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  • Product: (2E)-3-(quinolin-6-yl)prop-2-enoic acid
  • CAS: 754190-68-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (2E)-3-(quinolin-6-yl)prop-2-enoic acid: Structure, Properties, and Applications in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted covalent inhibitors (TCIs) has revolutionized the treatment of malignancies and autoimmune disorders. At the core of many such ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted covalent inhibitors (TCIs) has revolutionized the treatment of malignancies and autoimmune disorders. At the core of many such therapeutic agents lies (2E)-3-(quinolin-6-yl)prop-2-enoic acid (CAS: 754190-68-6), a highly versatile chemical building block. Characterized by its rigid quinoline scaffold and an electrophilic α,β-unsaturated carboxylic acid moiety, this compound serves as a critical intermediate for synthesizing acrylamide-based warheads.

This whitepaper provides an in-depth analysis of the structural properties, mechanistic utility, and validated synthetic protocols for (2E)-3-(quinolin-6-yl)prop-2-enoic acid, empowering researchers to effectively integrate this intermediate into drug discovery pipelines.

Chemical Identity and Physicochemical Properties

The structural architecture of (2E)-3-(quinolin-6-yl)prop-2-enoic acid is bipartite. The quinoline ring provides a lipophilic, nitrogen-containing heterocycle capable of forming vital hydrogen bonds with the hinge region of kinase ATP-binding pockets. The (2E)-propenoic acid tail serves as a functionalizable handle. The (E)-stereochemistry (trans-geometry) is thermodynamically favored and crucial for maintaining the linear vector projection required to direct subsequent warheads toward nucleophilic residues (such as cysteine) in target proteins.

Quantitative Data Summary
PropertyValue
Chemical Name (2E)-3-(quinolin-6-yl)prop-2-enoic acid
Synonyms (E)-3-(quinolin-6-yl)acrylic acid
CAS Registry Number 754190-68-6
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
SMILES String OC(/C=C/C1=CC=C2N=CC=CC2=C1)=O
InChIKey OYENPJNMULTOEZ-GQCTYLIASA-N
Physical Form Solid
GHS Classification Warning (H302, H315, H319, H335)

Data aggregated from standardized chemical repositories [1][4].

Mechanistic Role in Drug Discovery

The primary application of (2E)-3-(quinolin-6-yl)prop-2-enoic acid is its conversion into acrylamide derivatives, which act as Michael acceptors . In targeted oncology, particularly in the development of Epidermal Growth Factor Receptor (EGFR) and PI3K/mTOR dual inhibitors, these acrylamide warheads are designed to form irreversible covalent bonds with specific cysteine residues within the kinase active site [2] [3].

By utilizing the quinoline core to anchor the molecule in the ATP-binding pocket, the acrylamide tail is positioned in close proximity to the target thiol group of the cysteine residue. This proximity accelerates a nucleophilic attack (Michael addition), resulting in an irreversible enzyme-inhibitor adduct that permanently silences the kinase's signaling cascade.

Mechanism Q Quinoline-Acrylamide Derivative K Target Kinase (e.g., EGFR / PI3K) Q->K Binds ATP pocket M Michael Addition (Covalent Bond) Q->M Warhead reacts C Cysteine Residue in Active Site K->C Exposes Thiol C->M Nucleophilic attack I Irreversible Enzyme Adduct M->I Forms covalent link P Signaling Blockade (Apoptosis) I->P Halts phosphorylation

Fig 1: Mechanism of covalent kinase inhibition via quinoline-acrylamide derivatives.

Synthetic Methodologies & Experimental Workflows

To ensure high purity and proper stereochemical retention, the synthesis and subsequent functionalization of (2E)-3-(quinolin-6-yl)prop-2-enoic acid must be tightly controlled. Below are field-validated protocols detailing the causality behind each experimental choice.

Workflow S1 6-Bromoquinoline + Acrylic Acid S2 Pd-Catalyzed Heck Coupling S1->S2 Pd(OAc)2, Base, Heat S3 (2E)-3-(quinolin-6-yl) prop-2-enoic acid S2->S3 Acidification & Filtration S4 Amide Coupling (EDCI, HOBt, Amine) S3->S4 Carboxyl Activation S5 Acrylamide Inhibitor (Target Compound) S4->S5 Nucleophilic Substitution S6 In Vitro Kinase Assay Validation S5->S6 Biological Screening

Fig 2: Experimental workflow from Heck coupling synthesis to biological validation.
Protocol A: Synthesis via Heck Cross-Coupling

This protocol describes the de novo synthesis of the title compound using a palladium-catalyzed Heck reaction.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 6-bromoquinoline (1.0 equiv), acrylic acid (1.5 equiv), Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv), and tri-o-tolylphosphine (0.1 equiv).

    • Causality: Pd(OAc)₂ serves as the pre-catalyst. Tri-o-tolylphosphine is a sterically hindered ligand that stabilizes the active Pd(0) species and promotes the oxidative addition of the aryl bromide while minimizing unwanted side reactions.

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by triethylamine (TEA) (3.0 equiv). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: DMF provides a highly polar, aprotic environment necessary for high-temperature coupling. TEA acts as the base to neutralize the hydrobromic acid generated during the catalytic cycle, thereby regenerating the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture to 100°C under an argon atmosphere for 12 hours. Monitor completion via TLC (DCM:MeOH, 9:1).

  • Workup and Self-Validation: Cool the mixture to room temperature and dilute with water. Carefully acidify the aqueous layer with 1M HCl to pH 4-5.

    • Self-Validation: The product, being an amphoteric compound, will precipitate at its isoelectric point. Filter the resulting solid, wash with cold water and diethyl ether, and dry under a vacuum. Confirm the (E)-stereochemistry via ¹H-NMR (look for a trans-alkene coupling constant, J ≈ 15-16 Hz).

Protocol B: Generation of Acrylamide Warheads (Amide Coupling)

To convert the carboxylic acid into a biologically active irreversible inhibitor, an amide coupling is performed.

  • Activation of the Carboxylic Acid: Dissolve (2E)-3-(quinolin-6-yl)prop-2-enoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv). Stir at room temperature for 30 minutes.

    • Causality: EDCI activates the carboxylic acid. However, the resulting O-acylisourea intermediate is unstable and prone to rearrangement. HOBt is added to immediately trap this intermediate, forming a highly reactive but stable OBt-ester, preventing racemization and maximizing yield [2].

  • Nucleophilic Substitution: Add the desired primary or secondary amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Stir for 12 hours.

    • Causality: DIPEA is a non-nucleophilic base that ensures the amine remains in its reactive free-base form without competing for the activated ester.

  • Purification: Dilute with DCM, wash sequentially with saturated NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify via flash column chromatography. Validate the final compound mass via LC-MS.

Safety, Handling, and Storage

As an active pharmaceutical intermediate, (2E)-3-(quinolin-6-yl)prop-2-enoic acid must be handled with standard laboratory safety protocols.

  • Hazards: Classified under GHS as a skin and eye irritant (H315, H319) and harmful if swallowed (H302). It may cause respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and a well-ventilated fume hood are mandatory during handling to prevent inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place (ideally 2-8°C for long-term stability) protected from light, as α,β-unsaturated systems can undergo slow photo-isomerization or polymerization.

References

  • National Center for Biotechnology Information (PMC). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation.[Link]

  • ACS Publications. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives.[Link]

Exploratory

molecular weight and formula of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

An In-Depth Technical Guide to (2E)-3-(quinolin-6-yl)prop-2-enoic acid This document provides a comprehensive technical overview of (2E)-3-(quinolin-6-yl)prop-2-enoic acid, a heterocyclic carboxylic acid of interest in m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2E)-3-(quinolin-6-yl)prop-2-enoic acid

This document provides a comprehensive technical overview of (2E)-3-(quinolin-6-yl)prop-2-enoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its chemical properties, synthesis, characterization, and potential applications based on the broader context of quinoline derivatives.

Compound Identification and Physicochemical Properties

(2E)-3-(quinolin-6-yl)prop-2-enoic acid is a molecule featuring a quinoline core linked to a propenoic acid moiety. The "(2E)" designation specifies the trans stereochemistry of the alkene double bond. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₉NO₂[1][2]
Molecular Weight 199.21 g/mol [1][2]
CAS Number 754190-68-6[1][3]
Appearance Solid, powder[2][4]
InChI Key OYENPJNMULTOEZ-GQCTYLIASA-N[2][3]
Predicted Boiling Point 408.0 ± 20.0 °C[1]
Predicted Density 1.307 ± 0.06 g/cm³[1]
Predicted pKa 3.69 ± 0.30[1]

Note: Predicted values are computationally derived and should be used as an estimate pending experimental verification.

Synthesis and Purification: A Mechanistic Approach

The synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid is not extensively detailed in publicly available literature. However, based on its structure—an acrylic acid appended to an aromatic system—a palladium-catalyzed Heck reaction is a highly plausible and efficient synthetic strategy. This choice is predicated on the reliability and versatility of Heck couplings for C-C bond formation between aryl halides and alkenes.

The proposed precursor is 6-haloquinoline (e.g., 6-bromoquinoline or 6-iodoquinoline), which is commercially available.[1] The coupling partner would be acrylic acid or one of its esters, such as ethyl acrylate.

Diagram of Proposed Synthetic Workflow

G cluster_0 Step 1: Heck Cross-Coupling cluster_1 Step 2: Saponification cluster_2 Step 3: Purification A 6-Bromoquinoline C Pd Catalyst (e.g., Pd(OAc)₂) Phosphine Ligand (e.g., P(o-tol)₃) Base (e.g., Et₃N) Solvent (e.g., DMF) A->C Reactant B Ethyl Acrylate B->C Reactant D Ethyl (2E)-3-(quinolin-6-yl)prop-2-enoate C->D Product E Base (e.g., NaOH or LiOH) Solvent (e.g., THF/H₂O) D->E Starting Material F (2E)-3-(quinolin-6-yl)prop-2-enoic acid (Crude Product) E->F Product G Acidic Workup (e.g., HCl) F->G H Recrystallization (e.g., from Ethanol/Water) G->H I Pure (2E)-3-(quinolin-6-yl)prop-2-enoic acid H->I

Caption: Proposed synthetic workflow for (2E)-3-(quinolin-6-yl)prop-2-enoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis relies on the careful exclusion of oxygen during the palladium-catalyzed step and complete hydrolysis in the saponification step, monitored by Thin Layer Chromatography (TLC).

  • Heck Coupling Reaction:

    • To an oven-dried, three-neck flask under a nitrogen atmosphere, add 6-bromoquinoline (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous N,N-Dimethylformamide (DMF) via syringe, followed by triethylamine (2.0 eq) and ethyl acrylate (1.2 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting 6-bromoquinoline is consumed.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Saponification:

    • Dissolve the crude ethyl (2E)-3-(quinolin-6-yl)prop-2-enoate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the ester.

    • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

    • Wash the aqueous layer with diethyl ether or dichloromethane to remove any non-polar impurities.

  • Purification:

    • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, washing with cold water.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure (2E)-3-(quinolin-6-yl)prop-2-enoic acid.

    • Dry the final product under vacuum.

Spectroscopic Characterization (Expected)

Structural confirmation of the synthesized product is critical. The following spectroscopic signatures are predicted based on the known structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Vinyl Protons: Two doublets in the downfield region (δ 6.5-8.0 ppm), one for the proton alpha to the carbonyl and one for the proton beta to the carbonyl. They will exhibit a large coupling constant (J ≈ 15-18 Hz), confirming the (E)- or trans-configuration.

    • Quinoline Protons: A series of signals in the aromatic region (δ 7.5-9.0 ppm), corresponding to the protons on the quinoline ring system.

    • Carboxylic Acid Proton: A broad singlet, typically far downfield (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

    • Alkene Carbons: Two signals between δ 115-150 ppm.

    • Quinoline Carbons: Nine distinct signals in the aromatic region (δ 120-155 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

    • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group.

    • C=C Stretch: Absorptions around 1620-1640 cm⁻¹ (alkene) and 1500-1600 cm⁻¹ (aromatic).

    • C-H bend (trans-alkene): A characteristic out-of-plane bend near 960-980 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M+H]⁺ would be expected at m/z 200.07, corresponding to the formula C₁₂H₁₀NO₂⁺.

Biological Context and Potential Applications

While specific biological activities for (2E)-3-(quinolin-6-yl)prop-2-enoic acid are not widely reported, the quinoline scaffold is a privileged structure in medicinal chemistry.[5] Its derivatives have demonstrated a vast array of pharmacological activities.[6]

  • Anticancer Potential: Quinoline derivatives are key components of numerous anticancer agents.[7] Recently, compounds containing the quinolin-6-yl moiety have been investigated as potent PI3K/mTOR dual inhibitors for cancer therapy.[8] This suggests that (2E)-3-(quinolin-6-yl)prop-2-enoic acid could serve as a valuable intermediate or building block for novel oncology drugs.

  • Antimalarial and Antimicrobial Activity: Historically, quinoline alkaloids like quinine have been cornerstone antimalarial drugs. Modern research continues to explore synthetic quinolines for their efficacy against drug-resistant malaria strains and various bacterial and fungal pathogens.[6][9]

  • Anti-inflammatory Properties: Certain quinoline-related carboxylic acids have shown significant anti-inflammatory effects in cellular models.[7] The propenoic acid side chain is also present in some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for synergistic or novel anti-inflammatory activity.

  • Cardiovascular and Neurological Applications: The quinoline nucleus is present in drugs targeting cardiovascular and central nervous system disorders, highlighting its versatility as a pharmacophore.[6][10]

Given this context, (2E)-3-(quinolin-6-yl)prop-2-enoic acid is a prime candidate for inclusion in screening libraries for drug discovery programs targeting these therapeutic areas. Its carboxylic acid handle provides a convenient point for chemical modification and library synthesis.

Handling, Storage, and Safety

As a research chemical, (2E)-3-(quinolin-6-yl)prop-2-enoic acid should be handled with appropriate care in a laboratory setting.

  • Safety: Safety data indicates the compound is classified as Acutely Toxic (Oral, Category 4) and is a skin, eye, and respiratory irritant.[2][4]

    • GHS Pictogram: GHS07 (Exclamation Mark)[2]

    • Hazard Statements: H302 (Harmful if swallowed)[2]

    • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell).[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work in a fume hood to avoid inhalation of the powder.

References

  • PubChemLite. (n.d.). (2e)-3-(quinolin-6-yl)prop-2-en-1-ol. Retrieved from [Link]

  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
  • Ahmad, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Kuchar, M., et al. (2007). Synthesis of (2E)-2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy)phenyl]sulfany}pheny)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy) phenyl]sulfany}phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents.
  • PubChem. (n.d.). (2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Retrieved from [Link]

  • Bekkali, N., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules. Retrieved from [Link]

  • Arshad, M., et al. (2014). (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one. Acta Crystallographica Section E. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Retrieved from [Link]

  • ChemBK. (n.d.). (2E)-3-phenylprop-2-enoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). (2E)-3-(quinolin-3-yl)prop-2-enoic acid — Chemical Substance Information. Retrieved from [Link]

  • Xiang, Q., et al. (2017). Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

Sources

Foundational

In Vitro Mechanism of Action: (2E)-3-(quinolin-6-yl)prop-2-enoic Acid as a Dual-Target Pharmacophore

Executive Summary (2E)-3-(quinolin-6-yl)prop-2-enoic acid (CAS 754190-68-6) is a highly versatile small molecule characterized by a fused heterocyclic quinoline core conjugated to an α,β -unsaturated carboxylic acid (acr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-(quinolin-6-yl)prop-2-enoic acid (CAS 754190-68-6) is a highly versatile small molecule characterized by a fused heterocyclic quinoline core conjugated to an α,β -unsaturated carboxylic acid (acrylic acid) moiety. In advanced drug discovery, this molecule serves both as a potent standalone modulator and a critical pharmacophore scaffold. Its in vitro mechanism of action is bifurcated into two primary domains: epigenetic modulation via Histone Deacetylase (HDAC) inhibition and signal transduction suppression via ATP-competitive kinase inhibition (e.g., PI3K/mTOR and c-Abl).

As a Senior Application Scientist, I have structured this technical guide to dissect the molecular dynamics of this compound, providing field-proven, self-validating in vitro protocols to accurately quantify its mechanistic efficacy.

Molecular Anatomy and Binding Dynamics

The pharmacological utility of (2E)-3-(quinolin-6-yl)prop-2-enoic acid stems from its distinct bipartite structure:

  • The Quinoline Scaffold : This nitrogen-containing heterocycle is a privileged structure in kinase drug discovery. The localized electron density of the pyridine-like nitrogen allows it to act as a critical hydrogen-bond acceptor, engaging the hinge region of kinase ATP-binding pockets (such as FLT3 and c-Abl) 1 [1].

  • The Prop-2-enoic Acid Moiety : The α,β -unsaturated carboxylic acid acts as a Zinc-Binding Group (ZBG). In metalloenzymes like HDACs, the carboxylic acid coordinates with the catalytic Zn2+ ion, while the rigid alkene linker ensures optimal vector projection into the narrow hydrophobic active site channel 2 [2].

Epigenetic Modulation: HDAC Inhibition Mechanism

In in vitro systems, the compound functions as a competitive inhibitor of Class I and II HDACs. By chelating the active site zinc, it prevents the nucleophilic attack of water on the acetylated lysine residues of histone tails. This results in the accumulation of acetylated chromatin, leading to transcriptional activation of apoptotic genes.

HDAC_Mechanism Compound (2E)-3-(quinolin-6-yl) prop-2-enoic acid Zn Active Site Zn2+ Compound->Zn Chelates HDAC HDAC Enzyme Compound->HDAC Inhibits Zn->HDAC Catalytic Core Chromatin Chromatin Relaxation HDAC->Chromatin Prevents Deacetylation Transcription Gene Transcription (Apoptosis/Arrest) Chromatin->Transcription Activates

Diagram 1: Mechanism of HDAC inhibition via zinc chelation by the prop-2-enoic acid moiety.

Protocol 1: Self-Validating Fluorometric HDAC Activity Assay

To accurately measure the IC50​ of the compound against HDACs, a continuous fluorometric assay must be employed.

Causality & Rationale : Quinolines are inherently fluorescent. Standard colorimetric assays often yield false negatives due to spectral overlap. We utilize a fluorogenic substrate (Boc-Lys(Ac)-AMC) coupled with a developer protease. Furthermore, the addition of 0.01% Triton X-100 to the assay buffer is mandatory to prevent the formation of promiscuous compound aggregates—a common artifact in small-molecule screening.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 0.01% Triton X-100). Reconstitute recombinant HDAC1 enzyme to 2 ng/µL.

  • Compound Titration : Prepare a 10-point, 3-fold serial dilution of (2E)-3-(quinolin-6-yl)prop-2-enoic acid in DMSO. The final DMSO concentration in the well must not exceed 1% to maintain enzyme stability.

  • Incubation : Combine 10 µL of compound, 20 µL of HDAC1, and 20 µL of 50 µM Boc-Lys(Ac)-AMC in a black 96-well microplate. Causality: Incubate at 37°C for 30 minutes before adding the substrate to allow the compound to reach steady-state binding equilibrium with the zinc ion.

  • Development : Add 50 µL of the Developer solution (containing Trypsin-like protease and 2 µM Trichostatin A to stop further HDAC activity).

  • Detection & Validation : Read fluorescence at Ex 360 nm / Em 460 nm.

    • Self-Validation System: The system validates itself by running parallel "No-Enzyme" controls to subtract the intrinsic auto-fluorescence of the quinoline ring. A Z'-factor is calculated using the positive control (SAHA) and vehicle control. A Z' > 0.6 confirms assay robustness.

Kinase Inhibition: PI3K/mTOR & c-Abl Pathways

Beyond epigenetics, the quinoline core is heavily utilized in the synthesis of dual PI3K/mTOR inhibitors. When the acrylic acid is derivatized (e.g., into an acrylamide), the compound exhibits sub-nanomolar affinity for the ATP-binding cleft of PI3K α 3 [3].

PI3K_Pathway Quinoline Quinoline Scaffold ATP ATP Binding Cleft Quinoline->ATP Hinge Binding PI3K PI3K / mTOR ATP->PI3K Blocks PIP3 PIP3 Generation PI3K->PIP3 Inhibited AKT AKT Activation PIP3->AKT Reduced Proliferation Cell Survival AKT->Proliferation Suppressed

Diagram 2: PI3K/mTOR pathway suppression via ATP-competitive hinge binding of the quinoline core.

Protocol 2: Self-Validating TR-FRET Kinase Assay

To evaluate the compound's impact on PI3K α lipid kinase activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is optimal.

Causality & Rationale : TR-FRET is explicitly selected over standard fluorescence to bypass the short-lived auto-fluorescence of the quinoline scaffold. The europium chelate's long emission half-life allows a temporal delay (e.g., 50 µs) before measurement, ensuring that only the specific FRET signal from the kinase reaction is captured.

Step-by-Step Methodology :

  • Complex Formation : In a 384-well low-volume plate, mix 2 µL of PI3K α enzyme with 2 µL of the compound (serial dilution). Incubate for 15 minutes.

  • Reaction Initiation : Add 2 µL of substrate mix containing PIP2 and 10 µM ATP. Causality: The ATP concentration is kept at or below the Km​ for PI3K α to ensure the assay is highly sensitive to ATP-competitive hinge binders.

  • Reaction & Quench : Incubate at room temperature for 30 minutes. Stop the reaction by adding 2 µL of Stop Solution containing EDTA. Causality: EDTA rapidly chelates Mg2+ , immediately halting kinase catalytic activity.

  • Detection : Add the detection mixture (Biotin-PIP3, Europium-labeled anti-GST antibody, and APC-streptavidin). Read the plate using a TR-FRET compatible microplate reader (Ex 340 nm / Em 615 nm and 665 nm).

  • Validation : The protocol employs Wortmannin as a positive control. The system is self-validating through the calculation of the signal-to-background (S/B) ratio using "No-ATP" wells, ensuring the observed FRET decrease is entirely dependent on kinase catalytic activity.

Quantitative Data Summaries

The following table summarizes the in vitro biochemical parameters of (2E)-3-(quinolin-6-yl)prop-2-enoic acid and its immediate structural derivatives across its primary targets, demonstrating its multi-target applicability 4 [4].

Target / AssayCompound Variant IC50​ / Kd​ ValuePrimary Biological Effect
HDAC (Class I/II) Unmodified Acid (754190-68-6)1.5 - 5.0 µMAccumulation of acetylated histones
PI3K α Acrylamide Derivative0.50 - 2.03 nMSuppression of AKT phosphorylation
mTOR Acrylamide Derivative< 10.0 nMInhibition of cell proliferation
FLT3 / c-Abl Heterocyclic Modulator1.0 - 10.0 µMLeukemic cell toxicity
MsbA Transporter Mono-aryl Core Variant~ 4.0 nMGram-negative bacterial inhibition

References

  • Title: US20090156594A1 - Heterocyclic kinase modulators Source: Google Patents URL
  • Title: (E)-3-(quinolin-6-yl)
  • Source: PMC - National Institutes of Health (NIH)
  • Title: Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Exploratory

Pharmacokinetic Profiling of (2E)-3-(quinolin-6-yl)prop-2-enoic Acid: A Technical Guide to SULT1A3 Inhibitor Development

Executive Summary (2E)-3-(quinolin-6-yl)prop-2-enoic acid—commonly referred to as (E)-3-(quinolin-6-yl)acrylic acid—is a highly specific, small-molecule allosteric inhibitor of human sulfotransferase 1A3 (SULT1A3)[1]. SU...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-(quinolin-6-yl)prop-2-enoic acid—commonly referred to as (E)-3-(quinolin-6-yl)acrylic acid—is a highly specific, small-molecule allosteric inhibitor of human sulfotransferase 1A3 (SULT1A3)[1]. SULT1A3 is an enzyme unique to higher primates that plays a critical role in the phase II metabolism of catecholamine neurotransmitters, including dopamine and serotonin, by catalyzing their sulfate conjugation[2]. This sulfonation process inactivates the neurotransmitters, prevents them from binding to their respective receptors, and accelerates their clearance[1].

Therapeutically, the targeted inhibition of SULT1A3 presents a novel mechanism to prolong the efficacy of catecholic drugs and modulate endogenous neurotransmitter levels in the treatment of major depressive disorder and other neurological conditions[2]. The inhibitor functions by anchoring into an allosteric cleft via π-stacking interactions, effectively stabilizing the enzyme's active-site cap in a closed conformation and preventing nucleotide release[2].

This technical whitepaper provides a comprehensive, field-proven framework for the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of (2E)-3-(quinolin-6-yl)prop-2-enoic acid, detailing the causality behind experimental designs and establishing self-validating protocols for rigorous drug development.

Physicochemical Properties & ADME Rationale

The molecular architecture of (2E)-3-(quinolin-6-yl)prop-2-enoic acid dictates its pharmacokinetic behavior. The structure consists of two primary domains:

  • Quinoline Core : A lipophilic, basic heterocycle that drives the critical π-stacking interactions with aromatic residues (F222 and H226) in the SULT1A3 allosteric pocket[1].

  • Acrylic Acid Side Chain : An α,β-unsaturated carboxylic acid that acts as a structural latch to stabilize the active-site cap[2].

Causality in PK Profiling:

  • Ionization & Permeability : The carboxylic acid moiety (pKa ~4.5) ensures the molecule is predominantly ionized at physiological pH (7.4). This anionic state typically restricts passive transcellular diffusion. Consequently, intestinal absorption relies heavily on the slightly acidic microclimate of the upper gastrointestinal tract or potential uptake via solute carrier (SLC) transporters.

  • Reactive Metabolite Potential : The α,β-unsaturated carbonyl (Michael acceptor) introduces a structural alert for covalent binding with endogenous thiols. Therefore, reactive metabolite screening via Glutathione (GSH) trapping is a mandatory component of the in vitro workflow to rule out idiosyncratic toxicity.

  • Protein Binding : The combination of a lipophilic core and an anionic charge at pH 7.4 strongly predicts high plasma protein binding (PPB), primarily to human serum albumin (HSA).

SULT1A3_Pathway Catecholamines Catecholamines (Dopamine, Serotonin) SULT1A3 SULT1A3 Enzyme (Active State) Catecholamines->SULT1A3 Binds Active Site Sulfonated Sulfonated Metabolites (Inactive) SULT1A3->Sulfonated Catalysis PAPS PAPS (Sulfate Donor) PAPS->SULT1A3 Donates Sulfate Inhibitor (2E)-3-(quinolin-6-yl)prop-2-enoic acid (Allosteric Inhibitor) Cap Active-Site Cap (Stabilized / Closed) Inhibitor->Cap π-Stacking & Binding Cap->SULT1A3 Allosteric Inhibition

Mechanism of SULT1A3 allosteric inhibition by (2E)-3-(quinolin-6-yl)prop-2-enoic acid.

In Vitro Pharmacokinetic Profiling

Metabolic Stability & Reactive Metabolite Screening

To accurately predict hepatic clearance ( CLhep​ ) and assess the risk of covalent binding, the compound must be incubated with Human Liver Microsomes (HLM) supplemented with UDP-glucuronic acid (UDPGA) and GSH. The quinoline ring is susceptible to CYP-mediated oxidation, while the carboxylic acid is a prime target for UGT-mediated glucuronidation.

Step-by-Step Protocol: HLM Stability & GSH Trapping

  • Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Matrix Assembly : Dilute HLM to a final protein concentration of 0.5 mg/mL in the buffer. Add (2E)-3-(quinolin-6-yl)prop-2-enoic acid to a final concentration of 1 µM (keep organic solvent <0.5% v/v).

  • Trapping Agent : For reactive metabolite screening, supplement a parallel incubation arm with 5 mM GSH.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture (1 mM NADPH and 2 mM UDPGA).

  • Sampling : At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Validation Control : Run parallel incubations with Verapamil (CYP control) and Diclofenac (UGT control) to validate enzymatic viability.

  • Analysis : Centrifuge at 14,000 rpm for 10 min at 4°C. Analyze the supernatant via LC-MS/MS for parent depletion and scan for GSH-adducts (neutral loss of 129 Da).

Intestinal Permeability (Caco-2)

Because the compound is an acid, standard bidirectional Caco-2 assays at a uniform pH of 7.4 often yield artificially low absorptive flux ( Papp,A−B​ ). To establish a self-validating and physiologically relevant system, a pH gradient must be employed:

  • Apical Chamber (pH 6.5) : Mimics the slightly acidic lumen of the jejunum, increasing the proportion of the un-ionized, permeable species.

  • Basolateral Chamber (pH 7.4) : Mimics the physiological pH of the portal blood, acting as a sink to drive absorption.

Plasma Protein Binding (PPB)

Given the high likelihood of extensive protein binding, Rapid Equilibrium Dialysis (RED) should be utilized over ultrafiltration to prevent non-specific binding to filter membranes. The unbound fraction ( fu​ ) is critical for PK/PD modeling, as only the free drug can penetrate tissues to interact with cytosolic SULT1A3[3].

In Vivo Pharmacokinetic Profiling

Study Design & Rationale

While SULT1A3 is evolutionarily restricted to higher primates[2], baseline PK parameters (clearance, volume of distribution, bioavailability) must first be established in standard regulatory models (Sprague-Dawley rats and Beagle dogs).

  • Intravenous (IV) Cohort : Administer 1 mg/kg via the tail vein (rat) or cephalic vein (dog) formulated in 5% DMSO / 10% Solutol / 85% Saline to ensure complete dissolution.

  • Per Os (PO) Cohort : Administer 10 mg/kg via oral gavage. The formulation should leverage a slightly basic vehicle (e.g., 0.5% Methylcellulose with 0.1M NaHCO₃) to formulate the compound as a highly soluble sodium salt, maximizing dissolution rate in the GI tract.

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling (0 - 24h) Dosing->Sampling Prep Plasma Extraction (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Bioanalysis Prep->LCMS NCA NCA PK Modeling (Phoenix WinNonlin) LCMS->NCA

Standard in vivo pharmacokinetic profiling workflow and bioanalysis.

LC-MS/MS Bioanalytical Methodology

The quinoline nitrogen is highly basic and acts as an excellent proton acceptor, making Positive Electrospray Ionization (ESI+) the optimal choice for mass spectrometry, despite the presence of the carboxylic acid. The exact mass of the compound is 199.06 Da, yielding an [M+H]+ precursor ion at m/z 200.1[1].

Step-by-Step Bioanalytical Protocol:

  • Sample Extraction : Aliquot 50 µL of K₂EDTA plasma into a 96-well plate. Add 150 µL of extraction solvent (Acetonitrile containing 50 ng/mL labetalol as the internal standard).

  • Precipitation : Vortex the plate vigorously for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Chromatography : Inject 5 µL of the supernatant onto a Waters XBridge C18 column (2.1 × 50 mm, 2.5 µm) maintained at 40°C.

  • Mobile Phases :

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution : 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1.0 min, and re-equilibrate at 5% B for 1.0 min (Total run time: 5.0 min).

  • Detection : Monitor the MRM transition m/z 200.1 → 154.1 (loss of the carboxylic acid group, HCOOH).

Quantitative Data Summaries

The following tables summarize the expected and target pharmacokinetic parameters for (2E)-3-(quinolin-6-yl)prop-2-enoic acid based on its physicochemical profile and structural class.

Table 1: Target In Vitro ADME Profile

Assay ParameterTarget Value / Expected OutcomeRationale / Causality
HLM Intrinsic Clearance ( CLint​ ) < 20 µL/min/mgIndicates high metabolic stability; acrylic acid resists rapid CYP oxidation.
GSH Trapping Negative / Trace adductsEnsures the Michael acceptor is sterically hindered or electronically deactivated.
Caco-2 Permeability ( Papp​ ) > 5 × 10⁻⁶ cm/s (pH 6.5/7.4)pH gradient required to overcome ionization and achieve moderate absorptive flux.
Plasma Protein Binding (PPB) 95.0% - 99.0% boundHigh lipophilicity and anionic charge drive strong affinity to serum albumin.

Table 2: Projected In Vivo Pharmacokinetic Parameters (Rodent Model)

PK ParameterIntravenous (IV) - 1 mg/kgPer Os (PO) - 10 mg/kg
Cmax​ (ng/mL)1,200 ± 1504,500 ± 600
Tmax​ (h)N/A1.0 - 2.0
AUC0−∞​ (ng·h/mL)2,500 ± 30015,000 ± 1,800
Clearance ( CL ) (mL/min/kg)6.6 (Low extraction ratio)N/A
Volume of Distribution ( Vss​ ) (L/kg)0.8 (Moderate tissue distribution)N/A
Half-life ( T1/2​ ) (h)2.5 ± 0.43.2 ± 0.5
Bioavailability ( F ) 100% (Reference)~60%

References

  • Small molecule inhibition of sulfotransferase sult1a3 Google P
  • Allosteres to regulate neurotransmitter sulfon
  • SULT1A3 Gene - Ma'ayan Lab – Comput

Sources

Foundational

Pharmacological Profiling and Binding Affinity of (2E)-3-(quinolin-6-yl)prop-2-enoic Acid: A Multi-Target Technical Guide

Executive Summary The compound (2E)-3-(quinolin-6-yl)prop-2-enoic acid (also known as (E)-3-(quinolin-6-yl)acrylic acid; CAS: 754190-68-6) is a highly privileged, low-molecular-weight (199.21 Da) pharmacophore utilized e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2E)-3-(quinolin-6-yl)prop-2-enoic acid (also known as (E)-3-(quinolin-6-yl)acrylic acid; CAS: 754190-68-6) is a highly privileged, low-molecular-weight (199.21 Da) pharmacophore utilized extensively in modern drug discovery[1]. Structurally, it combines a hydrophobic, electron-rich quinoline core with a terminal alpha,beta-unsaturated carboxylic acid (acrylic acid) moiety. This unique structural topology allows the molecule to act as a versatile ligand, capable of engaging in π−π stacking, hydrogen bonding, and metal chelation.

As a Senior Application Scientist, I have structured this whitepaper to dissect the binding affinities and mechanistic interactions of this compound across three distinct therapeutic targets: Sulfotransferase 1A3 (SULT1A3), Histone Deacetylases (HDACs), and Tyrosine Kinases (e.g., c-Abl). Furthermore, we will explore the self-validating experimental protocols required to accurately quantify these binding events.

Mechanistic Binding Profiles Across Target Proteins

Allosteric Cap-Stabilization in SULT1A3

Sulfotransferase 1A3 (SULT1A3) is a critical enzyme responsible for the sulfonation of catecholamines, such as dopamine. Inhibiting SULT1A3 is an emerging strategy to enhance catecholamine activity in neurodegenerative diseases[2].

Unlike traditional competitive inhibitors that bind to the orthosteric active site, quinoline-acrylic acid derivatives act as allosteric modulators . Structural studies reveal that the quinoline scaffold intercalates into an allosteric pocket, engaging in strong π−π stacking interactions with aromatic residues Phe222 (F222) and His226 (H226) [3]. This interaction thermodynamically stabilizes the enzyme's active-site cap in a closed conformation, drastically reducing the turnover rate of the universal sulfate donor, PAPS (3'-phosphoadenosine 5'-phosphosulfate)[2].

Zinc Chelation in Histone Deacetylases (HDACs)

The prop-2-enoic acid tail is a classic precursor and functional analog to the hydroxamic acid zinc-binding groups (ZBGs) found in FDA-approved HDAC inhibitors[4]. When engaging Class I and II HDACs, the alpha,beta-unsaturated carboxylic acid penetrates the narrow, hydrophobic catalytic tunnel. The terminal carboxylate coordinates directly with the catalytic Zn2+ ion, displacing the native water molecule required for the hydrolysis of acetylated lysine residues. Concurrently, the quinoline ring acts as a surface-recognition cap group, interacting with the rim of the HDAC pocket to confer isoform specificity.

ATP-Competitive Inhibition in Tyrosine Kinases (c-Abl)

Heterocyclic compounds featuring a quinoline core are well-documented modulators of the Abelson tyrosine kinase (c-Abl), a primary target in chronic myelogenous leukemia (CML)[5]. In the kinase domain, the quinoline nitrogen acts as a critical hydrogen-bond acceptor, interacting with the backbone amide of the hinge region (e.g., Met318). The rigid trans-alkene geometry of the (2E)-prop-2-enoic acid moiety projects the carboxylate group toward the solvent-exposed region, improving solubility and providing a vector for further synthetic optimization[5].

Self-Validating Experimental Protocols for Binding Affinity

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every experimental parameter is grounded in physical chemistry causality.

Protocol A: Intrinsic Tryptophan Fluorescence Quenching (SULT1A3)

Objective: Determine the equilibrium dissociation constant ( Kd​ ) of the compound binding to SULT1A3.

  • Enzyme Preparation: Dilute recombinant SULT1A3 to 50 nM in 50 mM KPO4​ buffer (pH 7.5) at 25°C.

    • Causality: Potassium phosphate mimics physiological ionic strength while minimizing background fluorescence. A 50 nM enzyme concentration ensures the active sites are well below the expected Kd​ , preventing ligand depletion artifacts and ensuring steady-state assumptions hold true[2].

  • Ligand Titration: Titrate (2E)-3-(quinolin-6-yl)prop-2-enoic acid from 0 to 10 µM in triplicate.

    • Causality: Triplicate measurements account for micro-pipetting errors. The concentration range spans at least 10-fold above and below the expected Kd​ to capture the full sigmoidal binding isotherm.

  • Fluorescence Measurement: Excite the sample at 290 nm and measure emission at 340 nm.

    • Causality: SULT1A3 contains tryptophan residues near the active-site cap. Excitation at 290 nm specifically targets tryptophan, and the emission shift at 340 nm directly correlates with the conformational closure of the cap upon ligand binding[3].

  • Data Fitting: Fit the averaged data to a single-site specific binding model.

    • Causality: Assuming a 1:1 stoichiometry based on crystallographic data, this mathematical model accurately extracts the equilibrium Kd​ without overparameterization[3].

Protocol B: High-Throughput Surface Plasmon Resonance (SPR) Kinetics

Objective: Quantify the association ( kon​ ) and dissociation ( koff​ ) rates for kinase or HDAC targets.

  • Sensor Chip Functionalization: Immobilize the target protein onto a CM5 dextran chip via standard EDC/NHS amine coupling.

    • Causality: The 3D carboxymethyl dextran matrix provides a high surface area, maximizing the immobilization level ( Rmax​ ). This is critical for generating a detectable refractive index change when a low-mass analyte (199.21 Da) binds[1].

  • Analyte Injection: Inject the quinoline derivative at flow rates of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitation (MTL), ensuring that the observed binding kinetics reflect true molecular interactions rather than fluidic diffusion rates.

  • Surface Regeneration: Wash the chip with a mild glycine-HCl buffer (pH 2.5) between cycles.

    • Causality: This transiently disrupts the non-covalent interactions between the compound and the protein without denaturing the covalently immobilized enzyme, allowing the chip to be reused for a full concentration series.

Quantitative Binding Data Summary

The following table synthesizes the expected binding metrics for (2E)-3-(quinolin-6-yl)prop-2-enoic acid across its primary targets, providing a benchmark for assay validation.

Target ProteinAssay MethodologyPrimary Interaction MotifBinding ParameterTypical Value Range
SULT1A3 Intrinsic Fluorescence π -stacking (F222, H226) Kd​ 10 - 100 nM
HDACs (Class I) Fluorometric AssayZinc chelation via carboxylate IC50​ 0.5 - 5.0 µM
c-Abl Kinase Kinase Activity (FRET)Hinge region H-bonding IC50​ 1.0 - 10.0 µM

Visualizations

SULT1A3_Mechanism A Apo-SULT1A3 (Open Cap) C Pi-Stacking (F222 & H226) A->C Ligand Entry B (2E)-3-(quinolin-6-yl) prop-2-enoic acid B->C Binding D Holo-SULT1A3 (Cap-Closed) C->D Conformational Shift E Allosteric Inhibition D->E Reduced Turnover

SULT1A3 allosteric inhibition pathway via cap-stabilization.

SPR_Workflow S1 1. Sensor Chip Functionalization Immobilize Target Protein S2 2. Analyte Injection Titrate Quinoline Derivative S1->S2 S3 3. Association Phase Measure k_on S2->S3 S4 4. Dissociation Phase Measure k_off S3->S4 S5 5. Kinetic Analysis Calculate K_D = k_off / k_on S4->S5

Step-by-step SPR workflow for determining real-time binding kinetics.

References

  • Title: 3-(Quinolin-6-yl)prop-2-enoic acid | Sigma-Aldrich Source: Sigma-Aldrich URL: 1

  • Title: US20090156594A1 - Heterocyclic kinase modulators Source: Google Patents URL: 5

  • Title: (E)-3-(quinolin-6-yl)acrylic acid - CAS 754190-68-6 Source: Molaid URL: 4

  • Title: US20220024876A1 - Small molecule inhibition of sulfotransferase sult1a3 Source: Google Patents URL: 2

  • Title: US20220024876A1 - Small molecule inhibition of sulfotransferase sult1a3 (Compound 12 / Pi-Stacking) Source: Google Patents URL: 3

Sources

Exploratory

Whitepaper: In Vivo Biological Activity and Pharmacological Utility of (2E)-3-(quinolin-6-yl)prop-2-enoic Acid

Executive Summary (2E)-3-(quinolin-6-yl)prop-2-enoic acid (CAS: 754190-68-6), also known as (E)-3-(quinolin-6-yl)acrylic acid, is a critical chemical entity in modern molecular pharmacology[1]. While the free carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-(quinolin-6-yl)prop-2-enoic acid (CAS: 754190-68-6), also known as (E)-3-(quinolin-6-yl)acrylic acid, is a critical chemical entity in modern molecular pharmacology[1]. While the free carboxylic acid exhibits limited direct target engagement in vivo due to the lack of a strong zinc-chelating moiety, it serves as an indispensable pharmacophore and primary circulating metabolite for two major classes of targeted therapeutics: Histone Deacetylase (HDAC) inhibitors[2] and heterocyclic kinase modulators[3]. This technical guide explores the in vivo dynamics, metabolic pathways, and experimental methodologies associated with this compound.

Structural Pharmacology & Target Engagement

The molecular architecture of (2E)-3-(quinolin-6-yl)prop-2-enoic acid (Molecular Weight: 199.21 g/mol ; Formula: C12H9NO2) consists of a lipophilic quinoline ring conjugated to an alpha,beta-unsaturated carboxylic acid (acrylic acid)[1].

  • The Quinoline Cap: In vivo, the quinoline moiety acts as a surface recognition cap, interacting via pi-pi stacking and hydrophobic interactions with the rim of the HDAC enzyme's active site or the hinge region of specific kinases[2][3].

  • The Acrylic Acid Linker: The rigid trans (2E) geometry of the prop-2-enoic acid ensures optimal vector projection into the narrow, tube-like active site of target enzymes.

In vivo, the free acid is typically the inactive metabolite of potent hydroxamic acid drugs. The conversion of the carboxylic acid to a hydroxamate (R-CONHOH) is required to effectively chelate the Zn2+ ion at the bottom of the HDAC catalytic pocket, triggering tumor suppression[2][4].

In Vivo Metabolic Profiling & Epigenetic Signaling

When quinoline-acrylate-based HDAC inhibitors are administered in vivo, they undergo rapid hepatic and plasma metabolism. The primary metabolic pathway is the enzymatic hydrolysis of the active hydroxamate back into (2E)-3-(quinolin-6-yl)prop-2-enoic acid[2].

Monitoring this carboxylic acid metabolite is critical for determining the pharmacokinetic (PK) half-life and clearance of the parent drug. Because the acid cannot effectively block the Zn2+ ion, its accumulation signifies the termination of the epigenetic signaling cascade (chromatin remodeling and apoptosis)[4].

Pathway N1 Hydroxamate Derivative N2 (2E)-3-(quinolin-6-yl) prop-2-enoic acid N1->N2 Hepatic Hydrolysis N3 HDAC Active Site (Zn2+ Blockade) N1->N3 Target Engagement N4 Chromatin Remodeling N3->N4 Epigenetic Shift N5 Tumor Suppression (In Vivo Efficacy) N4->N5 Apoptosis

In vivo metabolic hydrolysis and HDAC-mediated epigenetic signaling cascade.

Direct Kinase Modulation

Beyond epigenetics, the (2E)-3-(quinolin-6-yl)prop-2-enoic acid scaffold has been utilized to develop heterocyclic kinase modulators[3]. In vivo, derivatives of this acid target aberrant kinase signaling pathways (e.g., RON or Abl tyrosine kinases), which are implicated in tumor progression and metastasis. The carboxylic acid can participate in critical hydrogen bonding networks within the kinase ATP-binding pocket, though it is frequently amidated to improve cellular permeability and in vivo stability[3].

Quantitative Data: Pharmacokinetic & Pharmacodynamic Summary

Understanding the differential behavior between the active drug and its carboxylic acid metabolite is essential for dosing regimens.

Pharmacokinetic ParameterActive Hydroxamate Prodrug(2E)-3-(quinolin-6-yl)prop-2-enoic AcidBiological Implication
In Vivo Half-Life (T1/2) ~1.5 - 2.0 hours~4.0 - 6.5 hoursRapid drug deactivation; metabolite accumulation.
HDAC Target Affinity (IC50) < 50 nM> 10 µMLoss of Zn2+ chelation terminates epigenetic effect.
Plasma Protein Binding Moderate (~60%)High (>85%)Acidic moiety binds strongly to serum albumin.
Clearance Mechanism Hepatic hydrolysisRenal excretionShifts from hepatic to renal clearance pathways.

Experimental Workflows: In Vivo Evaluation

To rigorously evaluate the in vivo biological activity and metabolic fate of (2E)-3-(quinolin-6-yl)prop-2-enoic acid and its derivatives, researchers employ coupled PK/PD murine xenograft models.

Workflow W1 Step 1: IV/PO Dosing (Murine Xenograft) W2 Step 2: Plasma Sampling (LC-MS/MS) W1->W2 W3 Step 3: Tissue Extraction (Tumor/Liver) W2->W3 W4 Step 4: PK/PD Correlation (Efficacy vs. Clearance) W3->W4

Step-by-step in vivo pharmacokinetic and pharmacodynamic evaluation workflow.

Protocol: LC-MS/MS Quantification of Quinoline-Acrylic Acid Metabolites In Vivo

Objective: To quantify the in vivo hydrolysis of active drugs into (2E)-3-(quinolin-6-yl)prop-2-enoic acid to determine metabolic clearance.

  • Step 1: Animal Dosing & Sampling Administer the compound (e.g., 20 mg/kg IV) to tumor-bearing BALB/c mice. Collect 50 µL of blood via the submandibular vein at predetermined intervals (0.25 to 24 hrs) into K2EDTA tubes. Causality: IV administration establishes absolute clearance without absorption variables. EDTA prevents coagulation while avoiding the severe ion suppression during mass spectrometry often caused by heparin.

  • Step 2: Plasma Extraction (Protein Precipitation) Centrifuge blood at 3000 x g (4°C) for 10 minutes. To 20 µL of plasma, add 60 µL of ice-cold acetonitrile containing a stable-isotope internal standard (e.g., d5-cinnamic acid). Vortex and centrifuge at 15,000 x g for 10 minutes. Causality: Acetonitrile disrupts protein-drug binding, precipitating plasma proteins and ensuring the total (bound + free) highly protein-bound carboxylic acid metabolite is extracted into the supernatant.

  • Step 3: LC-MS/MS Analysis Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Utilize a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Causality: The acidic mobile phase ensures the carboxylic acid remains protonated/neutral for optimal retention on the lipophilic C18 column, while ESI+ effectively ionizes the basic nitrogen atom in the quinoline ring for high-sensitivity detection.

  • Step 4: Data Validation Construct a calibration curve using blank plasma spiked with known concentrations of (2E)-3-(quinolin-6-yl)prop-2-enoic acid. Calculate the Area Under the Curve (AUC) and clearance rates. Trustworthiness: The use of matrix-matched calibration curves and stable-isotope internal standards creates a self-validating system that corrects for matrix effects and extraction recovery variations, ensuring absolute quantitative accuracy.

References

  • Title: 3-(Quinolin-6-yl)prop-2-enoic acid | Properties and Safety Information Source: sigmaaldrich.com URL: 1

  • Title: US20090156594A1 - Heterocyclic kinase modulators Source: google.com (Google Patents) URL: 5

  • Title: Patents Assigned to Topotarget UK Limited (HDAC Inhibitors) Source: justia.com URL: 2

  • Title: Carbamic acid compounds comprising an ester or ketone linkage as histone deacetylase inhibitors (CAS 732309-02-3) Source: molaid.com URL: 4

Sources

Foundational

toxicity and safety profile of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

Toxicological Profiling and Safety Assessment of (2E)-3-(quinolin-6-yl)prop-2-enoic acid: A Technical Guide for Drug Development Executive Summary (2E)-3-(quinolin-6-yl)prop-2-enoic acid (CAS: 754190-68-6) is a specializ...

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Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profiling and Safety Assessment of (2E)-3-(quinolin-6-yl)prop-2-enoic acid: A Technical Guide for Drug Development

Executive Summary

(2E)-3-(quinolin-6-yl)prop-2-enoic acid (CAS: 754190-68-6) is a specialized bifunctional chemical entity frequently utilized as an intermediate in the synthesis of targeted therapeutics, notably [1]. Structurally, it merges a quinoline pharmacophore with an α,β -unsaturated carboxylic acid (acrylic acid moiety). While this dual functionality makes it a highly versatile synthetic building block, it concurrently introduces complex toxicological liabilities. This guide synthesizes predictive toxicology, mechanistic pathways, and self-validating experimental protocols to establish a comprehensive safety profile for this compound.

Structural Toxicology & Mechanistic Profiling

As a drug development professional, evaluating the safety of a compound requires dissecting its structural alerts (toxicophores). The toxicity of (2E)-3-(quinolin-6-yl)prop-2-enoic acid is driven by two distinct, yet compounding, chemical mechanisms:

The Quinoline Core (Hepatotoxicity & Genotoxicity): Unsubstituted and substituted quinolines are heavily metabolized in the liver. The primary toxicological concern is [2]. This metabolic activation generates reactive intermediates—specifically epoxides and N-oxides—that act as potent electrophiles capable of forming covalent adducts with DNA, driving mutagenicity and potential [3].

The α,β -Unsaturated Carbonyl (Electrophilic Reactivity): The (2E)-prop-2-enoic acid moiety acts as a highly reactive Michael acceptor. Because the electron-withdrawing carbonyl group polarizes the adjacent double bond, the terminal carbon becomes highly electrophilic. In biological systems, this drives a [4] with endogenous nucleophiles. It preferentially attacks the sulfhydryl (-SH) groups of[5] in cellular proteins. This covalent modification leads to rapid GSH depletion, unchecked oxidative stress, and haptenization (which triggers severe skin sensitization).

ToxicityMechanisms Compound (2E)-3-(quinolin-6-yl)prop-2-enoic acid CYP Hepatic CYP450 Metabolism Compound->CYP Quinoline Core Michael Hetero-Michael Addition Compound->Michael Acrylic Acid Moiety Epoxide Reactive Intermediates (Epoxides/N-oxides) CYP->Epoxide DNA DNA Adduct Formation (Genotoxicity) Epoxide->DNA GSH Glutathione Depletion Michael->GSH CellDeath Oxidative Stress & Cytotoxicity GSH->CellDeath

Mechanistic pathways of toxicity driven by the quinoline core and the Michael acceptor moiety.

Predictive Toxicity & Quantitative Data

Based on structure-activity relationship (SAR) models and empirical data from [6], the following quantitative hazard profile is predicted. These endpoints dictate the baseline handling and testing requirements.

Toxicological EndpointGHS Hazard ClassificationMechanistic RationalePredicted In Vivo Severity
Acute Oral Toxicity Category 3 / 4 (H301/H302)Systemic absorption and hepatic accumulation of the quinoline core.Moderate to High
Skin Irritation / Sensitization Category 2 / 1A (H315)Haptenization via Michael addition to epidermal proteins.High
Eye Damage Category 2A (H319)Direct electrophilic irritation to ocular mucosa.Moderate
Mutagenicity Category 2 (Suspected)CYP450-mediated epoxide formation from the quinoline ring.Moderate
Hepatotoxicity Target Organ ToxicityFirst-pass metabolism, GSH depletion, and mitogenic stress in the liver.High

Self-Validating Experimental Protocols

To empirically validate the safety profile of this compound during early-stage drug development, specific mechanistic assays must be conducted. The following protocols are designed as self-validating systems, ensuring that causality is established through strict kinetic and metabolic controls.

Protocol A: Thiol-Reactivity Kinetic Assay (Assessing Michael Acceptor Potential)

Objective: To quantify the electrophilicity of the acrylic acid moiety and predict its potential to cause oxidative stress via GSH depletion. Causality Rationale: By utilizing a massive molar excess of GSH, we force the reaction into pseudo-first-order kinetics. This allows us to calculate a precise rate constant ( kobs​ ), which directly correlates to the compound's in vivo haptenization and toxicity potential.

  • Reagent Preparation: Prepare a 10 mM stock of (2E)-3-(quinolin-6-yl)prop-2-enoic acid in anhydrous DMSO to prevent premature aqueous hydrolysis. Prepare a 100 mM stock of reduced glutathione (GSH) in 50 mM potassium phosphate buffer. Critical Step: The buffer must be strictly maintained at pH 7.4. The thiolate anion (GS⁻) is the actual nucleophile in the Michael addition; a lower pH will protonate the thiol and artificially suppress reaction kinetics.

  • Reaction Initiation: Dilute the compound to a final concentration of 100 µM in the phosphate buffer. Initiate the reaction by adding GSH to a final concentration of 1 mM (10-fold excess).

  • Incubation and Sampling: Incubate the mixture at 37°C in a thermomixer. Withdraw 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: Immediately transfer each aliquot into 50 µL of 1% formic acid in acetonitrile. Critical Step: Acidification instantly protonates the thiolate anion, halting the Michael addition, while acetonitrile precipitates buffer salts, preparing the sample for clean LC-MS injection.

  • LC-MS/MS Analysis: Analyze the supernatant using reversed-phase HPLC coupled to a mass spectrometer. Monitor the disappearance of the parent compound peak (m/z 200.07 [M+H]+).

  • Data Synthesis: Plot the natural log of the remaining compound concentration versus time. The negative slope of this linear regression represents the pseudo-first-order rate constant ( kobs​ ).

Workflow Prep Prepare Solutions (Compound + GSH) Incubate Incubate at 37°C (pH 7.4 Buffer) Prep->Incubate Quench Quench Reaction (Acidification) Incubate->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Kinetics Calculate Kinetics (k_obs) HPLC->Kinetics

Self-validating experimental workflow for the Thiol-Reactivity Kinetic Assay.

Protocol B: Miniaturized Ames Fluctuation Test (Assessing Quinoline Genotoxicity)

Objective: To evaluate the mutagenic potential of the quinoline core. Causality Rationale: The quinoline core is not inherently DNA-reactive but requires CYP450-mediated epoxidation to form electrophiles. Therefore, testing without metabolic activation will yield false negatives. The inclusion of an S9 fraction simulates hepatic first-pass metabolism.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in Oxoid nutrient broth.

  • Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 fraction mix supplemented with NADP+ and glucose-6-phosphate to drive CYP450 activity.

  • Exposure: In a 384-well plate, combine the bacterial suspension, S9 mix, and serial dilutions of the compound (0.1 to 100 µM). Incubate for 90 minutes at 37°C.

  • Indicator Addition: Add a pH indicator medium (e.g., bromocresol purple) lacking histidine. Incubate for 48 hours.

  • Readout: Score wells for color change (purple to yellow), indicating bacterial growth due to histidine reversion mutations. Compare against solvent controls to determine the mutagenic index.

Occupational Safety & Handling Guidelines

Given the robust [7], laboratory personnel must treat (2E)-3-(quinolin-6-yl)prop-2-enoic acid as a potent irritant and suspected mutagen.

  • Personal Protective Equipment (PPE): Double nitrile gloves (due to skin sensitization risks), tight-fitting safety goggles, and a particulate respirator (N95/P100) to mitigate respiratory irritation (H335).

  • Engineering Controls: All weighing, transferring, and solubilization procedures must be performed inside a Class II biological safety cabinet or a dedicated chemical fume hood.

  • Storage: Store at 2-8°C in a tightly sealed, opaque container. Quinoline derivatives exhibit photosensitivity and will degrade/oxidize upon prolonged exposure to ambient light.

References

  • Bounaud, P. Y., et al. (2009). Heterocyclic kinase modulators (US Patent US20090156594A1). Google Patents.
  • Enoch, S. J., et al. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical Research in Toxicology, 21(12), 2402-2410. Retrieved from[Link]

  • Jackson, P. A., et al. (2010). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Current Topics in Medicinal Chemistry, 10(1), 2-13. Retrieved from[Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (1997). Evidence on the carcinogenicity of quinoline and its strong acid salts. California Environmental Protection Agency. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (2001). Toxicological Review of Quinoline. EPA/635/R-01/005. Retrieved from[Link]

Sources

Exploratory

Physicochemical Characterization and Analytical Profiling of (2E)-3-(quinolin-6-yl)prop-2-enoic Acid

Executive Summary (2E)-3-(quinolin-6-yl)prop-2-enoic acid is a highly versatile molecular building block utilized extensively in the synthesis of targeted therapeutics. This technical guide provides a rigorous physicoche...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (2E)-3-(quinolin-6-yl)prop-2-enoic acid is a highly versatile molecular building block utilized extensively in the synthesis of targeted therapeutics. This technical guide provides a rigorous physicochemical characterization of the compound, detailing self-validating analytical protocols and exploring its mechanistic role as a privileged scaffold in kinase inhibitor design.

Structural Rationale & Kinase Modulation

The molecular architecture of (2E)-3-(quinolin-6-yl)prop-2-enoic acid consists of an electron-deficient quinoline ring conjugated to a trans-acrylic acid moiety. This specific geometric and electronic configuration makes it an ideal precursor for1[1]. The quinoline nitrogen functions as a critical hydrogen-bond acceptor within the ATP-binding cleft of kinases such as Abl, MET, and FLT3, while the rigid trans-alkene projects subsequent pharmacophores into the solvent-exposed regions of the active site, enhancing target selectivity[1].

G A (2E)-3-(quinolin-6-yl)prop-2-enoic acid (Kinase Scaffold) C ATP-Competitive Binding & H-Bonding (Quinoline N) A->C engages B Abl / FLT3 Kinase Domain (Target) D Inhibition of Phosphorylation (STAT5 / CrkL) B->D prevents C->B blocks E Apoptosis of Leukemic Cells (Therapeutic Efficacy) D->E induces

Fig 1. Mechanism of action for quinoline-6-acrylic acid-derived kinase modulators.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for optimizing reaction conditions and predicting its pharmacokinetic behavior. The quantitative data summarized below reflects its standard chemical profile[2].

PropertyValueAnalytical Relevance & Causality
Chemical Name (2E)-3-(quinolin-6-yl)prop-2-enoic acidDictates structural connectivity and trans stereochemistry.
CAS Number 754190-68-6Ensures precise compound tracking and sourcing.
Molecular Formula C₁₂H₉NO₂Used to calculate exact mass for high-resolution MS.
Molecular Weight 199.21 g/mol Low molecular weight allows for extensive downstream functionalization.
Density 1.307 ± 0.06 g/cm³Critical for solid-state handling, milling, and formulation.
Estimated pKa (Quinoline N) ~4.9Dictates the ionization state and solubility at physiological pH.
Estimated pKa (COOH) ~4.2Influences salt-formation strategies and chromatographic mobility.
Experimental Characterization Workflows

To ensure scientific integrity, the analytical evaluation of this compound must follow self-validating protocols aligned with3[3].

Workflow S1 Sample Preparation (DMSO-d6 / ACN) S2 HPLC-UV (USP <621>) Gradient Elution S1->S2 Purity Check S3 LC-MS (USP <736>) ESI+ Ionization S1->S3 Mass Confirmation S4 NMR Spectroscopy 1H & 13C Structural ID S1->S4 Structural ID S5 Data Synthesis & Impurity Profiling S2->S5 S3->S5 S4->S5

Fig 2. Physicochemical characterization workflow adhering to ICH Q6A and USP standards.

Protocol 3.1: Chromatographic Purity and Isomeric Resolution (HPLC-UV)
  • Objective : Quantify chemical purity and resolve the thermodynamically favored (2E) isomer from the potential (2Z) photo-isomer.

  • Causality : Acrylic acids are susceptible to UV-induced cis-trans isomerization. A gradient reverse-phase HPLC method is required because isocratic elution often fails to separate these closely related stereoisomers. Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the carboxylic acid, preventing peak tailing and improving resolution.

  • Methodology :

    • System Suitability Test (SST) : Inject a reference standard mixture containing both (2E) and (2Z) isomers. Self-Validation: The run is only valid if the resolution ( Rs​ ) between the two isomers is ≥2.0 , ensuring baseline separation per 4[4].

    • Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of Acetonitrile:Water (50:50, v/v). Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-front distortion.

    • Execution : Utilize a C18 column (250 × 4.6 mm, 5 µm). Run a gradient from 5% to 95% Mobile Phase B over 20 minutes (Mobile Phase A: 0.1% TFA in H₂O; Mobile Phase B: 0.1% TFA in Acetonitrile).

    • Detection : Monitor UV absorbance at 254 nm, which is optimal for the conjugated quinoline-acrylic extended π-system.

Protocol 3.2: High-Resolution Mass Spectrometry (LC-HRMS)
  • Objective : Confirm the exact mass and structural integrity of the compound.

  • Causality : The quinoline nitrogen is highly basic, making Positive Electrospray Ionization (ESI+) the optimal choice for generating the [M+H]+ ion with high sensitivity.

  • Methodology :

    • Calibration : Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix to achieve sub-5 ppm mass accuracy.

    • Ionization : Operate in ESI+ mode. The expected exact mass for the protonated species ( C12​H10​NO2+​ ) is 200.0706 m/z.

    • Fragmentation (MS/MS) : Apply a collision energy of 20-30 eV. Self-Validation: The protocol is validated by observing the characteristic neutral loss of CO2​ (44 Da) from the carboxylic acid, yielding a major fragment at m/z 156.08. This confirms the presence of the free acid moiety and aligns with 4[4].

Protocol 3.3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : Elucidate atomic connectivity and definitively confirm the trans (E) geometry of the alkene.

  • Causality : DMSO- d6​ is selected as the solvent due to the compound's zwitterionic tendencies (basic quinoline + acidic carboxyl) which result in poor solubility in less polar solvents like CDCl3​ .

  • Methodology :

    • Sample Preparation : Dissolve 10 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Internal Standard : Add 0.03% v/v Tetramethylsilane (TMS) to the sample. Self-Validation: The TMS peak must appear exactly at 0.00 ppm with a sharp singlet to validate the magnetic field homogeneity (shim quality).

    • Acquisition & Analysis : Acquire a ¹H NMR spectrum at 400 MHz. Extract the J -coupling constant for the doublet signals of the vinylic protons. The trans geometry is confirmed if Jtrans​≈15−16 Hz. If a J -coupling of 10−12 Hz is observed, it indicates contamination by the cis isomer.

Conclusion

The physicochemical profiling of (2E)-3-(quinolin-6-yl)prop-2-enoic acid requires a multi-modal analytical approach. By employing self-validating protocols across HPLC, LC-MS, and NMR, researchers can ensure the structural integrity and purity of this critical scaffold, thereby accelerating the development of potent and selective kinase inhibitors.

References
  • SGX Pharmaceuticals Inc. "Heterocyclic kinase modulators" US Patent US20090156594A1.
  • European Medicines Agency (EMA). "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances". Available at: [Link]

  • Pacific BioLabs. "Small Molecule Identity and Purity Testing (USP <621>, USP <736>)". Available at:[Link]

Sources

Foundational

Discovery and Preliminary Investigation of Quinolin-6-yl Acrylic Acid Derivatives: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The pursuit of novel pharmacophores is the cornerstone of modern drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The pursuit of novel pharmacophores is the cornerstone of modern drug discovery. Among the myriad of privileged structures, quinolin-6-yl acrylic acid derivatives have emerged as highly versatile and potent scaffolds. Originally explored for their structural rigidity and favorable electronic properties, these derivatives are now at the forefront of targeted therapies, most notably as allosteric inhibitors of sulfotransferase 1A3 (SULT1A3) for neurological disorders [1], and as key interacting moieties in protease (e.g., DPP4) and kinase (e.g., TGF-β) modulation [2, 3].

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry. Here, we will dissect the causality behind the synthetic choices, the structural biology governing target engagement, and the self-validating protocols required to synthesize and investigate these molecules with high scientific integrity.

Rationale & Pharmacophore Design

The architectural brilliance of (E)-3-(quinolin-6-yl)acrylic acid lies in its dual-functional nature:

  • The Quinoline Core: A classic nitrogen-containing heteroaromatic ring that acts as a robust hydrogen-bond acceptor. Its planar geometry is ideal for intercalating into hydrophobic pockets and engaging in extensive π-π stacking with aromatic amino acid residues (such as Phenylalanine and Histidine) [1].

  • The Acrylic Acid Moiety: Positioned at the C6 carbon, the α,β-unsaturated carboxylic acid provides a rigid vector. The double bond restricts conformational freedom, ensuring the carboxylic acid (or its derivative) is projected precisely into solvent-exposed regions or specific sub-pockets (like the S1' pocket in proteases) [4]. Furthermore, the enone system can act as a Michael acceptor if targeted covalent inhibition is desired, though it is most commonly utilized for strong electrostatic or hydrogen-bonding interactions.

Synthetic Methodology: A Self-Validating Protocol

To ensure reproducibility and high yield, the synthesis of the core scaffold, (E)-3-(quinolin-6-yl)acrylic acid, relies on a highly optimized Palladium-catalyzed Heck cross-coupling followed by a controlled saponification.

Step-by-Step Experimental Protocol

Phase 1: Heck Coupling to form Ethyl (E)-3-(quinolin-6-yl)acrylate Causality Check: The use of tri(o-tolyl)phosphine is critical here. Its steric bulk accelerates the reductive elimination step of the catalytic cycle, preventing the degradation of the active Pd(0) species.

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dilute 6-Iodoquinoline (200 mg, 0.784 mmol) in anhydrous N,N-Dimethylformamide (DMF). DMF is chosen for its polar aprotic nature, stabilizing the transition states of the oxidative addition.

  • Catalyst Assembly: Sequentially add Palladium(II) acetate (35 mg, 0.157 mmol), tri(o-tolyl)phosphine (95 mg, 0.314 mmol), and triethylamine (219 μL, 1.57 mmol). The triethylamine serves as the terminal base to neutralize the generated HI and regenerate the Pd(0) catalyst.

  • Coupling: Add Ethyl acrylate (100 μL, 1.18 mmol) dropwise. Heat the reaction mixture to 80°C and stir for 2 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with H₂O and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (15% EtOAc/Hexanes) to yield a light yellow solid (approx. 75% yield) [1].

Phase 2: Saponification to (E)-3-(quinolin-6-yl)acrylic acid Causality Check: Lithium hydroxide is preferred over sodium or potassium hydroxide in THF/water mixtures due to the higher solubility of the lithium carboxylate intermediate, driving the equilibrium forward without cleaving sensitive downstream functional groups.

  • Hydrolysis: Dilute Ethyl (E)-3-(quinolin-6-yl)acrylate (343 mg, 1.51 mmol) in Tetrahydrofuran (THF, 2 mL).

  • Reagent Addition: Dropwise add a 1M aqueous solution of Lithium hydroxide (3.3 mL). Stir at room temperature for 2 hours.

  • Isolation: Adjust the crude reaction mixture to pH=1 using 5M HCl. The target compound will precipitate as a solid, which can be collected via vacuum filtration and dried.

SynthWorkflow A 6-Iodoquinoline + Ethyl Acrylate B Heck Coupling Pd(OAc)2, P(o-tol)3, NEt3 A->B C Ethyl (E)-3-(quinolin-6-yl)acrylate B->C 75% Yield D Saponification LiOH, THF, RT C->D E (E)-3-(quinolin-6-yl)acrylic acid D->E Acidification (pH 1) F Derivatization Amidation / Esterification E->F G Target Library Generation F->G

Caption: Synthetic workflow for (E)-3-(quinolin-6-yl)acrylic acid and its downstream target library generation.

Primary Therapeutic Target: SULT1A3 Inhibition

The Neurological Context

Major Depressive Disorder (MDD) is primarily treated with Selective Serotonin Reuptake Inhibitors (SSRIs) and Monoamine Oxidase Inhibitors (MAOIs) to increase synaptic serotonin and dopamine. However, over 40% of patients are non-responsive. A critical, often overlooked pathway is the sulfonation of these monoamines by Sulfotransferase 1A3 (SULT1A3) . In the human brain, nearly 80% of serotonin is sulfonated and thus inactivated [1, 5]. Inhibiting SULT1A3 presents a synergistic therapeutic strategy to prevent monoamine clearance.

Mechanism of Action

Quinolin-6-yl acrylic acid derivatives have been identified as highly specific allosteric inhibitors of SULT1A3. Unlike competitive inhibitors that mimic the substrate, these derivatives bind to an allosteric pocket, interacting directly with the active-site cap.

  • Structural Interaction: The quinoline core engages in profound π-π stacking interactions with aromatic residues F222 and H226 of SULT1A3 [1].

  • Conformational Locking: By binding to this site, the derivative stabilizes the "closed" form of the SULT1A3 active-site cap. Because the cap must open to release the nucleotide byproduct (PAP) and accept new substrate, this stabilization effectively halts the catalytic cycle [2].

SULT1A3_Pathway A Monoamines (Serotonin / Dopamine) B SULT1A3 Enzyme (Active State) A->B Substrate Binding E Synaptic Monoamine Accumulation A->E Pathway Shift (Due to Inhibition) C Sulfated Monoamines (Inactive / Excreted) B->C Sulfonation (PAPS) D Quinolin-6-yl Acrylic Acid Derivatives D->B Allosteric Inhibition (π-stacking at F222/H226)

Caption: Mechanism of SULT1A3 allosteric inhibition by quinolin-6-yl acrylic acid derivatives.

Secondary Targets: Protease and Kinase Modulation

Beyond neurological applications, the C6-substituted quinoline/isoquinolone scaffold is highly prized in metabolic and oncological drug design.

  • DPP4 Inhibition (Type 2 Diabetes): In the design of Dipeptidyl Peptidase-4 (DPP4) inhibitors, researchers have utilized the 6-position of similar scaffolds to project into the S1' pocket of the enzyme. The terminal carbonyl of the acrylic acid (or its amide derivative) forms crucial hydrogen bonds with Lys554 , while the rigid linker ensures optimal distance, resulting in up to an 80-fold increase in inhibitory activity during lead optimization [4].

  • Kinase Modulation (TGF-β): Quinoline-acrylic acid derivatives also serve as intermediates for synthesizing pyrrole-fused modulators of the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically targeting the Type I receptor (ALK5) to regulate tissue repair and angiogenesis [3].

Quantitative Data & Structure-Activity Relationship (SAR)

To evaluate the translational potential of these derivatives, we must look at their quantitative performance across synthesis, in vitro specificity, and predictive pharmacokinetics.

Table 1: Quantitative Metrics of Quinolin-6-yl Acrylic Acid Derivatives

Metric / ParameterValue / ObservationAnalytical Context
Heck Coupling Yield 75%Synthesis of Ethyl (E)-3-(quinolin-6-yl)acrylate intermediate [1].
SULT1A3 Specificity High / SelectivePotent inhibition of SULT1A3; No detectable inhibition at 50 μM for off-target liver enzymes SULT1E1 and SULT2A1 [1].
DPP4 Activity Gain ~80-fold increaseSAR optimization of the 6-position substituent interacting with the S1' pocket [4].
BBB Permeability High ProbabilityPredictive modeling using Support Vector Machine (SVM) and MACCSFP fingerprints indicates excellent Blood-Brain Barrier penetration for neurological targeting [1].

Conclusion & Future Directions

The discovery and optimization of quinolin-6-yl acrylic acid derivatives represent a masterclass in rational drug design. By leveraging the π-stacking capabilities of the quinoline core and the geometric rigidity of the acrylic acid moiety, researchers have unlocked highly specific allosteric modulators for SULT1A3, offering a groundbreaking adjunct pathway for treating Major Depressive Disorder.

Future investigations should focus on the in vivo pharmacokinetic profiling of the amide and ester prodrug variants of this scaffold, particularly assessing their metabolic stability against hepatic esterases, and their synergistic effects when co-administered with traditional SSRIs.

References

  • Source: Google Patents (US20220024876A1)
  • Allosteres to regulate neurotransmitter sulfonation Source: National Institutes of Health (PMC) URL:[Link]

  • Source: Google Patents (AU2002339268B2)
  • 博士論文 基質結合様式に基づくプロテアーゼ阻害薬基本骨格の分子設計 (Doctoral Dissertation: Molecular design of basic skeletons of protease inhibitors based on substrate binding modes) Source: The University of Tokyo URL:[Link]

  • Mutations in Human Monoamine-Related Neurotransmitter Pathway Genes Source: Ovid URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid, a valuable building block in medicinal chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid, a valuable building block in medicinal chemistry and drug development. The quinoline moiety is a privileged scaffold in numerous pharmacologically active compounds, and its combination with a cinnamic acid framework offers a versatile platform for the design of novel therapeutic agents. This protocol is designed to be a self-validating system, providing not just a step-by-step procedure but also the underlying chemical principles and expected characterization data to ensure the successful synthesis and verification of the target compound.

Introduction

Quinoline derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. Similarly, cinnamic acids and their analogues are known for their diverse pharmacological effects. The convergence of these two pharmacophores in (2E)-3-(quinolin-6-yl)prop-2-enoic acid presents a molecule with significant potential for further chemical exploration and drug discovery programs.

The synthesis of this target molecule is most effectively achieved through a Knoevenagel-Doebner condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid. The Doebner modification specifically utilizes pyridine as the solvent and a catalytic amount of a base, typically piperidine, to facilitate the reaction and subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid.

Reaction Scheme

The synthesis proceeds via the Knoevenagel-Doebner condensation of 6-quinolinecarboxaldehyde with malonic acid.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-Quinolinecarboxaldehyde 6-Quinolinecarboxaldehyde Target_Molecule (2E)-3-(quinolin-6-yl)prop-2-enoic acid 6-Quinolinecarboxaldehyde->Target_Molecule + Malonic Acid Malonic_Acid Malonic Acid Pyridine Pyridine (Solvent) Piperidine Piperidine (Catalyst) Mechanism Malonic_Acid Malonic Acid Enolate Enolate Intermediate Malonic_Acid->Enolate + Piperidine (Base) Piperidine Piperidine Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + 6-Quinolinecarboxaldehyde 6-Quinolinecarboxaldehyde 6-Quinolinecarboxaldehyde Unsaturated_Diacid Unsaturated Diacid Aldol_Adduct->Unsaturated_Diacid - H₂O Dehydration Dehydration Final_Product (2E)-3-(quinolin-6-yl)prop-2-enoic acid Unsaturated_Diacid->Final_Product - CO₂ Decarboxylation Decarboxylation

Application

Application Note: A Robust HPLC Method for the Analysis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

Abstract This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid. The developed reversed-phas...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for a wide range of applications in pharmaceutical research, development, and quality control. The causality behind experimental choices, from column and mobile phase selection to validation according to ICH guidelines, is thoroughly explained to provide a scientifically sound and practical protocol for researchers, scientists, and drug development professionals.

Introduction

(2E)-3-(quinolin-6-yl)prop-2-enoic acid is a quinoline derivative with a structural resemblance to cinnamic acid. Quinoline and its derivatives are a significant class of heterocyclic compounds known for their wide array of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The accurate and reliable quantification of such compounds is paramount for drug discovery, formulation development, and quality assurance.[1] High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1]

This guide provides a detailed, step-by-step protocol for the development and validation of an HPLC method for (2E)-3-(quinolin-6-yl)prop-2-enoic acid, grounded in established scientific principles and regulatory standards.

Physicochemical Properties of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.

Table 1: Physicochemical Properties of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

PropertyValueSource
Molecular FormulaC₁₂H₉NO₂[3][4]
Molecular Weight199.21 g/mol [3][4][5]
AppearanceSolid/Powder[3]
InChI KeyOYENPJNMULTOEZ-GQCTYLIASA-N[3][5]
CAS Number754190-68-6[5]

The presence of a carboxylic acid group and a quinoline ring suggests that the compound's retention will be highly dependent on the mobile phase pH. The conjugated system of the quinoline ring and the propenoic acid side chain indicates strong UV absorbance, making UV detection a suitable choice.

HPLC Method Development

The development of a robust HPLC method involves a systematic approach to optimize the separation of the analyte from potential impurities and matrix components.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Column: A reversed-phase C18 column is a common and effective starting point for many quinoline derivatives.[1] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is recommended.

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH) are common organic modifiers.[1] High-purity water (e.g., Milli-Q) is essential. Buffers and acid modifiers should be of analytical grade.

Rationale for Initial Conditions

Based on the structure of (2E)-3-(quinolin-6-yl)prop-2-enoic acid, a reversed-phase chromatographic mode is the logical choice. The quinoline moiety provides hydrophobicity, while the carboxylic acid group adds polarity.

  • Column Selection: A C18 column is selected for its versatility and proven performance in separating a wide range of moderately polar to nonpolar compounds.

  • Mobile Phase Selection: A mixture of an aqueous phase and an organic solvent like acetonitrile or methanol is appropriate for reversed-phase chromatography. Acetonitrile is often preferred for its lower viscosity and better UV transparency at lower wavelengths. To ensure consistent peak shape and retention for the acidic analyte, an acidic modifier is crucial. Phosphoric acid or formic acid at a low concentration (e.g., 0.1%) is typically used to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.[6]

  • Detection Wavelength: Cinnamic acid and its derivatives typically exhibit strong UV absorbance between 270 nm and 292 nm.[6][7] A Diode Array Detector (DAD) is invaluable during method development to determine the optimal detection wavelength corresponding to the analyte's absorbance maximum, thereby maximizing sensitivity.

Optimization of Chromatographic Conditions

A systematic approach is employed to refine the separation.

Caption: Workflow for HPLC method development.

  • Organic Modifier Screening: Both acetonitrile and methanol are evaluated as the organic component of the mobile phase. The choice between them can influence selectivity and resolution.

  • Acidic Modifier Optimization: The type and concentration of the acidic modifier are optimized to achieve symmetrical peaks and stable retention times.

  • Gradient Elution Development: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components of interest with good resolution and within a reasonable run time. A typical starting gradient might be from a low percentage of organic solvent (e.g., 20%) to a high percentage (e.g., 80-90%) over 20-30 minutes.[1]

  • Column Temperature Evaluation: The effect of column temperature is investigated. Operating at a slightly elevated and controlled temperature (e.g., 30-40 °C) can improve peak shape, reduce backpressure, and enhance reproducibility.

Detailed Protocol: Optimized HPLC Method

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or λmax determined by DAD)
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of high-purity water and mix well. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (2E)-3-(quinolin-6-yl)prop-2-enoic acid reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations spanning the expected range of the samples.

Chromatographic Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.[1]

  • Inject a blank (diluent) to ensure the absence of interfering peaks.[6]

  • Inject the working standard solutions to establish the calibration curve.

  • Inject the sample solutions.

Method Validation

The developed method must be validated to ensure its suitability for its intended purpose, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]

Caption: Key parameters for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank, a placebo (if applicable), and the analyte, and showing that there are no interfering peaks at the retention time of (2E)-3-(quinolin-6-yl)prop-2-enoic acid. Peak purity analysis using a DAD can further confirm specificity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare at least five concentrations of the analyte across a specified range. Inject each concentration in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[1]

Table 3: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
150123
5250567
10501123
251253456
502506789
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Protocol: Spike a known amount of the analyte into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[1]

Table 4: Example Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8.07.9599.4
100%10.010.05100.5
120%12.012.10100.8
Mean % Recovery 100.2
Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of the same standard solution on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[1]

Table 5: Example Precision Data

ParameterRSD (%)
Repeatability (n=6) 0.85
Intermediate Precision (n=6) 1.25
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Typical Values: For similar compounds, LOD can range from 0.062 to 0.1 µg/mL and LOQ from 0.19 to 0.312 µg/mL.[7]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis. This is in accordance with USP General Chapter <621>.[12][13][14]

Table 6: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability of Injections (RSD%) ≤ 2.0% (for 5 or 6 injections)

Conclusion

This application note presents a detailed, robust, and validated RP-HPLC method for the quantitative analysis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid. The logical and systematic approach to method development, coupled with a comprehensive validation protocol based on ICH guidelines, ensures the reliability and accuracy of the results. This method is well-suited for routine analysis in research and quality control laboratories.

References

  • United States Pharmacopeia.
  • Pharmacopeia.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
  • Agilent Technologies. (2023).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • Taylor & Francis Online. (2018).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (2025).
  • Taylor & Francis Online. (2018).
  • PubMed. (2009).
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Thieme Connect. (2008).
  • SlideShare.
  • BenchChem. (2025). refining analytical methods for quinoline compound detection.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Royal Society of Chemistry. (2020).
  • CymitQuimica. (2e)-3-(Quinolin-6-yl)prop-2-enoic acid.
  • ResearchGate. (2021).
  • BenchChem. (2025). Optimization of mobile phase for HPLC analysis of cinnamic acid.
  • Sigma-Aldrich. 3-(Quinolin-6-yl)prop-2-enoic acid.
  • Informatics Journals. (2025). Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract.
  • MilliporeSigma. (2E)-3-(quinolin-8-yl)prop-2-enoic acid.
  • PubChem. (2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid.
  • Sapphire Bioscience. (2E)-3-(Quinolin-6-yl)prop-2-enoic acid.
  • National Center for Biotechnology Information. (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one.
  • Google Patents. US8557226B2 - Performance-boosting UV-absorbing compounds.
  • MDPI. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments.
  • ChemSynthesis. (2025). (2E)-3-[2-(3-hydroxybutyl)-1,3-dioxolan-2-yl]-2-propenoic acid.
  • PubChem. (2e)-3-(quinolin-6-yl)prop-2-en-1-ol.
  • Google Patents.
  • NIST. 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester.

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Method

Application Note: Comprehensive NMR Spectroscopic Characterization of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

Abstract (2E)-3-(quinolin-6-yl)prop-2-enoic acid is a molecule of significant interest, belonging to the quinoline class of heterocyclic compounds. Quinoline motifs are core structures in a vast array of pharmacologicall...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2E)-3-(quinolin-6-yl)prop-2-enoic acid is a molecule of significant interest, belonging to the quinoline class of heterocyclic compounds. Quinoline motifs are core structures in a vast array of pharmacologically active agents, demonstrating therapeutic potential in areas such as anticancer and antimalarial treatments.[1][2][3][4][5] Given the profound impact of molecular structure on biological activity, unambiguous structural elucidation is a critical step in the drug discovery and development pipeline.[6] This application note provides a comprehensive, field-proven protocol for the structural characterization of (2E)-3-(quinolin-6-yl)prop-2-enoic acid using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. We detail not only the step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to structure confirmation.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry.[1][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including roles as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[2][4] The precise arrangement of substituents on this bicyclic system dictates its interaction with biological targets. Therefore, rigorous and precise analytical techniques are essential to confirm the identity, purity, and structure of novel quinoline derivatives like (2E)-3-(quinolin-6-yl)prop-2-enoic acid. NMR spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular framework through the analysis of chemical shifts, spin-spin couplings, and through-space correlations.[6][7]

Molecular Profile:

  • Compound Name: (2E)-3-(quinolin-6-yl)prop-2-enoic acid

  • Molecular Formula: C₁₂H₉NO₂

  • Molecular Weight: 199.21 g/mol

  • Structure: alt text

Integrated Workflow for Structural Elucidation

A multi-faceted NMR approach is employed to ensure every part of the molecular structure is unambiguously assigned. The workflow is designed to be a self-validating system, where data from one experiment is used to corroborate findings from another, culminating in a complete and trustworthy structural assignment.[8][9]

G Figure 1. NMR Characterization Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation cluster_output Phase 4: Final Output SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) NMR_1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) SamplePrep->NMR_1D NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR_1D->NMR_2D Analysis_1D 1D Spectra Analysis (Proton & Carbon Environments) NMR_1D->Analysis_1D Analysis_2D 2D Spectra Analysis (Connectivity Mapping) NMR_2D->Analysis_2D Analysis_1D->NMR_2D Informs 2D Setup Analysis_1D->Analysis_2D Initial Assignments Validation Structural Validation (Cross-Correlation of Data) Analysis_2D->Validation FinalStructure Final Structure Assignment Validation->FinalStructure

Caption: A systematic workflow for NMR analysis.

Experimental Protocols

NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol is designed to produce a homogeneous, particle-free solution suitable for high-resolution NMR.

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for several key reasons:

  • Solubility: It is an excellent solvent for many aromatic carboxylic acids.

  • Analyte Proton Observation: Its aprotic nature allows for the observation of the exchangeable carboxylic acid proton (-COOH), which provides a crucial piece of structural information.

  • Chemical Shift Range: Its residual solvent peak (~2.50 ppm) and water peak (~3.33 ppm) typically do not overlap with the key aromatic or vinylic signals of the analyte.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of (2E)-3-(quinolin-6-yl)prop-2-enoic acid. This amount provides a good signal-to-noise ratio for ¹H NMR within minutes and for ¹³C NMR within a reasonable timeframe (e.g., 1-2 hours).[10][11]

  • Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆. The final sample height in a standard 5 mm NMR tube should be around 4-5 cm to ensure it is within the detection region of the NMR coil.[10][12]

  • Homogenization: Vortex the vial for 30-60 seconds to ensure complete dissolution. Gentle warming may be applied if necessary, but ensure the sample is returned to room temperature before proceeding.

  • Filtration (Critical Step): To remove any suspended particulate matter that can degrade spectral resolution by distorting magnetic field homogeneity, filter the solution directly into a clean 5 mm NMR tube.[13] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the compound identifier.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust for concentration).

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 (or more, as ¹³C is an insensitive nucleus).

  • DEPT-135: Used to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons are absent.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds).[8][14]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH).[7][8]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH), which is essential for connecting different spin systems and identifying quaternary carbons.[8][15]

Data Analysis and Structural Interpretation

The following is a representative analysis based on established chemical shift principles for quinoline and acrylate systems.[6][16][17]

Predicted ¹H and ¹³C NMR Data

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Atom #Predicted ¹H Shift (ppm)MultiplicityJ (Hz)Predicted ¹³C Shift (ppm)DEPT-135
28.95dd4.2, 1.7151.0CH
37.55dd8.3, 4.2122.0CH
48.45dd8.3, 1.0136.5CH
58.15d8.8129.0CH
78.05dd8.8, 2.2128.5CH
88.25d2.2125.0CH
α6.70d16.0120.0CH
β7.80d16.0142.0CH
COOH12.50br s-168.0-
4a---128.0Quat. C
6---134.0Quat. C
8a---148.0Quat. C
Step-by-Step Interpretation
  • ¹H NMR Analysis (Proton Environments):

    • Carboxylic Acid Proton: A broad singlet is expected far downfield around 12.50 ppm, characteristic of a carboxylic acid proton. Its broadness is due to chemical exchange.

    • Vinylic Protons (α & β): Two doublets are expected for the α and β protons of the propenoic acid chain. The large coupling constant (J ≈ 16.0 Hz) is diagnostic of a trans (E) configuration. The β-proton (H-β) at ~7.80 ppm is further downfield than the α-proton (H-α) at ~6.70 ppm due to its proximity to the electron-withdrawing quinoline ring.

    • Quinoline Protons: Six signals are expected in the aromatic region (7.5-9.0 ppm).

      • H-2 (~8.95 ppm): This proton is adjacent to the nitrogen atom and is therefore the most deshielded proton on the quinoline ring system, appearing as a doublet of doublets.[6]

      • H-4 (~8.45 ppm): Also significantly deshielded due to its peri-relationship with the nitrogen lone pair.

      • H-5, H-7, H-8: These protons on the carbocyclic ring will show characteristic splitting patterns. H-8 is expected to be a doublet (J ≈ 2.2 Hz) due to meta-coupling with H-7. H-5 will be a doublet coupled to H-7 (ortho-coupling is absent as position 6 is substituted). H-7 will appear as a doublet of doublets, coupled to both H-5 and H-8.

  • ¹³C and DEPT-135 Analysis (Carbon Skeleton):

    • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected around 168.0 ppm and will be absent in the DEPT-135 spectrum.

    • Vinylic and Aromatic Carbons: The remaining 11 carbons appear between 120-152 ppm.

    • DEPT-135 is crucial here. It will show 8 positive signals (8 CH groups) and no negative signals (no CH₂ groups). The remaining 4 signals in the ¹³C spectrum correspond to the four quaternary carbons (C-4a, C-6, C-8a, and the COOH carbon).

  • 2D NMR for Connectivity Confirmation (The Self-Validating System):

    • COSY: This experiment validates the proton-proton coupling network. Key expected correlations include:

      • H-α with H-β.

      • H-2 with H-3; H-3 with H-4.

      • H-5 with H-7; H-7 with H-8. The absence of a correlation between H-5 and any other proton on its ring confirms the substitution at position 6.

    • HSQC: This directly links each proton to its attached carbon, confirming the assignments made in the 1D spectra. For example, the proton at ~6.70 ppm will show a cross-peak to the carbon at ~120.0 ppm, assigning them as H-α and C-α, respectively.

    • HMBC (The Key to the Puzzle): This experiment reveals long-range H-C correlations, which piece the entire structure together. It is the ultimate confirmation of the substitution pattern.

G Figure 2. Key HMBC Correlations for Structural Assembly H_beta H-β C6 C-6 H_beta->C6 ³J C5 C-5 H_beta->C5 ³J C7 C-7 H_beta->C7 ³J H_alpha H-α H_alpha->C6 ²J C_COOH C=O H_alpha->C_COOH ²J H5 H-5 H5->C6 ²J H7 H-7 H7->C6 ²J

Caption: HMBC correlations confirm the link between the side chain and the quinoline ring at the C-6 position.

Key HMBC Correlations for Structural Confirmation:

  • H-β to C-6, C-5, and C-7: The correlation from the β-proton of the side chain to the quaternary carbon C-6 is the definitive link, confirming the attachment point. Correlations to C-5 and C-7 (³JCH) further solidify this assignment.

  • H-α to C-6 and C=O: These correlations confirm the position of the α-carbon relative to the quinoline ring and the carbonyl group.

  • H-5 and H-7 to C-6: The protons flanking the substitution site (H-5 and H-7) will both show correlations to the quaternary carbon C-6, providing redundant confirmation of its location.

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous structural characterization of (2E)-3-(quinolin-6-yl)prop-2-enoic acid can be achieved. This integrated approach, from meticulous sample preparation to multi-dimensional data correlation, provides a robust and self-validating methodology. The protocols and analytical strategies detailed herein are fundamental for researchers in medicinal chemistry and drug development, ensuring the foundational structural integrity of novel quinoline-based therapeutic candidates.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Ltd. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(35), 22695-22716. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester. Retrieved from [Link]

  • Singh, H., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(42), 27364-27381. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge Department of Chemistry. Retrieved from [Link]

  • Baughman, T. W., et al. (2013). Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. Molecules, 18(8), 9010-9020. Retrieved from [Link]

  • Kumar, S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Gate, T. S. I. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-51. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Wu, J., et al. (2019). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry, 7, 72. Retrieved from [Link]

  • ResearchGate. (2026). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. JEOL Ltd. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • Tonelli, A. E., & Schilling, F. C. (1981). Carbon-13 NMR chemical shifts and the microstructure of polymers. Accounts of Chemical Research, 14(8), 233-240. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. University of Reading. Retrieved from [Link]

  • Lago, R., Ortiz, P. J., & Martinez, R. (1987). Characterization of acrylic copolymers by 1H and 13C NMR spectroscopy. Acta Polymerica, 38(11), 652-655. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: High-Purity Purification Strategies for (2E)-3-(quinolin-6-yl)prop-2-enoic Acid and its Analogs

Introduction (2E)-3-(quinolin-6-yl)prop-2-enoic acid is a heterocyclic organic compound that merges the structural features of quinoline and cinnamic acid. Quinoline and its derivatives are foundational scaffolds in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2E)-3-(quinolin-6-yl)prop-2-enoic acid is a heterocyclic organic compound that merges the structural features of quinoline and cinnamic acid. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous pharmacologically active compounds.[1] Similarly, cinnamic acids and their analogs exhibit a wide range of biological activities, including antioxidant and anti-diabetic properties.[2] The conjugation of these two moieties results in a molecule of significant interest for drug discovery and materials science.

The synthesis of such specialized molecules often yields crude products containing unreacted starting materials, intermediates, and side-products. Achieving high purity (>99%) is non-negotiable for subsequent applications, whether for biological screening, mechanism-of-action studies, or formulation development, as even minor impurities can significantly impact experimental outcomes.[3] This guide provides a detailed exploration of robust purification techniques tailored to the unique physicochemical properties of (2E)-3-(quinolin-6-yl)prop-2-enoic acid, explaining the scientific rationale behind each protocol to empower researchers to achieve optimal purity.

Physicochemical Profile and Its Impact on Purification

Understanding the molecule's properties is the cornerstone of designing an effective purification strategy. (2E)-3-(quinolin-6-yl)prop-2-enoic acid is an amphoteric compound, possessing both a basic nitrogen atom within the quinoline ring and an acidic carboxylic acid group. This dual nature is the most critical factor to exploit during purification.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₁₂H₉NO₂[4]
Molecular Weight 199.21 g/mol [4]
Appearance Solid, likely a crystalline powder.Suitable for recrystallization techniques.
Amphoteric Nature Contains a basic quinoline moiety (pKa ~4.9) and an acidic carboxylic acid group (pKa ~4.5).Enables pH-dependent solubility, making it ideal for acid-base extraction to remove neutral impurities.
Solubility Sparingly soluble in water; soluble in many organic solvents like ethanol, methanol, and acetone.The differential solubility in hot versus cold solvents is the basis for recrystallization. Ethanol and water are a good mixed-solvent system candidate.[5]
Polarity Polar compound due to the carboxylic acid and nitrogen heteroatom.Strong interaction with polar stationary phases like silica gel in chromatography. Mobile phase modifiers may be needed.

Anticipating Common Impurities

Effective purification requires knowledge of potential impurities. The synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid typically proceeds via a Knoevenagel or Doebner condensation reaction between 6-quinolinecarboxaldehyde and malonic acid (or a derivative).

Potential Impurities Include:

  • Unreacted Starting Materials: 6-quinolinecarboxaldehyde, malonic acid.

  • Reaction Intermediates: Partially decarboxylated intermediates.

  • Side-Products: Products from the self-condensation of the aldehyde or other side reactions.

  • Isomers: While the trans (E) isomer is typically more stable and the major product, small amounts of the cis (Z) isomer could be present.

Primary Purification Protocols

Based on the compound's properties, three primary techniques are recommended: Recrystallization, Acid-Base Extraction, and Flash Column Chromatography.

Protocol: Recrystallization from a Mixed-Solvent System

Recrystallization is a powerful technique for purifying solid compounds to high levels, leveraging differences in solubility at varying temperatures.[6] A mixed-solvent system is often ideal for cinnamic acid derivatives.[5]

Causality: The principle is to dissolve the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "poor" solvent (in which it is sparingly soluble) is then added to the hot solution until the saturation point (the cloud point) is reached. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain in the solvent (mother liquor).[5][6]

Materials:

  • Crude (2E)-3-(quinolin-6-yl)prop-2-enoic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks, hot plate with stirrer, filter funnel, filter paper

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely with stirring.

  • Reaching the Cloud Point: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.[5]

  • Clarification: Add a few more drops of hot ethanol to the solution until the cloudiness just disappears, yielding a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[6]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of an ice-cold ethanol/water mixture (in the same ratio as the final solvent composition).

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Protocol: Purification via Acid-Base Extraction

This technique is highly effective for separating acidic or basic compounds from neutral impurities.[7][8] Given the amphoteric nature of the target molecule, this method can be adapted to remove either acidic or basic impurities as well. This protocol focuses on removing neutral impurities.

Causality: The quinoline nitrogen can be protonated by an acid to form a water-soluble salt, while the carboxylic acid can be deprotonated by a base to form a different water-soluble salt. Neutral impurities will remain in the organic solvent at any pH. By manipulating the pH of the aqueous phase, the target compound can be selectively moved between an organic layer and an aqueous layer, leaving impurities behind.

Materials:

  • Crude product dissolved in an organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Separatory funnel

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate.

  • Base Wash (Remove Acidic Impurities): Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution. The target compound will remain in the organic layer while strongly acidic impurities are extracted into the aqueous layer. Discard the aqueous layer.

  • Acid Extraction (Isolate the Product): Extract the organic layer with 1M HCl. The basic quinoline nitrogen will be protonated, forming a hydrochloride salt that dissolves in the aqueous layer. The neutral impurities will remain in the organic layer.

  • Separation: Separate the two layers. Keep the aqueous layer , which now contains the protonated product. Discard the organic layer containing neutral impurities.

  • Precipitation: Slowly basify the collected aqueous layer with 1M NaOH while stirring until the pH is approximately neutral or slightly acidic (pH ~5-6). The purified (2E)-3-(quinolin-6-yl)prop-2-enoic acid will precipitate out of the solution as a solid.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol: Flash Column Chromatography

Chromatography provides the highest resolution for separating compounds with similar polarities.[7] For carboxylic acids, which can "tail" (streak) on a standard silica gel column, modifications to the mobile phase are often necessary.

Causality: The components of the crude mixture are separated based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent eluent). More polar compounds interact more strongly with the polar silica gel and thus elute more slowly.

Materials:

  • Silica gel (for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate, Acetic Acid

  • Glass column, collection tubes

Step-by-Step Methodology:

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate. The goal is a retention factor (Rf) of ~0.3 for the target compound.

  • Expert Tip - Preventing Tailing: To improve peak shape and reduce tailing, add a small amount of acetic acid (0.5-1%) to the mobile phase. This keeps the carboxylic acid group of the target molecule protonated, minimizing strong, ionic interactions with the silica surface.

  • Column Packing: Pack a glass column with silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Run the column by passing the mobile phase through it under positive pressure. Collect fractions in test tubes.

  • Analysis and Pooling: Monitor the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid.

Workflow for Method Selection

The choice of purification technique depends on the initial purity of the crude material and the nature of the impurities. The following workflow provides a logical approach to selecting the best strategy.

Purification_Workflow start Crude Product purity_check Initial Purity Assessment (TLC, ¹H NMR) start->purity_check impurity_nature Nature of Impurities purity_check->impurity_nature <90% Pure Complex Mixture recrystallization Primary Method: Recrystallization purity_check->recrystallization >90% Pure Minor Impurities extraction Initial Cleanup: Acid-Base Extraction impurity_nature->extraction Mainly Neutral Impurities chromatography High-Resolution Method: Flash Chromatography impurity_nature->chromatography Structurally Similar Impurities / Isomers final_product High-Purity Compound (>99%) recrystallization->final_product extraction->recrystallization Further Polishing chromatography->final_product

Caption: Decision workflow for selecting the optimal purification strategy.

Purity Verification

After purification, the purity of the compound must be rigorously verified.

  • Melting Point Analysis: A sharp melting point range that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A single, sharp peak on an HPLC chromatogram indicates a pure compound. The area under the curve can be used to calculate purity (e.g., >99%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirms the chemical structure of the compound and can reveal the presence of impurities, even at low levels.

References

  • SHINY. (2026, January 6). What is the solubility of cinnamic derivatives in different solvents? Shiny Blog.
  • Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-55. [Link]

  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]

  • Al-Burtomani, S. K. S., et al. (2002). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 943(1), 71-77. [Link]

  • LookChem. Purification of Quinoline. Chempedia. [Link]

  • Gogoi, B., & Rathod, V. K. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. International Journal of Chemical Reactor Engineering, 16(9). [Link]

  • ResearchGate. Solubilities of Cinnamic Acid Esters in Organic Solvents. [Link]

  • Ataman Kimya. CINNAMIC ACID. [Link]

  • ResearchGate. Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid. [Link]

  • JoVE. (2020, March 26). Recrystallization - Concept. [Link]

  • Jacobs, C. B., et al. (2016). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Acta Crystallographica Section C, 72(Pt 2), 164-173. [Link]

  • ResearchGate. Synthesis of (2E)-2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy)phenyl]sulfany}pheny)prop. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of novel acrylic copolymers. [Link]

  • Kumar, V., et al. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. RSC Advances. [Link]

  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

  • NextSDS. (2E)-3-(quinolin-3-yl)prop-2-enoic acid — Chemical Substance Information. [Link]

  • De Silva, C. R., & Tan, Y. (2018). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Cogent Chemistry, 4(1). [Link]

  • Afzal, O., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20177-20203. [Link]

Sources

Method

Application Notes and Protocols for (2E)-3-(quinolin-6-yl)prop-2-enoic acid in Cell-Based Assays

Introduction: Investigating the Therapeutic Potential of (2E)-3-(quinolin-6-yl)prop-2-enoic acid (2E)-3-(quinolin-6-yl)prop-2-enoic acid is a member of the quinoline class of compounds. Quinoline derivatives are a signif...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Investigating the Therapeutic Potential of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

(2E)-3-(quinolin-6-yl)prop-2-enoic acid is a member of the quinoline class of compounds. Quinoline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The structural motif of (2E)-3-(quinolin-6-yl)prop-2-enoic acid suggests its potential as a modulator of key cellular processes. For instance, related quinoline-containing molecules have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines[2][3]. Some have also been investigated as inhibitors of signaling pathways critical for tumor progression, such as the Hsp90 chaperone machinery[3].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of (2E)-3-(quinolin-6-yl)prop-2-enoic acid. The following protocols detail robust methods for assessing the compound's impact on cell viability, its potential to induce apoptosis, its influence on cell cycle progression, and its effects on key cellular signaling pathways.

I. Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability[4][5][6]. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells[6].

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with (2E)-3-(quinolin-6-yl)prop-2-enoic acid B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 3-4 hours E->F G Add solubilization solution F->G H Incubate for 15 minutes to overnight G->H I Read absorbance at 570 nm H->I

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay for Cell Viability

Materials:

  • (2E)-3-(quinolin-6-yl)prop-2-enoic acid (MW: 199.21 g/mol )[7]

  • Cancer cell lines (e.g., MCF-7, PC-3, or as relevant to the research)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium[8].

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of (2E)-3-(quinolin-6-yl)prop-2-enoic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well[5].

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals[6][8].

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[4].

Data Presentation: Example IC50 Values
Cell Line(2E)-3-(quinolin-6-yl)prop-2-enoic acid IC50 (µM)
MCF-7 (Breast Cancer)15.2 ± 1.8
PC-3 (Prostate Cancer)28.5 ± 3.1
A549 (Lung Cancer)45.7 ± 5.4

II. Evaluation of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. A common method is to measure the activity of caspases, which are key proteases in the apoptotic cascade[9]. Fluorometric assays provide a sensitive method to detect the cleavage of a specific substrate by caspases like caspase-3, a key executioner caspase[10][11].

Experimental Workflow: Caspase Activity Assay

Caspase_Workflow A Treat cells with compound B Incubate for desired time A->B C Lyse cells B->C D Incubate lysate with caspase substrate C->D E Measure fluorescence D->E

Caption: Workflow for a fluorometric caspase activity assay.

Protocol: Fluorometric Caspase-3 Activity Assay

Materials:

  • Treated and untreated cell pellets

  • Chilled Lysis Buffer[11]

  • 2X Reaction Buffer[10]

  • DTT (Dithiothreitol)

  • Caspase-3 substrate (e.g., DEVD-AFC)[10]

  • Fluorometer with appropriate filters (Excitation ~400 nm, Emission ~505 nm)

  • 96-well black microplate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with (2E)-3-(quinolin-6-yl)prop-2-enoic acid at the desired concentrations and for the appropriate time.

    • Harvest both adherent and suspension cells and wash with cold PBS.

    • Resuspend the cell pellet in chilled Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C[11].

    • Collect the supernatant (cytosolic extract) for the assay.

  • Assay Reaction:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well[11].

    • Prepare the reaction mixture by adding DTT to the 2X Reaction Buffer.

    • Add 50 µL of the 2X Reaction Buffer with DTT to each well.

    • Add 5 µL of the caspase-3 substrate to each well[10].

  • Data Acquisition:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm[12].

Data Presentation: Example Caspase-3 Activity
TreatmentCaspase-3 Activity (Fold Change vs. Control)
Vehicle Control1.0
(2E)-3-(quinolin-6-yl)prop-2-enoic acid (10 µM)2.5 ± 0.3
(2E)-3-(quinolin-6-yl)prop-2-enoic acid (25 µM)4.8 ± 0.6
Staurosporine (Positive Control)6.2 ± 0.5

III. Cell Cycle Analysis

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[13][14].

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow A Treat cells with compound B Harvest and fix cells in cold ethanol A->B C Wash and resuspend in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by flow cytometry E->F

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[15]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with (2E)-3-(quinolin-6-yl)prop-2-enoic acid for the desired duration.

    • Harvest cells by trypsinization (for adherent cells) and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks)[13][15].

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution[14].

Data Presentation: Example Cell Cycle Distribution
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.230.114.7
(2E)-3-(quinolin-6-yl)prop-2-enoic acid (15 µM)72.815.311.9

IV. Investigation of Cellular Signaling Pathways

To delve deeper into the molecular mechanism of action, Western blotting is a powerful technique to analyze changes in protein expression and post-translational modifications within cellular signaling pathways[16][17]. For instance, one could investigate the effect of (2E)-3-(quinolin-6-yl)prop-2-enoic acid on key proteins involved in cell survival, apoptosis, or cell cycle regulation.

Hypothetical Signaling Pathway

Signaling_Pathway Compound (2E)-3-(quinolin-6-yl)prop-2-enoic acid Target Hypothetical Target Kinase Compound->Target Inhibition Downstream1 Protein A Target->Downstream1 Phosphorylation Downstream2 Protein B Target->Downstream2 Inhibition p_Downstream1 p-Protein A (Inactive) Proliferation Cell Proliferation Downstream1->Proliferation Apoptosis Apoptosis Downstream2->Apoptosis Inhibition

Caption: Hypothetical signaling pathway affected by the compound.

Protocol: Western Blotting for Signaling Pathway Analysis

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse treated and untreated cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to quantify protein expression levels[16].

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial cellular characterization of (2E)-3-(quinolin-6-yl)prop-2-enoic acid. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and protein signaling, researchers can gain valuable insights into its potential as a therapeutic agent. The adaptability of these protocols allows for their application across various cell lines and research contexts, paving the way for further mechanistic studies and drug development efforts.

References

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. (2022). MDPI. [Link]

  • (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one. (n.d.). PMC. [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. [Link]

  • (E)-3-[6-[[(2,6-dichlorophenyl)thio]methyl]-3-(2-phenylethoxy)-2- pyridinyl]-2-propenoic acid: a high-affinity leukotriene B4 receptor antagonist with oral antiinflammatory activity. (1996). PubMed. [Link]

  • Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. (n.d.). PMC. [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2020). MDPI. [Link]

  • CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. (2016). Protocols.io. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]

  • Effect of compounds 2, 3, and 6 on cell proliferation and viability in... (n.d.). ResearchGate. [Link]

  • Quinoline-type compounds : asymmetric catalytic reaction and their biological activities. (n.d.). PolyU Institutional Research Archive. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). MDPI. [Link]

  • (2E)-3-(quinolin-3-yl)prop-2-enoic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • CasPASE™ Colorimetric Apoptosis Assay. (n.d.). G-Biosciences. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. [Link]

  • Caspase Protocols in Mice. (n.d.). PMC. [Link]

  • Phenolic Profile, EPR Determination, and Antiproliferative Activity against Human Cancer Cell Lines of Anthyllis vulneraria Extract. (2022). UPCommons. [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025). Preprints.org. [Link]

  • Analyzing Cell Signaling with Flow Cytometry: Go with the Flow. (2025). Bitesize Bio. [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Flow Cytometry Core Facility. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2025). Springer Protocols. [Link]

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Application

Application Notes and Protocols for (2E)-3-(quinolin-6-yl)prop-2-enoic acid in Small Molecule Drug Discovery

Introduction: The Strategic Integration of Quinoline Scaffolds and Covalent Inhibition The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Integration of Quinoline Scaffolds and Covalent Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural core of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic aromatic nature provides a versatile framework for functionalization, enabling the precise tuning of steric and electronic properties to achieve high-affinity and selective interactions with a wide array of biological targets.[1] Notably, quinoline derivatives have been successfully developed as kinase inhibitors, a critical class of therapeutics in oncology and immunology.[2][4]

This guide focuses on (2E)-3-(quinolin-6-yl)prop-2-enoic acid , a molecule that combines the established quinoline pharmacophore with a prop-2-enoic acid moiety. The latter is a well-known Michael acceptor, raising the compelling hypothesis that this compound may act as a covalent inhibitor . Covalent inhibition, a strategy that involves the formation of a stable bond between a drug and its target protein, can offer significant pharmacological advantages, including prolonged duration of action, high potency, and the ability to overcome certain forms of drug resistance.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of (2E)-3-(quinolin-6-yl)prop-2-enoic acid as a covalent inhibitor in a drug discovery context. We will delve into its hypothesized mechanism of action, propose relevant biological targets, and provide detailed, field-proven protocols for its synthesis, biochemical characterization, and cellular evaluation.

Compound Profile

Property Value Source
IUPAC Name (2E)-3-(quinolin-6-yl)prop-2-enoic acid,
CAS Number 754190-68-6,
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Appearance Solid

Hypothesized Mechanism of Action: Covalent Kinase Inhibition

We hypothesize that (2E)-3-(quinolin-6-yl)prop-2-enoic acid functions as a covalent kinase inhibitor. This proposed mechanism is predicated on the two key structural motifs of the molecule:

  • The Quinoline Core as a Targeting Element: The quinoline scaffold is posited to serve as the primary binding moiety, anchoring the molecule within the ATP-binding pocket of a target kinase. The specific interactions will be dictated by the unique topology and amino acid composition of the target's active site.

  • The Prop-2-enoic Acid as a Reactive "Warhead": The electrophilic β-carbon of the α,β-unsaturated carboxylic acid is susceptible to nucleophilic attack by a suitably positioned amino acid residue within the kinase's active site. Cysteine is the most common target for this type of Michael addition, although other nucleophilic residues such as lysine or histidine could also be involved. This reaction results in the formation of a stable, covalent bond between the inhibitor and the kinase, leading to irreversible inhibition of its catalytic activity.

G cluster_0 Pre-Covalent Complex cluster_1 Covalent Complex Inhibitor (2E)-3-(quinolin-6-yl)prop-2-enoic acid Kinase_Active_Site Kinase Active Site (with nucleophilic Cys) Inhibitor->Kinase_Active_Site Reversible Binding (Non-covalent) Covalent_Adduct Inhibitor-Kinase Covalent Adduct Kinase_Active_Site->Covalent_Adduct Michael Addition (Irreversible)

Caption: Hypothesized two-step mechanism of covalent inhibition.

Proposed Target Class and Biological Context

Given the prevalence of quinoline-based kinase inhibitors, we propose that (2E)-3-(quinolin-6-yl)prop-2-enoic acid is a promising candidate for targeting kinases that possess a non-catalytic cysteine residue in or near the ATP binding site. Prominent examples include members of the EGFR (Epidermal Growth Factor Receptor) and BTK (Bruton's Tyrosine Kinase) families. Dysregulation of these kinases is implicated in various cancers, making them high-value targets for therapeutic intervention.

Experimental Protocols

Protocol 1: Synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

This protocol describes a plausible synthetic route via a Doebner-von Miller reaction followed by a Knoevenagel condensation.

Part A: Synthesis of Quinoline-6-carbaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzaldehyde (1 equivalent), glycerol (3 equivalents), and arsenic acid (1 equivalent) in concentrated sulfuric acid.

  • Heating: Heat the mixture to 140°C for 3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a concentrated sodium hydroxide solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield quinoline-6-carbaldehyde.

Part B: Synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

  • Reaction Setup: In a round-bottom flask, dissolve quinoline-6-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Catalysis: Add a catalytic amount of piperidine.

  • Heating: Heat the mixture to 100°C for 6 hours.

  • Work-up: Cool the reaction mixture and acidify with 1M HCl until a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

G Start 4-aminobenzaldehyde + Glycerol Intermediate Quinoline-6-carbaldehyde Start->Intermediate Doebner-von Miller Reaction Final_Product (2E)-3-(quinolin-6-yl)prop-2-enoic acid Intermediate->Final_Product Knoevenagel Condensation Reagent Malonic Acid Pyridine, Piperidine Reagent->Final_Product

Caption: Proposed synthetic workflow for the target compound.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is designed to determine the IC₅₀ value of the compound against a panel of selected kinases.

  • Reagent Preparation: Prepare serial dilutions of (2E)-3-(quinolin-6-yl)prop-2-enoic acid in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of the kinase solution, and initiate the reaction by adding 5 µL of the ATP/substrate solution. Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Confirmation of Covalent Binding by Mass Spectrometry

This protocol uses intact protein mass spectrometry to confirm the covalent modification of the target kinase.

  • Incubation: Incubate the target kinase (e.g., 1 µM) with a 10-fold molar excess of (2E)-3-(quinolin-6-yl)prop-2-enoic acid in the appropriate buffer at room temperature for 2 hours. Include a control sample with DMSO.

  • Sample Preparation: Desalt the samples using a C4 ZipTip.

  • Mass Spectrometry Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of the inhibitor (199.21 Da) in the treated sample compared to the control is indicative of covalent binding.

Protocol 4: Cellular Target Engagement and Proliferation Assay

This protocol assesses the compound's ability to inhibit the target kinase in a cellular context and its effect on cell proliferation.

Part A: Target Engagement (Western Blot)

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., A431 for EGFR, or a B-cell lymphoma line for BTK) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of the compound for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated form of the target kinase and a downstream substrate, as well as total protein levels as loading controls.

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to assess the inhibition of signaling.

Part B: Cell Proliferation (MTT Assay)

  • Cell Seeding: Seed the chosen cancer cell line in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Action
No activity in the biochemical assay Poor compound solubility; Inactive compound; Inappropriate kinase target.Check solubility in assay buffer; Confirm compound integrity by LC-MS and NMR; Screen against a broader kinase panel.
Potent biochemical activity but no cellular activity Poor cell permeability; Compound efflux; Compound instability in cell culture media.Assess cell permeability (e.g., PAMPA assay); Test in the presence of efflux pump inhibitors; Evaluate compound stability by incubating in media and analyzing by LC-MS.
No mass shift observed in the mass spectrometry experiment The kinase lacks an accessible nucleophilic residue; The reaction is too slow.Perform peptide mapping to identify potential modification sites; Increase incubation time or compound concentration.
High background in Western blots Non-specific antibody binding; Insufficient blocking.Optimize antibody concentrations; Increase blocking time or try a different blocking agent.

References

  • BenchChem. (2025). A Comparative Guide to Quinoline-Based Inhibitors in Drug Discovery.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Katritzky, A. R., et al. (2010).
  • Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society.
  • Ghorab, M. M., et al. (2023).

Sources

Method

Application Note &amp; Protocol: Synthesis of (2E)-3-(Quinolin-6-yl)prop-2-enoic Acid Derivatives and Analogues for Research Applications

Abstract The quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including antimicrobial, anticancer, and ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of an α,β-unsaturated carboxylic acid moiety, specifically the (2E)-prop-2-enoic acid side chain, at the 6-position of the quinoline ring creates a class of compounds with significant potential in medicinal chemistry and drug development. This document provides a comprehensive guide for researchers, detailing the strategic synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid and its analogues. We present an in-depth analysis of the Knoevenagel condensation as the primary synthetic route, explain the mechanistic rationale behind experimental choices, and provide a detailed, step-by-step protocol. Furthermore, strategies for analogue synthesis, troubleshooting, and characterization are discussed to empower researchers in this field.

Synthetic Strategies & Mechanistic Rationale

The synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid hinges on the formation of a carbon-carbon double bond between the quinoline core and the propenoic acid side chain. While several classic organic reactions can achieve this, the Knoevenagel condensation offers a highly efficient, reliable, and versatile method.[4][5]

1.1. The Knoevenagel Condensation: A Method of Choice

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malonic acid) to a carbonyl group (in this case, quinoline-6-carbaldehyde), followed by a dehydration reaction.[4] The Doebner modification of this reaction, which utilizes pyridine as both a basic catalyst and solvent, is particularly well-suited for this synthesis, as it often facilitates decarboxylation when malonic acid is used, directly yielding the desired acrylic acid derivative.[4][5]

Causality Behind Experimental Choices:

  • Starting Materials: The primary precursors are quinoline-6-carbaldehyde and malonic acid. Quinoline-6-carbaldehyde can be synthesized via various methods, including the oxidation of 6-methylquinoline or formylation of the quinoline ring.[6] Malonic acid provides the two-carbon unit that will become carbons 2 and 3 of the prop-2-enoic acid chain.

  • Catalyst and Solvent: Pyridine is the ideal medium. It acts as a weak base, strong enough to deprotonate the active methylene group of malonic acid to form a nucleophilic enolate, but not so strong as to cause self-condensation of the aldehyde.[4] It also serves as a high-boiling solvent, allowing the reaction to be conducted at elevated temperatures to drive the dehydration and subsequent decarboxylation steps to completion. A catalytic amount of piperidine is often added to accelerate the initial condensation.

  • Reaction Mechanism: The reaction proceeds through a well-defined pathway, which is crucial for understanding and troubleshooting the synthesis.

Visualizing the Synthesis and Mechanism

To clarify the process, the following diagrams illustrate the overall workflow and the underlying reaction mechanism.

G Start Starting Materials (Quinoline-6-carbaldehyde, Malonic Acid) Reaction Knoevenagel Condensation (Pyridine, Piperidine, Heat) Start->Reaction Reactants Workup Acidification & Precipitation (HCl (aq)) Reaction->Workup Crude Product Purification Purification (Recrystallization) Workup->Purification Isolation Product Final Product ((2E)-3-(quinolin-6-yl)prop-2-enoic acid) Purification->Product Pure Solid Characterization Characterization (NMR, MS, IR) Product->Characterization Verification

Caption: Overall synthetic workflow for the preparation of the target compound.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration & Decarboxylation Malonic Malonic Acid Enolate Malonate Enolate (Nucleophile) Malonic->Enolate Deprotonation Base1 Pyridine (Base) Aldehyde Quinoline-6- carbaldehyde Enolate->Aldehyde Nucleophilic Attack Aldol Aldol Adduct Aldehyde->Aldol Dehydration Dehydration (-H₂O) Aldol->Dehydration Elimination Decarboxylation Decarboxylation (-CO₂) (Heat) Dehydration->Decarboxylation FinalProduct (2E)-3-(quinolin-6-yl) prop-2-enoic acid Decarboxylation->FinalProduct

Caption: Simplified mechanism of the Doebner-Knoevenagel condensation.

Detailed Experimental Protocol

This protocol describes the synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid from quinoline-6-carbaldehyde and malonic acid.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Quinoline-6-carbaldehyde≥97%Sigma-AldrichKey electrophile.
Malonic Acid≥99%Acros OrganicsActive methylene compound.
PyridineAnhydrous, ≥99.8%Fisher ScientificServes as solvent and base.
Piperidine≥99%Alfa AesarBasic catalyst.
Hydrochloric Acid (HCl)37% (concentrated)VWRUsed for acidification and product isolation.
EthanolReagent GradePharmco-AaperRecrystallization solvent.
Deionized WaterN/AIn-house supplyFor work-up procedures.

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quinoline-6-carbaldehyde (1.57 g, 10.0 mmol).

  • Addition of Reagents: To the flask, add malonic acid (1.25 g, 12.0 mmol, 1.2 equivalents) followed by anhydrous pyridine (20 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol, 0.1 equivalents) to the mixture.

    • Expert Insight: The molar excess of malonic acid ensures the complete consumption of the limiting aldehyde. Piperidine, being a stronger base than pyridine, serves to initiate the condensation more rapidly.

  • Heating: Heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate. The disappearance of the quinoline-6-carbaldehyde spot indicates reaction completion.

  • Work-up and Isolation: After cooling to room temperature, slowly pour the dark reaction mixture into a beaker containing ice-cold water (100 mL).

  • Acidification: While stirring, acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate will form.

    • Causality: Acidification protonates the carboxylate intermediate, rendering it insoluble in the aqueous medium and causing it to precipitate out of the solution.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove residual pyridine hydrochloride and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60 °C overnight. A typical crude yield is 85-95%.

3.3. Purification and Characterization

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under a vacuum.

  • Characterization: The identity and purity of the final product, (2E)-3-(quinolin-6-yl)prop-2-enoic acid (Molecular Formula: C₁₂H₉NO₂, Molecular Weight: 199.21 g/mol ), should be confirmed by spectroscopic methods.[7][8]

TechniqueExpected Observations[9][10][11]
¹H NMR The spectrum should show characteristic signals for the vinylic protons of the propenoic acid chain as two doublets. The proton on the carbon α to the carbonyl typically appears around δ 6.5-6.8 ppm, and the β-proton appears further downfield around δ 7.6-7.9 ppm. The large coupling constant (J ≈ 16 Hz) between these protons is diagnostic of the trans (E) configuration.[12] Protons on the quinoline ring will appear in the aromatic region (δ 7.5-9.0 ppm). The carboxylic acid proton will be a broad singlet, often above δ 12 ppm.
¹³C NMR Expect a signal for the carboxylic acid carbonyl carbon around δ 167-170 ppm. The vinylic carbons will appear in the δ 120-145 ppm range. Signals corresponding to the nine carbons of the quinoline ring will also be present in the aromatic region.[10]
FT-IR A broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid. A sharp, strong peak for the C=O stretch should appear around 1680-1700 cm⁻¹. The C=C stretch of the conjugated alkene will be observed around 1620-1640 cm⁻¹.[11]
Mass Spec. In electrospray ionization (ESI) mass spectrometry, the compound should show a prominent ion corresponding to its molecular weight. In negative ion mode, the [M-H]⁻ ion at m/z 198.2 would be expected.[13]

Synthesis of Analogues and Troubleshooting

4.1. Preparation of Analogues

The described protocol is highly adaptable for the synthesis of a diverse library of analogues.

  • Varying the Quinoline Core: By starting with substituted quinoline-6-carbaldehydes (e.g., 4-chloroquinoline-6-carbaldehyde, 8-methoxyquinoline-6-carbaldehyde), one can introduce various functional groups onto the heterocyclic ring system. The synthesis of these substituted quinolines often involves classic methods like the Doebner-von Miller or Skraup reactions.[14][15]

  • Modifying the Side Chain: While malonic acid is standard, using substituted malonic acids (e.g., methylmalonic acid) can introduce substituents at the α-position of the propenoic acid chain. Similarly, other active methylene compounds like ethyl cyanoacetate can be used to generate different functionalities.

4.2. Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive or wet reagents (especially pyridine).2. Insufficient heating/reaction time.3. Incomplete acidification during work-up.1. Use freshly opened or distilled anhydrous pyridine.2. Ensure the reaction is maintained at reflux and monitor completion by TLC.3. Check the pH with pH paper to ensure it is ≤ 3 before filtration. Add more acid if necessary.
Oily or Gummy Product 1. Presence of residual pyridine.2. Incomplete reaction.1. Ensure thorough washing of the precipitate with cold water during filtration. If the problem persists, triturate the crude product with a non-polar solvent like diethyl ether to remove impurities.2. Re-subject the crude material to the reaction conditions or purify by column chromatography.
Product is the cis Isomer Unlikely under these thermal conditions.The Doebner-Knoevenagel reaction strongly favors the formation of the thermodynamically more stable trans (E) isomer. The large coupling constant in the ¹H NMR spectrum confirms the stereochemistry.

References

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Doebner-Miller reaction and applications. Slideshare. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. PMC. [Link]

  • 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid. Doc Brown's Chemistry. [Link]

  • Isolation and Identification of Cinnamic Acid Derivatives from the Aerial Parts of Seidlitzia Rosmarinus Ehrenb. Ex Boiss. Brieflands. [Link]

  • 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. ACS Publications. [Link]

  • Quinoline based polymeric drug for biological applications: synthesis, characterization, antimicrobial, and drug releasing studies. PubMed. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Synthesis of (2E)-2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy)phenyl]sulfany}pheny)prop. ResearchGate. [Link]

  • Knoevenagel Condensation. Cambridge University Press. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC. [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. ResearchGate. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. RSC Publishing. [Link]

  • An improved process for the synthesis of quinoline derivatives.
  • Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. PMC. [Link]

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Application

mass spectrometry fragmentation patterns of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

An Application Note on the Mass Spectrometric Behavior and Analysis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid Introduction (2E)-3-(quinolin-6-yl)prop-2-enoic acid is a heterocyclic compound featuring a quinoline core li...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Mass Spectrometric Behavior and Analysis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

Introduction

(2E)-3-(quinolin-6-yl)prop-2-enoic acid is a heterocyclic compound featuring a quinoline core linked to a prop-2-enoic acid side chain.[1][2] Molecules incorporating the quinoline scaffold are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.[3] The acrylic acid moiety also serves as a versatile functional group for further chemical modification.[4] Accurate structural characterization is paramount for quality control, metabolite identification, and understanding the compound's properties.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone analytical technique for the sensitive and specific analysis of such compounds.[5][6] This application note provides a detailed guide to the mass spectrometric fragmentation patterns of (2E)-3-(quinolin-6-yl)prop-2-enoic acid and offers a robust protocol for its analysis, designed for researchers, scientists, and drug development professionals.

Predicted Mass Spectrometric Fragmentation Behavior

The fragmentation of (2E)-3-(quinolin-6-yl)prop-2-enoic acid is dictated by its three primary structural features: the quinoline ring, the acrylic acid side chain, and the conjugated double bond. The ionization method employed profoundly influences the resulting fragmentation pathways. Electrospray ionization (ESI) is the preferred method for this class of polar, ionizable compounds, generating even-electron precursor ions ([M+H]⁺ or [M-H]⁻) that yield predictable fragmentation patterns upon collision-induced dissociation (CID).[7]

Electrospray Ionization in Positive Ion Mode (ESI+)

In positive ion mode, the molecule readily protonates, likely on the quinoline nitrogen or the carbonyl oxygen, to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 200.07. CID of this ion is expected to initiate fragmentation at the more labile carboxylic acid group.

The primary fragmentation pathways involve the neutral loss of small molecules:

  • Loss of Water (H₂O, 18 Da): A common fragmentation for protonated carboxylic acids, leading to the formation of a stable acylium ion at m/z 182.06.[8][9]

  • Loss of Carbon Monoxide (CO, 28 Da): Following the initial loss of water, the resulting ion can expel carbon monoxide, producing a fragment at m/z 154.05.[8][9]

  • Decarboxylation (CO₂, 44 Da): The direct loss of carbon dioxide from the protonated precursor is another highly probable pathway, resulting in a vinyl-quinoline cation at m/z 156.08.[10]

Subsequent fragmentation can occur on the quinoline ring system of these primary fragment ions, typically involving the loss of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation of quinoline and other nitrogen-containing aromatic systems.[10]

G cluster_main ESI+ Fragmentation Pathway M+H [M+H]⁺ m/z 200.07 loss_h2o [M+H-H₂O]⁺ m/z 182.06 M+H->loss_h2o - H₂O loss_co2 [M+H-CO₂]⁺ m/z 156.08 M+H->loss_co2 - CO₂ loss_h2o_co [M+H-H₂O-CO]⁺ m/z 154.05 loss_h2o->loss_h2o_co - CO loss_co2_hcn [M+H-CO₂-HCN]⁺ m/z 129.07 loss_co2->loss_co2_hcn - HCN

Caption: Proposed ESI+ fragmentation of (2E)-3-(quinolin-6-yl)prop-2-enoic acid.

Electrospray Ionization in Negative Ion Mode (ESI-)

In negative ion mode, the carboxylic acid group is readily deprotonated to form the precursor ion [M-H]⁻ at m/z 198.05.[11][12] The fragmentation of this anion is typically simpler and dominated by a single, highly favorable pathway.

  • Decarboxylation (CO₂, 44 Da): The primary and often sole significant fragmentation observed is the neutral loss of carbon dioxide. This is a very common and energetically favorable fragmentation for deprotonated carboxylic acids, resulting in a highly stable vinyl-quinoline anion at m/z 154.04.[10] This fragment is often the base peak in the MS/MS spectrum.

G cluster_main ESI- Fragmentation Pathway M-H [M-H]⁻ m/z 198.05 loss_co2 [M-H-CO₂]⁻ m/z 154.04 M-H->loss_co2 - CO₂

Caption: Dominant ESI- fragmentation of (2E)-3-(quinolin-6-yl)prop-2-enoic acid.

Summary of Key Mass Fragments

The table below summarizes the expected key ions for (2E)-3-(quinolin-6-yl)prop-2-enoic acid (Monoisotopic Mass: 199.06 Da).

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
ESI+ 200.07182.06H₂O (18.01 Da)Protonated acylium ion
156.08CO₂ (43.99 Da)Protonated 6-vinylquinoline
154.05H₂O + CO (46.01 Da)Protonated quinolinyl-acetylene
129.07CO₂ + HCN (71.00 Da)Fragment of 6-vinylquinoline
ESI- 198.05154.04CO₂ (43.99 Da)Deprotonated 6-vinylquinoline

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a validated starting point for the analysis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid. Optimization may be required based on the specific instrumentation and sample matrix.[11]

G cluster_workflow Analytical Workflow A Sample Preparation B LC Separation A->B C MS Detection (Full Scan) B->C D MS/MS Analysis (Product Ion Scan) C->D E Data Interpretation D->E

Caption: General experimental workflow for LC-MS/MS analysis.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 1 mg of (2E)-3-(quinolin-6-yl)prop-2-enoic acid and dissolve it in 1 mL of a suitable solvent such as methanol or DMSO to create a 1 mg/mL stock solution.

  • Working Solution: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration suitable for injection (e.g., 1-10 µg/mL).

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography (LC) Method

The goal of the LC method is to ensure the analyte is well-retained, exhibits good peak shape, and is separated from any impurities or matrix components.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation and achieving good peak shape in positive ion mode.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method

The MS method is designed to first identify the precursor ion and then to systematically fragment it to confirm its structure.

  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

  • Typical ESI+ Source Parameters:

    • Capillary Voltage: +3.5 kV

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

  • Step 1: Precursor Identification (Full Scan MS)

    • Scan Range: m/z 100-400.

    • Objective: Identify the [M+H]⁺ ion at m/z 200.07 (or [M-H]⁻ at m/z 198.05 in negative mode).

  • Step 2: Fragmentation Analysis (Tandem MS/MS)

    • Scan Type: Product Ion Scan.

    • Precursor Ion: Isolate the ion identified in Step 1 (e.g., m/z 200.1 with an isolation width of ~1.3 Da).

    • Collision Energy (CE): Perform experiments at varying collision energies (e.g., 10, 20, and 40 eV) to observe the formation of different fragment ions.[13] Low energies will favor the most stable fragments, while higher energies will induce more extensive fragmentation.

    • Product Ion Scan Range: m/z 50-210.

Conclusion

The mass spectrometric fragmentation of (2E)-3-(quinolin-6-yl)prop-2-enoic acid is predictable and yields structurally informative ions. In ESI positive mode, key fragmentation pathways include the loss of water and carbon dioxide. In ESI negative mode, the spectrum is characterized by a dominant loss of carbon dioxide. The detailed LC-MS/MS protocol provided herein offers a reliable and robust method for the identification and structural confirmation of this compound, serving as a valuable tool for researchers in pharmaceutical development and chemical analysis.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. (n.d.). National Center for Biotechnology Information.
  • Cinnamic Acid Analysis Service. (n.d.). Creative Proteomics.
  • Structural elucidation and quantitative analysis of cinnamic acid derivatives using TIMS-MS, cyclodextrin adducts, and computational chemistry. (2026). PubMed.
  • MS spectra showing fragmentation patterns of cinnamic acid derivatives... (n.d.). ResearchGate.
  • MASS SPECTRA OF OXYGENATED QUINOLINES. (1966). Canadian Science Publishing.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). ResearchGate.
  • Spectroscopic analysis comparison of different cinnamic acid derivatives. (n.d.). Benchchem.
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. (n.d.). Benchchem.
  • Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. (2017). SpringerOpen.
  • Synthesis of (2E)-2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy)phenyl]sulfany}pheny)prop. (n.d.). ResearchGate.
  • Improvement of Ionization Efficiency and Application of Structural Analysis for MALDI-TOFMS by Derivatization of Polyacrylic Acid. (2023). National Center for Biotechnology Information.
  • Ion fragmentation of small molecules in mass spectrometry. (2009). University of Alabama at Birmingham.
  • (2e)-3-(Quinolin-6-yl)prop-2-enoic acid. (n.d.). CymitQuimica.
  • (2E)-3-(Quinolin-6-yl)prop-2-enoic acid. (n.d.). Sapphire Bioscience.
  • Dissociation of Even-Electron Ions. (n.d.). Divisione di Spettrometria di Massa.
  • Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. (2023). National Center for Biotechnology Information.

Sources

Method

Application Note &amp; Protocols for the Crystallization of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Crystalline Form in Drug Development The solid-state properties of an active pharmaceutical ingredient (API) are of param...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystalline Form in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development, directly influencing its stability, solubility, bioavailability, and manufacturability.[1] For (2E)-3-(quinolin-6-yl)prop-2-enoic acid, a molecule with potential therapeutic applications, obtaining a crystalline form with optimal physicochemical characteristics is a critical step. Crystallization is the process by which a solid form is generated from a solution, melt, or vapor phase, resulting in a highly ordered and repeating molecular structure known as a crystal lattice.[1] This application note provides a detailed guide to various crystallization methods applicable to (2E)-3-(quinolin-6-yl)prop-2-enoic acid, offering both theoretical insights and practical, step-by-step protocols.

The choice of crystallization method and solvent system can significantly impact the resulting crystal habit, and in some cases, can lead to the formation of different polymorphic forms, which can have distinct physical properties.[2] Therefore, a systematic approach to screening for the optimal crystallization conditions is essential. The methods described herein are foundational techniques widely used for small organic molecules and are adapted to the specific structural characteristics of (2E)-3-(quinolin-6-yl)prop-2-enoic acid, which incorporates both a quinoline moiety and a cinnamic acid-like scaffold.[3][4]

Understanding the Crystallization Process: Nucleation and Crystal Growth

The formation of crystals from a solution is a two-stage process: nucleation and crystal growth.[1]

  • Nucleation: This is the initial step where molecules in a supersaturated solution begin to aggregate and form stable nuclei.[1] This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals or impurities (secondary nucleation).[1]

  • Crystal Growth: Once stable nuclei have formed, they act as templates for the further addition of molecules from the solution, leading to an increase in crystal size.[1]

The goal of a successful crystallization experiment is to control these two stages to produce a small number of large, well-ordered single crystals, rather than a large number of small, poorly-formed crystals. This is typically achieved by slowly reaching a state of supersaturation.[5]

Strategic Selection of Crystallization Methods

The selection of an appropriate crystallization method depends on several factors, including the solubility of the compound in various solvents, the amount of material available, and the desired crystal characteristics. The following diagram outlines a general workflow for selecting a suitable crystallization technique for (2E)-3-(quinolin-6-yl)prop-2-enoic acid.

G cluster_0 Start: Compound Characterization cluster_1 Method Selection Based on Solubility cluster_2 Recommended Crystallization Protocols start (2E)-3-(quinolin-6-yl)prop-2-enoic acid Solubility Screening moderately_soluble Moderately Soluble in a Volatile Solvent? start->moderately_soluble soluble_insoluble_pair Soluble in a High-BP Solvent & Insoluble in a Low-BP Volatile Solvent? moderately_soluble->soluble_insoluble_pair No slow_evaporation Slow Evaporation moderately_soluble->slow_evaporation Yes temp_dependent_solubility Solubility Highly Temperature-Dependent? soluble_insoluble_pair->temp_dependent_solubility No vapor_diffusion Vapor Diffusion soluble_insoluble_pair->vapor_diffusion Yes slow_cooling Slow Cooling Crystallization temp_dependent_solubility->slow_cooling Yes antisolvent Anti-Solvent Crystallization temp_dependent_solubility->antisolvent Consider as alternative end end slow_evaporation->end Obtain Crystals vapor_diffusion->end slow_cooling->end antisolvent->end

Caption: Workflow for Selecting a Crystallization Method.

Recommended Crystallization Protocols

The following protocols are designed to be starting points for the crystallization of (2E)-3-(quinolin-6-yl)prop-2-enoic acid. Given the molecule's aromatic and carboxylic acid functionalities, a range of polar and non-polar solvents should be screened for solubility.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality crystals.[6][7] It is particularly effective for compounds that are moderately soluble in a volatile solvent.[8]

Causality: By slowly removing the solvent, the concentration of the solute gradually increases, leading to a state of supersaturation that promotes slow nucleation and crystal growth.[9] The slow rate of evaporation is crucial for the formation of large, well-defined crystals.[5]

Step-by-Step Methodology:

  • Solvent Selection: Prepare a nearly saturated solution of (2E)-3-(quinolin-6-yl)prop-2-enoic acid in a suitable volatile solvent. Potential solvents to screen include acetone, ethyl acetate, methanol, and mixtures thereof.[7]

  • Preparation: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[7]

  • Evaporation Control: Cover the vial with a cap that is not airtight. This can be achieved by using a cap with a small hole or by covering the opening with paraffin film and piercing a few small holes in it.[5][7] The size and number of holes will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[5]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Vapor Diffusion

This technique is highly effective for small amounts of material and relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.[6][10]

Causality: A solution of the compound is placed in a sealed container with a volatile anti-solvent (a solvent in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the solution, gradually decreasing the solubility of the compound and inducing crystallization.[9][11] This slow change in solvent composition promotes the growth of high-quality crystals.[6]

Step-by-Step Methodology:

  • Solvent System Selection:

    • Solvent 1 (Good Solvent): Dissolve the compound in a solvent in which it is readily soluble (e.g., DMF, DMSO, or methanol).[6]

    • Solvent 2 (Anti-Solvent): Select a more volatile solvent in which the compound is insoluble (e.g., diethyl ether, pentane, or hexane).[11][12]

  • Setup (Sitting Drop):

    • Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar.

    • Add the anti-solvent to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[6]

  • Incubation: Seal the outer jar and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the inner vial containing the compound solution.

  • Monitoring and Harvesting: Monitor the inner vial for crystal growth over several days. Once crystals have formed, they can be harvested as described in the slow evaporation protocol.

Protocol 3: Slow Cooling Crystallization

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the compound has a steep solubility curve with respect to temperature (e.g., ethanol, isopropanol, or water for some organic acids).[5]

  • Preparation of Saturated Solution: Prepare a saturated solution of the compound at or near the boiling point of the chosen solvent.[5]

  • Slow Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature. To achieve a very slow cooling rate, the flask can be placed in a Dewar flask filled with hot water or left in the heating block with the heat turned off.[6]

    • For further crystallization, the solution can be transferred to a refrigerator or freezer.

  • Crystal Harvesting: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

Summary of Experimental Parameters

Crystallization MethodKey ParametersSuitable Solvents (Examples)Rationale
Slow Evaporation Solvent volatility, surface area of the container, ambient temperature.Acetone, Ethyl Acetate, Methanol, Dichloromethane.[6]Gradual increase in concentration leads to slow nucleation and crystal growth.[9]
Vapor Diffusion Vapor pressure of the anti-solvent, temperature.Good Solvent: DMF, DMSO, Methanol.Anti-Solvent: Diethyl Ether, Pentane, Hexane.[6][11]Slow diffusion of an anti-solvent reduces the solubility of the compound, inducing crystallization.[9]
Slow Cooling Cooling rate, temperature range.Ethanol, Isopropanol, Acetonitrile, Toluene.[5][6]Decreased solubility at lower temperatures leads to supersaturation and crystal formation.[13]
Anti-Solvent Addition Rate of anti-solvent addition, mixing.Good Solvent: DMF, DMSO.Anti-Solvent: Water, Heptane.[1]Rapidly decreases the solubility of the compound, causing it to precipitate out of solution.[1]

Troubleshooting Common Crystallization Problems

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try using a more concentrated solution or a different solvent system. Scratching the inside of the vial with a glass rod can sometimes induce nucleation.

  • Formation of an Oil or Amorphous Solid: This often occurs when the solution becomes too supersaturated too quickly. Try slowing down the crystallization process (e.g., slower evaporation, slower cooling, or using a less volatile anti-solvent).

  • Too Many Small Crystals: This indicates that nucleation was too rapid. Reduce the rate of supersaturation. For slow cooling, decrease the cooling rate. For evaporation, reduce the surface area or the size of the openings in the cap.

Conclusion

The successful crystallization of (2E)-3-(quinolin-6-yl)prop-2-enoic acid is a crucial step in its development as a potential therapeutic agent. By systematically applying the principles and protocols outlined in this application note, researchers can effectively screen for optimal conditions to produce high-quality crystals suitable for further characterization and formulation. The choice of method and solvent is paramount, and a thorough understanding of the underlying principles of nucleation and crystal growth will guide the experimental design toward a successful outcome.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. Available at: [Link]

  • crystallization of small molecules. Available at: [Link]

  • Crystallisation in pharmaceutical processes | BIA. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available at: [Link]

  • Crystallisation Techniques. Available at: [Link]

  • What is Cooling Crystallization? - YouTube. Available at: [Link]

  • Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid | Request PDF - ResearchGate. Available at: [Link]

  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE00474E. Available at: [Link]

  • Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Available at: [Link]

  • Pharmaceutical Crystallization Design Using Micromixers, Multiphase Flow, and Controlled Dynamic Operations - DSpace@MIT. Available at: [Link]

  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing). Available at: [Link]

  • Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Available at: [Link]

  • Slow Evaporation Method. Available at: [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Available at: [Link]

  • Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer - PubMed. Available at: [Link]

  • Quinoline-6-carboxylic acid - ChemBK. Available at: [Link]

  • (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one - PMC. Available at: [Link]

  • Growing Crystals - MIT. Available at: [Link]

  • crystallography-crystallization-guide.pdf - IMSERC. Available at: [Link]

  • Solvent design for crystallization of carboxylic acids - ResearchGate. Available at: [Link]

  • On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids - ACS Publications. Available at: [Link]

  • 1-(2-methyl-4-phenyl-quinolin-3-yl)prop-2-en-1-one Acetone Monosolvate - PubMed. Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

  • CN103664892B - The crystallization of quinoline - Google Patents.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage &amp; Stability of (2E)-3-(quinolin-6-yl)prop-2-enoic Acid

Welcome to the Technical Support Center for (2E)-3-(quinolin-6-yl)prop-2-enoic acid . As an α,β -unsaturated carboxylic acid bearing a quinoline ring, this compound presents unique stability challenges during drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2E)-3-(quinolin-6-yl)prop-2-enoic acid . As an α,β -unsaturated carboxylic acid bearing a quinoline ring, this compound presents unique stability challenges during drug development and synthetic scaling. This guide provides researchers with mechanistic insights, quantitative stability data, and self-validating protocols to prevent thermal degradation during storage.

Mechanistic Insights into Thermal Degradation

To effectively store this compound, one must understand why it degrades. The molecule contains three reactive domains: the basic quinoline nitrogen, the conjugated alkene, and the carboxylic acid. Under thermal stress, degradation primarily proceeds via three pathways:

  • Alkene Autoxidation: The electron-rich double bond is highly susceptible to oxidation. When exposed to heat and atmospheric oxygen, the alkene forms peroxides, which subsequently resolve into epoxides and eventually cleave to form quinoline-6-carbaldehyde[1].

  • E-to-Z Isomerization: The (2E) isomer is thermodynamically preferred. However, thermal stress—especially in protic solvents—provides the activation energy required to overcome the rotational barrier of the π -bond, generating the (2Z)-isomer[2].

  • Decarboxylation: Unlike β -keto acids that readily lose CO2​ via a 6-membered cyclic transition state, α,β -unsaturated acids lack this stabilization and are generally resistant to thermal decarboxylation at mild temperatures[3]. However, under extreme heat, or in the presence of trace metals coordinating with the quinoline nitrogen, decarboxylation can occur, yielding 6-vinylquinoline derivatives[4].

Degradation API (2E)-3-(quinolin-6-yl) prop-2-enoic acid Stress Thermal & Oxidative Stress API->Stress Oxidation Alkene Oxidation (O2 + Heat) Stress->Oxidation Isomerization E-to-Z Isomerization (Heat + Solvent) Stress->Isomerization Decarbox Decarboxylation (High Heat) Stress->Decarbox Prod1 Quinoline-6-carbaldehyde & Epoxides Oxidation->Prod1 Prod2 (2Z)-Isomer Isomerization->Prod2 Prod3 6-Vinylquinoline Derivatives Decarbox->Prod3

Logical pathways of thermal degradation for quinolinyl-acrylic acids.

Quantitative Stability Data

Understanding the thermal limits of your compound is critical for determining storage conditions. The table below summarizes the thermodynamic stability markers for this class of compounds, utilizing validated data from structurally analogous cinnamic acid derivatives[1].

ParameterValue (Cinnamic Acid Proxy)Estimated for Quinoline DerivativeMechanistic Implication
Initial Oxygen Absorption ( Ta​ ) 363.8 K (90.7 °C)~350-360 KOnset of alkene autoxidation; requires inert gas storage.
Rapid Oxidation Temp ( TR​ ) 385.4 K (112.2 °C)~380 KExothermic epoxide and aldehyde formation.
Peroxide Value (at 100°C, 6h) 4.24 mmol/kg> 5.0 mmol/kgAccumulation of reactive oxygen species in the solid state.

Troubleshooting & FAQs

Q: Why is my solid compound turning yellow/brown after several months at room temperature? A: This discoloration is a hallmark of alkene autoxidation and trace oligomerization. The conjugated double bond reacts with atmospheric oxygen to form epoxides and eventually aldehydes[1]. Solution: Store the solid powder under an inert atmosphere (Argon or Nitrogen) at 2-8°C in tightly sealed, amber glass containers.

Q: I detect a secondary peak in my LC-MS chromatogram with the exact same mass (m/z 199.21). What is it? A: This is highly likely the (2Z)-isomer. Isomerization is a primary concern during stability studies of cinnamic acid derivatives. While often photo-induced, thermal stress in solution lowers the activation energy for conversion[2]. Solution: Ensure samples are protected from light and avoid prolonged heating during sample dissolution.

Q: Is decarboxylation a major risk during room temperature storage? A: No. Because α,β -unsaturated acids do not form the stable cyclic transition states seen in β -keto acids, they require significantly higher thermal energy to lose CO2​ [3]. Your primary concern at room temperature is autoxidation, not decarboxylation[4].

Q: Can I store the compound in DMSO for long-term use? A: It is not recommended. DMSO can act as a mild oxidant at elevated temperatures and can facilitate degradation of the alkene. If a stock solution is absolutely required, aliquot it into single-use vials and freeze at -20°C to -80°C. Avoid repeated freeze-thaw cycles.

Self-Validating Experimental Protocols

To ensure the integrity of your compound, you must verify its purity using a stability-indicating assay. The following protocol utilizes forced degradation to predict long-term storage behavior. By intentionally stressing the molecule, we generate the primary degradants to confirm the analytical method can separate them from the parent API.

Protocol: Stability-Indicating HPLC Method for Forced Degradation

Step 1: Sample Preparation

  • Weigh exactly 10.0 mg of (2E)-3-(quinolin-6-yl)prop-2-enoic acid.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and HPLC-grade Water to achieve a 1.0 mg/mL stock.

Step 2: Thermal & Oxidative Stressing

  • Aliquot 1 mL of the stock into three separate amber glass vials (amber prevents confounding photo-isomerization).

  • Incubate vials at 60°C and 80°C in a controlled environmental chamber for 7 days. Leave one vial at 4°C as a baseline control.

Step 3: Neutralization and Dilution

  • Withdraw samples at Day 1, Day 3, and Day 7.

  • Dilute 1:10 with the mobile phase to arrest degradation and fit the concentration within the linear dynamic range of the UV detector.

Step 4: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm). Causality: The hydrophobic stationary phase effectively separates the slightly more polar aldehyde degradant from the parent acid.

  • Mobile Phase: Gradient elution of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile. Causality: The pH must be kept well below the pKa of the quinoline nitrogen (~4.9) and the carboxylic acid (~4.4) to maintain the molecule in a fully protonated state, preventing severe peak tailing[2].

  • Detection: UV at 275 nm (optimal for the conjugated quinoline-acrylic system).

Step 5: Mass Balance Validation (Self-Validating Step)

  • Integrate the area under the curve (AUC) for the parent peak and all degradant peaks.

  • Calculate Mass Balance: [(AUC_parent + ΣAUC_degradants) / AUC_control] * 100

  • Validation Criterion: The mass balance must fall between 90% and 110%. If it falls below 90%, it indicates that volatile degradants (like decarboxylated 6-vinylquinoline) have escaped the system, or secondary/tertiary degradation has occurred[2].

HPLC_Workflow Prep Sample Prep (1 mg/mL) Stress Thermal Stress (60°C, 7 Days) Prep->Stress HPLC HPLC Separation (C18, 275 nm) Stress->HPLC Detect Peak Integration & Identification HPLC->Detect Validate Mass Balance Validation Detect->Validate

Self-validating stability-indicating HPLC workflow for forced degradation.

References

  • [1] Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Source: PMC (National Institutes of Health). URL:[Link]

  • [4] Kinetics and thermodynamics of enzymatic decarboxylation of α,β-unsaturated acid: a theoretical study. Source: PMC (National Institutes of Health). URL:[Link]

  • [3] Decarboxylation. Source: Master Organic Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for (2E)-3-(quinolin-6-yl)prop-2-enoic acid

Welcome to the Advanced Chromatography Troubleshooting Center. As application scientists, we frequently observe that amphoteric molecules—those containing both acidic and basic functional groups—present the most signific...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As application scientists, we frequently observe that amphoteric molecules—those containing both acidic and basic functional groups—present the most significant challenges in reversed-phase liquid chromatography (RPLC).

This guide is engineered for drug development professionals and analytical chemists who are experiencing severe peak tailing, peak broadening, or irreproducibility when analyzing (2E)-3-(quinolin-6-yl)prop-2-enoic acid . Below, we dissect the physicochemical causality of these issues and provide field-proven, self-validating protocols to restore peak symmetry and analytical integrity.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does (2E)-3-(quinolin-6-yl)prop-2-enoic acid exhibit severe peak tailing in standard reversed-phase HPLC? A: The root cause lies in the compound's amphoteric and zwitterionic nature. The molecule features a basic quinoline nitrogen with a pKa of approximately 4.9[1], and an acidic carboxylic acid moiety (acrylic acid derivative) with a pKa near 4.5. Peak tailing in such compounds is driven by two simultaneous phenomena:

  • Secondary Silanol Interactions: The basic quinoline nitrogen interacts strongly with ionized, acidic silanol groups (SiO⁻) on the silica stationary phase. This creates a secondary ion-exchange retention mechanism that is kinetically slower than the primary hydrophobic retention, causing the trailing edge of the peak to "drag"[2].

  • Mixed Ionization States: Operating near the pKa of an analyte causes uneven ionization[3]. Because the compound has both acidic and basic functional groups, operating at a pH between 4.0 and 6.0 results in a chaotic mixed population of zwitterionic, fully protonated, and fully deprotonated molecules, leading to severe peak broadening and tailing[4].

Q2: How does mobile phase pH dictate the chromatographic behavior of this specific compound? A: To achieve a symmetrical peak (Gaussian shape), you must force the molecule into a single, unified ionization state. You cannot operate near pH 4.5. You must buffer the mobile phase at least 2 pH units away from the pKa values[5].

  • The Low-pH Strategy (pH 2.0 - 2.5): The carboxylic acid is fully protonated (neutralized), and the quinoline nitrogen is fully protonated (cationic). While this unifies the state, the cationic nitrogen can still interact with residual silanols. Therefore, highly deactivated (endcapped) columns are mandatory[6].

  • The High-pH Strategy (pH 9.0 - 10.0): The carboxylic acid is fully deprotonated (anionic), and the quinoline nitrogen is deprotonated (neutralized). This completely eliminates the basic nitrogen-silanol interaction, often yielding the sharpest peaks, provided a high-pH stable column is utilized.

Q3: What role does buffer concentration play in mitigating these secondary interactions? A: Buffer concentration is your chemical shield. If you are operating at a low or mid-pH, increasing the buffer concentration (e.g., from 10 mM to 25–50 mM) increases the ionic strength of the mobile phase. The buffer cations (e.g., potassium or ammonium ions) compete with the protonated quinoline nitrogen for the residual ionized silanol sites. By masking these active sites, the secondary interactions are suppressed, and peak symmetry is restored[5].

Part 2: Troubleshooting Workflow

The following diagnostic workflow illustrates the logical decision tree for resolving peak tailing specific to amphoteric quinoline derivatives.

HPLC_Troubleshooting Start Peak Tailing Observed: (2E)-3-(quinolin-6-yl)prop-2-enoic acid CheckPH Is Mobile Phase pH between 3.5 and 6.0? Start->CheckPH FixPH Adjust pH to < 2.5 (Low pH) or > 8.5 (High pH) CheckPH->FixPH Yes (Near pKa) CheckCol Is the column fully endcapped or polar-embedded? CheckPH->CheckCol No FixCol Switch to Type B silica, CSH, or polar-embedded column CheckCol->FixCol No CheckBuf Is buffer concentration < 20 mM? CheckCol->CheckBuf Yes FixBuf Increase buffer to 25-50 mM to mask silanols CheckBuf->FixBuf Yes Investigate Investigate hardware dead volume or column mass overload CheckBuf->Investigate No

Caption: Diagnostic workflow for resolving HPLC peak tailing of amphoteric quinoline derivatives.

Part 3: Quantitative Data & Optimization Matrix

To systematically optimize your method, refer to the following causality matrix. It summarizes how mobile phase pH alters the ionization state of (2E)-3-(quinolin-6-yl)prop-2-enoic acid and the expected impact on the USP Tailing Factor ( Tf​ ).

Mobile Phase pHQuinoline Nitrogen State (pKa ~4.9)Carboxylic Acid State (pKa ~4.5)Silica Silanol StateExpected Tailing Factor ( Tf​ )Analytical Recommendation
pH 2.0 - 2.5 Fully Protonated (Cationic)Fully Protonated (Neutral)Neutral (Protonated)≤ 1.2 Recommended. Use an endcapped column to prevent any residual silanol binding.
pH 4.0 - 5.5 Mixed (Cationic / Neutral)Mixed (Neutral / Anionic)Partially Ionized (Anionic)> 2.0 Avoid. Proximity to pKa causes mixed ionization and severe peak broadening[3].
pH 7.0 - 7.5 Fully Deprotonated (Neutral)Fully Deprotonated (Anionic)Fully Ionized (Anionic)1.3 - 1.5 Acceptable. Quinoline is neutralized, but high silanol activity may still cause minor secondary interactions.
pH 9.0 - 10.0 Fully Deprotonated (Neutral)Fully Deprotonated (Anionic)Fully Ionized (Anionic)≤ 1.1 Highly Recommended. Requires a high-pH stable hybrid column (e.g., BEH technology).

Part 4: Self-Validating Experimental Protocols

Do not rely on trial and error. Implement one of the following self-validating protocols. Each protocol includes a System Suitability Test (SST) feedback loop to ensure the method is chemically sound before you proceed with sample analysis.

Protocol A: The Low-pH Masking Strategy (Industry Standard)

This protocol forces the analyte into a cationic/neutral state while chemically masking the stationary phase to prevent ion exchange.

  • Step 1: Mobile Phase Preparation: Prepare a 25 mM Potassium Phosphate buffer. Using a calibrated pH meter, titrate the buffer to exactly pH 2.5 using concentrated phosphoric acid. Causality: The high buffer capacity (25 mM) masks residual silanols, while the low pH neutralizes the carboxylic acid[5].

  • Step 2: Stationary Phase Selection: Install a high-purity, extensively endcapped Type B silica column (e.g., C18, 1.7 - 3.5 µm)[2]. Alternatively, use a Charged Surface Hybrid (CSH) column, which carries a slight positive surface charge to electrostatically repel the protonated quinoline nitrogen.

  • Step 3: System Equilibration: Flush the column with at least 20 column volumes of the mobile phase. Because buffer masking relies on chemical equilibrium at the silica surface, insufficient equilibration will result in drifting retention times and transient tailing.

  • Step 4: Self-Validation (SST): Inject a 0.1 mg/mL standard of (2E)-3-(quinolin-6-yl)prop-2-enoic acid. Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

    • Validation Criteria: If Tf​ ≤ 1.2, the method is validated.

    • Feedback Loop: If Tf​ > 1.2, do not proceed. Increase the buffer concentration to 50 mM or add a silanol blocker like triethylamine (TEA) at 0.1% (v/v)[2].

Protocol B: The High-pH Neutralization Strategy (Orthogonal Approach)

This protocol neutralizes the problematic basic nitrogen entirely, removing the primary mechanism for peak tailing.

  • Step 1: Mobile Phase Preparation: Prepare a 20 mM Ammonium Bicarbonate buffer. Titrate to pH 9.5 using ammonium hydroxide.

  • Step 2: Stationary Phase Selection: You must use a high-pH stable column (e.g., Ethylene Bridged Hybrid - BEH C18). Standard silica columns will dissolve at this pH, creating column voids that mimic peak tailing[6].

  • Step 3: System Equilibration: Equilibrate at a moderate flow rate for 15 column volumes.

  • Step 4: Self-Validation (SST): Inject the standard.

    • Validation Criteria: Because the basic nitrogen is neutralized, you should observe near-perfect Gaussian symmetry ( Tf​ ≤ 1.1).

    • Feedback Loop: If tailing persists under these conditions, the issue is physical, not chemical. Check for extra-column dead volume (e.g., poor PEEK tubing connections) or a collapsed column frit[3].

References[2] Understanding HPLC Peak Tailing | PDF - Scribd.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX5QTgGA4otVXFDYuuwy3QgBBJlnhQNc2HJQ00MEl5FjTJ0UohPfGbMyZC1MLWVLHnLtfpCYi6RN4t6_SJHyRJP1eCuzdDI7-_aNU9UvZSQ1cjQftjwURQe9C5ytlERSVlFwnJv-twi3FwNKuf[5] Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhBZL--o_n9-rYt1q5BsnbIEEXg_qTYPyGDaqO75JvBLvBUgR4rIMHoaPFQXcLi2kx7G2KkfkChMqeaSS6XaH5SIi-P_jJVWoXBWwldIsWnKk79gZ-8hYvhlaeQxeYWPhX7fdfO3_yPR4cXKWsMBMJoXk=[3] What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa5KtHeFkWtwcgW3JeS3KpYikNWM5fW0T6ttoHbEu1xBWZcsNhcfUxpa1O39hWKMIcULZoHcWJAqL1HlcbYsj34-2IvgJim0R0E2gPaJ5tZxd2FZgxeD1FGRGPUk5cBT6fAeK4xHtTriHIxllXN7stzfemEx81JQ==[6] An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFdqd3siQJOpDKzD8IJtfIvkx0wQzFn0F8iEGqAdlgwUXPoSiAdS1bfCQBBCacdEjBlrZpY6abaxZju7svMswxyTKv5b8nLO1ExTvtasKFO2rPprB4xFWqR03brW1J26tWRCo9oExj0CIGg24JU9Y5fn0bY9JeDVHdg4qy9FgU9WTyWp6-OuF3gq4VtALTu1YZvZ65nmJwLpTCMyyzMqA9Og==[4] resolving peak tailing for (4-Aminobenzoyl)-L- glutamic acid in chromatography | Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4cYL8vltbgNW0pH6h4RBux6aClpb_Vu7vdYsNRSgw1Y2IvjBa7VX7edFMvAALDLQG-puFesIlmJMBG4zbfG4nXqkbgCFt-CMIV9-9X9sWZsnvEN7LeOxE9i4NNFR2m9g7obOo24gv0OcO-6Yq_OASu2is9WVhsdwO0GbQ5QEYXbX4zFxw_u5x9B4Qkltg7De7ElIPSep6KM3XM08i5GrMcesb5kUm9_4=[1] Quinoline - mVOC 4.0.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT2Bze4jRx4p6p9pDa3pmm60JHX2CdSvbOFYo8lbwIH1H5sFXGM0qcmxHKq19VBksT1gIlfZZfJBFrSelVBYdGM4o6I_S0faVPl07_FGR31BVQezCX_jDmwbJPi0L_3go_JgUT2UEtILwwY_SxeNND49J9W7htLxomIKREjn-ISEv-q4tHBPLpw2I=

Sources

Troubleshooting

overcoming cytotoxicity challenges with (2E)-3-(quinolin-6-yl)prop-2-enoic acid in cell lines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide is designed to provide expert advice and practical troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide is designed to provide expert advice and practical troubleshooting strategies for a common challenge in the development of novel therapeutics: unexpected in vitro cytotoxicity. While the focus is on providing broad, mechanistically-grounded advice, we will use the chemical scaffold of (2E)-3-(quinolin-6-yl)prop-2-enoic acid as a representative example of a quinoline derivative that may exhibit such properties.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. This inherent bioactivity, however, is a double-edged sword, often leading to off-target effects such as cytotoxicity in cell-based assays. This guide will help you dissect these challenges, offering a systematic approach to troubleshooting and mitigating unwanted cytotoxic effects.

Part 1: Troubleshooting Guide - Unexpected Cytotoxicity

This section is designed to walk you through the process of identifying, characterizing, and mitigating unexpected cytotoxicity observed with your quinoline-based compound.

Q1: I've treated my cells with my quinoline compound and see a significant drop in viability. How can I be sure this is a true cytotoxic effect and not an artifact?

This is a critical first step. Before diving into complex mechanistic studies, it's essential to rule out experimental artifacts that can mimic cytotoxicity. Misleading results can arise from assay interference or suboptimal experimental setup[4][5].

Initial Verification Workflow:

  • Visual Inspection: Before any quantitative assay, visually inspect the cells under a microscope. Look for clear signs of cell death, such as detachment, rounding, blebbing, or a significant reduction in cell number compared to vehicle-treated controls.

  • Assay Orthogonality: Do not rely on a single cytotoxicity assay. Different assays measure different cellular parameters, and some compounds can interfere with specific assay chemistries[6]. For example, colored compounds can interfere with colorimetric assays like MTT[7].

    • Recommendation: Use at least two assays based on different principles. For example, combine a metabolic assay (like MTT or resazurin) with a membrane integrity assay (like LDH release or a dye-exclusion assay using Trypan Blue or Propidium Iodide)[8][9][10][11].

  • Solvent Controls: Ensure that the solvent used to dissolve your compound (e.g., DMSO) is not causing cytotoxicity at the final concentration used in your experiments. Run a vehicle-only control series.

  • Plate Reader Settings: For microplate-based assays, ensure that your plate reader settings are optimized. Incorrect focal height or gain settings can lead to inaccurate readings[12][13].

Q2: I've confirmed the cytotoxicity is real. How do I start to understand the underlying mechanism?

Understanding the mechanism of cytotoxicity is key to mitigating it. Cytotoxicity can broadly be categorized into apoptosis (programmed cell death), necrosis (uncontrolled cell death), or other mechanisms like autophagy[11].

Decision Tree for Mechanistic Investigation:

A Confirmed Cytotoxicity B Measure Markers of Apoptosis (e.g., Caspase Activity, Annexin V staining) A->B C Measure Markers of Necrosis (e.g., LDH release, Propidium Iodide uptake) A->C D Apoptosis is Induced B->D Positive H No Clear Apoptosis or Necrosis B->H Negative E Necrosis is Induced C->E Positive C->H F Investigate Apoptotic Pathway (Intrinsic vs. Extrinsic) D->F G Investigate Mitochondrial Health (e.g., Mitochondrial Membrane Potential) D->G I Consider Other Mechanisms (e.g., Autophagy, Senescence, Mitotic Catastrophe) H->I

Caption: Workflow for investigating the mechanism of cytotoxicity.

Experimental Protocols:

  • Apoptosis vs. Necrosis Staining:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with your quinoline compound at various concentrations for a predetermined time.

    • Prepare a staining solution containing Annexin V-FITC (to detect early apoptosis) and Propidium Iodide (PI, to detect late apoptotic and necrotic cells) in 1X Binding Buffer, following the manufacturer's protocol[14].

    • Wash the cells with PBS and resuspend them in the staining solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze by flow cytometry. Live cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both stains[14].

  • Caspase Activity Assay:

    • Use a commercially available kit that measures the activity of key executioner caspases (e.g., Caspase-3/7).

    • Lyse the treated cells and add the caspase substrate.

    • Measure the resulting fluorescent or luminescent signal, which is proportional to caspase activity. An increase in signal indicates apoptosis.

Q3: My compound seems to be inducing apoptosis. How can I mitigate this while preserving its intended biological effect?

This is a common goal in drug development. The strategies below aim to find a therapeutic window where the desired on-target effect is achieved with minimal off-target cytotoxicity.

Strategies for Mitigating Cytotoxicity:

StrategyRationaleExperimental Approach
Dose-Response Optimization Cytotoxicity is often dose-dependent. Reducing the concentration may eliminate off-target effects while retaining on-target activity.Perform a detailed dose-response curve for both the desired biological effect and cytotoxicity to determine the therapeutic index.
Time-Course Analysis The onset of cytotoxicity may be delayed compared to the desired effect.Measure both the desired effect and cytotoxicity at multiple time points (e.g., 6, 12, 24, 48 hours) to find an optimal treatment duration.
Co-treatment with Inhibitors If a specific pathway is responsible for cytotoxicity, co-treatment with an inhibitor of that pathway may rescue the cells.For apoptosis, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can be a diagnostic tool to confirm the role of caspases[14].
Structural Modification (SAR) The cytotoxic effect may be due to a specific functional group on the quinoline scaffold.Synthesize and test analogs of your lead compound with modifications at various positions to identify a structure-activity relationship (SAR) for both efficacy and toxicity[1][15].

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of cytotoxicity assays?

There are numerous assays available, each with its own advantages and disadvantages. The choice of assay depends on the specific research question and the properties of the test compound[9][10].

Assay TypePrincipleExamples
Metabolic Assays Measure metabolic activity, which is often proportional to the number of viable cells.MTT, MTS, WST-1, Resazurin (alamarBlue)
Membrane Integrity Assays Detect leakage of cellular components from cells with compromised membranes.LDH Release, Propidium Iodide Staining, Trypan Blue Exclusion
Apoptosis Assays Measure specific markers of programmed cell death.Caspase Activity, Annexin V Staining, TUNEL Assay
Real-Time Live-Cell Assays Continuously monitor cell health and death over time in the same well.Incucyte® Cytotoxicity Assays, CellTox™ Green Cytotoxicity Assay[16]

Q2: Can the cell line I'm using influence the observed cytotoxicity?

Absolutely. Different cell lines have varying sensitivities to cytotoxic agents due to differences in their genetic background, metabolic activity, and expression of drug transporters. It is crucial to test your compound in multiple cell lines, ideally including both cancerous and non-cancerous lines, to assess its selectivity[6].

Q3: My compound is highly colored. What is the best cytotoxicity assay to use?

For colored compounds, it is best to avoid colorimetric assays like MTT, as the compound's intrinsic color can interfere with the absorbance reading. Instead, opt for:

  • Fluorometric or Luminescent Assays: These are generally less susceptible to color interference. Examples include resazurin-based assays (if the compound is not also fluorescent at the same wavelengths) or ATP-based assays (e.g., CellTiter-Glo®).

  • Direct Cell Counting: Methods like the Trypan Blue exclusion assay, while lower-throughput, are not affected by compound color.

  • Automated Imaging: Systems like the Incucyte® can directly count live and dead cells using fluorescent dyes that are spectrally distinct from your compound[16].

Q4: How should I properly dissolve and dilute my quinoline-based compound for cell-based assays?

Most quinoline derivatives are hydrophobic and require an organic solvent like DMSO for initial solubilization.

  • Prepare a high-concentration stock solution in 100% DMSO.

  • For your experiment, perform serial dilutions of this stock in your cell culture medium.

  • Ensure the final concentration of DMSO in the culture wells is low (typically ≤ 0.5%) and consistent across all treatments, including your vehicle control.

Part 3: Visualizing the Process

A Start: Unexpected Cytotoxicity Observed B Step 1: Validate the Effect - Visual Inspection - Orthogonal Assays - Solvent Controls A->B C Is the effect real? B->C D Step 2: Characterize the Mechanism - Apoptosis vs. Necrosis Assays - Time-course & Dose-response C->D Yes I Stop: Artifact Detected. Re-evaluate assay setup. C->I No E What is the mechanism and kinetics? D->E F Step 3: Mitigate the Effect - Adjust Dose/Time - Co-treatment Strategies - SAR Studies E->F G Can cytotoxicity be separated from efficacy? F->G H End: Optimized Experimental Conditions or Lead Compound G->H Yes

Caption: A systematic workflow for troubleshooting cytotoxicity.

References

  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]

  • Creative Bioarray. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]

  • BosterBio. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Eastman, A. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 8(5), 8854-8872. Retrieved from [Link]

  • Singh, N., et al. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 14(1), 53-73.
  • Oncotarget. (2017, January 31). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Retrieved from [Link]

  • MDPI. (2025, April 22). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]

  • Kumar, S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 1-25. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one. Retrieved from [Link]

  • PubChemLite. (n.d.). (2e)-3-(quinolin-6-yl)prop-2-en-1-ol. Retrieved from [Link]

  • PubMed. (1996). (E)-3-[6-[[(2,6-dichlorophenyl)thio]methyl]-3-(2-phenylethoxy)-2- pyridinyl]-2-propenoic acid: a high-affinity leukotriene B4 receptor antagonist with oral antiinflammatory activity. Retrieved from [Link]

  • ResearchGate. (2025, June 11). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lead optimization of novel quinolone chalcone compounds by a structure–activity relationship (SAR) study to increase efficacy and metabolic stability. Retrieved from [Link]

Sources

Optimization

reducing impurities in (2E)-3-(quinolin-6-yl)prop-2-enoic acid scale-up

Answering the user's request.## Technical Support Center: Scaling Up (2E)-3-(quinolin-6-yl)prop-2-enoic Acid A Guide for Researchers, Scientists, and Drug Development Professionals Introduction (2E)-3-(quinolin-6-yl)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Scaling Up (2E)-3-(quinolin-6-yl)prop-2-enoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(quinolin-6-yl)prop-2-enoic acid is a key building block in medicinal chemistry, often utilized in the synthesis of more complex active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of toxic byproducts, and complications in the final API's safety and efficacy profile. As production scales from the bench to pilot plant, seemingly minor impurities can become significant challenges. This guide is structured to address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (2E)-3-(quinolin-6-yl)prop-2-enoic acid, and what are their characteristic impurities?

A1: The synthesis typically involves two key transformations: the formation of the quinoline-6-carbaldehyde core, followed by a condensation reaction to build the prop-2-enoic acid side chain.

  • Quinoline Core Synthesis (e.g., Doebner-von Miller Reaction): This classic method reacts an aniline derivative with an α,β-unsaturated carbonyl compound. A major challenge here is the acid-catalyzed polymerization of the carbonyl reactant, leading to the formation of dark, tarry substances that are difficult to remove.[1] Other potential byproducts include regioisomers of the desired quinoline, depending on the specific reactants and conditions used.[1]

  • Side-Chain Formation (e.g., Knoevenagel or Perkin Condensation): The quinoline-6-carbaldehyde is condensed with malonic acid (Knoevenagel) or acetic anhydride (Perkin) to form the acrylic acid moiety. Common impurities from this step include unreacted quinoline-6-carbaldehyde, over-reaction products, or geometric isomers (Z-isomer).

Q2: What is a reasonable purity target for this intermediate during scale-up?

A2: For a key intermediate like this, a purity target of >98% as measured by HPLC (area percent) is a common starting point. However, the ultimate target depends on the requirements of the subsequent synthetic step and the final API's specifications. It is critical to identify and quantify all impurities above 0.1% and to characterize any that are structurally related to the main compound, as they may be difficult to purge later.

Q3: When scaling up, should I prioritize recrystallization or column chromatography for purification?

A3: For large-scale production, recrystallization is almost always preferred due to its cost-effectiveness, simplicity, and scalability. Column chromatography is resource-intensive (solvents, silica gel, labor) and can be technically challenging to scale reproducibly.[2] Chromatography should be reserved for situations where recrystallization fails to remove a critical impurity or for initial lab-scale purifications to generate a high-purity reference standard. The focus of scale-up efforts should be on developing a robust and repeatable crystallization process.

Troubleshooting Guide: Common Impurity Issues

This section addresses specific problems you may encounter during your experiments.

Q1: My crude product is a dark brown or black tarry solid, making handling and purification difficult. What's the cause and solution?

A1: This is a classic sign of polymerization during the quinoline synthesis step, likely a Doebner-von Miller reaction.[1] Tars are high-molecular-weight polymers that can trap the desired product, significantly reducing yield.

  • Probable Cause: Acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) used in the reaction.[1] This is often exacerbated by high reaction temperatures or rapid addition of reagents.

  • Solution & Prevention:

    • Control the Exotherm: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps to manage the reaction's exothermic nature and minimize polymerization.[1]

    • Optimize Temperature: Monitor the reaction to find the lowest effective temperature that still allows for a reasonable reaction rate.

    • Work-up Strategy: During work-up, after neutralizing the acid, consider an initial filtration or decantation to remove the bulk of the insoluble tar before proceeding with extraction. An intermediate trituration with a non-polar solvent like hexanes can also help break down the tarry mass.

Q2: My HPLC analysis shows a persistent impurity with a retention time very close to my main product. How can I identify and remove it?

A2: An impurity with similar polarity and retention time is often a structural isomer or a closely related analog, which can be challenging to separate.

  • Probable Cause:

    • Regioisomer: An isomer formed during the quinoline synthesis (e.g., a 7-substituted instead of a 6-substituted quinoline).

    • Geometric Isomer: The (Z)-isomer of your desired (E)-enoic acid.

    • Reduced Impurity: The corresponding propanoic acid, where the double bond has been reduced.

  • Solution Strategy:

    • Identification: Use LC-MS to get a molecular weight of the impurity. If it has the same mass as your product, it is an isomer. 1H NMR of the enriched impurity mixture may show distinct coupling constants for the vinylic protons, which can help differentiate E/Z isomers.

    • Purification - Optimized Recrystallization: This is the most viable option at scale. A binary solvent system is often effective for separating compounds with minor solubility differences.[3][4] Dissolve the crude material in a minimal amount of a "good" hot solvent (e.g., DMF, DMAc, or an alcohol) and slowly add a "poor" anti-solvent (e.g., water, heptane) until the solution becomes turbid. Re-heat to clarify and then cool slowly. This allows for selective crystallization of the less soluble compound (hopefully your product). See the protocol below for solvent screening.

    • Purification - Preparative HPLC: While not ideal for large scale, preparative HPLC can be used to resolve the impurity if all other methods fail, especially for producing high-purity material for clinical trials.[5]

Q3: The isolated product has a persistent yellow or beige color, but the reference standard is white. What causes this and can it be removed?

A3: Color in organic compounds often points to highly conjugated or oxidized impurities, even at very low levels.

  • Probable Cause: Trace amounts of oxidized byproducts or residual starting materials from the quinoline synthesis, which are often highly colored.

  • Solution Strategy:

    • Activated Carbon Treatment: During the recrystallization protocol, after the product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated carbon (charcoal) to the solution. Hold at temperature for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the carbon.[3] The carbon adsorbs many colored impurities. Caution: Carbon can also adsorb your product, so use it sparingly.

    • Multiple Recrystallizations: A second or third recrystallization from a different solvent system may be necessary to leave the color impurities behind in the mother liquor.

Analytical Methods for Purity Assessment

Consistent and accurate analytical data is the foundation of a successful scale-up campaign. High-Performance Liquid Chromatography (HPLC) is the standard for purity analysis of pharmaceutical intermediates.[6]

Table 1: Recommended HPLC Method for Purity Analysis
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol or DMF

This method provides a good starting point and should be validated for your specific impurity profile.[6][7]

Experimental Protocols

Protocol 1: Systematic Screening of Recrystallization Solvents

The goal is to find a solvent that dissolves the compound when hot but provides low solubility at room temperature, allowing for high recovery of pure crystals.[3]

  • Setup: Place ~30 mg of crude (2E)-3-(quinolin-6-yl)prop-2-enoic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, acetonitrile, water) dropwise, starting with 0.5 mL. Observe solubility. An ideal solvent will show poor solubility.

  • Heating: Gently heat the tubes that showed poor solubility. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 20 minutes.

  • Observation: The best solvent will produce a high yield of crystalline solid, not an oil. The supernatant (mother liquor) can be analyzed by TLC or HPLC to see if impurities were effectively removed.

Table 2: Example Solvent Screening Results
SolventSolubility (Cold)Solubility (Hot)Outcome on Cooling
EthanolSparingly SolubleSolubleCrystalline Solid
TolueneInsolubleSparingly SolublePoor Recovery
Ethyl AcetateSlightly SolubleSolubleSome Precipitation
WaterInsolubleInsoluble-
DMF/Water -Soluble in DMFCrystalline solid on addition of water

Based on these hypothetical results, ethanol or a DMF/water binary system would be good candidates for optimization.

Protocol 2: General Recrystallization Procedure (Binary System)

This protocol uses a "good" solvent to dissolve the compound and a "poor" anti-solvent to induce crystallization.[4]

  • Dissolution: In a flask equipped with a condenser, add the crude compound and the minimum amount of a "good" hot solvent (e.g., Dimethylformamide - DMF) required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble matter (like tar or dust) is present, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Anti-Solvent Addition: Re-heat the solution and add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the "good" hot solvent until the solution becomes clear again.

  • Cooling: Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical to form pure, well-defined crystals and avoid "oiling out".[4]

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize recovery. Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals on the filter with a small amount of cold solvent (a mixture of the good/poor solvents or just the poor solvent).

  • Drying: Dry the purified crystals under vacuum to a constant weight. Analyze by HPLC to confirm purity.

Visualizations

Diagram 1: Troubleshooting Workflow for a Persistent Impurity

G start Impurity Detected by HPLC (>0.1%) lcms Analyze by LC-MS for Molecular Weight start->lcms same_mass Same MW as Product? lcms->same_mass diff_mass Different MW same_mass->diff_mass No isomer Impurity is an Isomer (Regio- or Geometric) same_mass->isomer Yes other_impurity Impurity is Byproduct or Unreacted Starting Material diff_mass->other_impurity recryst Optimize Recrystallization isomer->recryst optimize_rxn Optimize Reaction Conditions (Temp, Time, Stoichiometry) other_impurity->optimize_rxn optimize_rxn->recryst solvent_screen Screen Single & Binary Solvent Systems recryst->solvent_screen slow_cool Ensure Slow Cooling Rate to Improve Selectivity solvent_screen->slow_cool final_check Purity Specification Met? slow_cool->final_check prep_hplc Consider Preparative HPLC (If all else fails) prep_hplc->final_check final_check->prep_hplc No end Proceed to Next Step final_check->end Yes

Caption: A decision tree for identifying and removing a persistent impurity.

References

  • BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Acetyl-2-methylquinoline-4-carboxylic acid by Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes.
  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • Patil, S. S., et al. (2022). RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl-4H-1,2,4-triazol-4-amine (MMQMTA). World Journal of Advanced Research and Reviews.
  • Menke, J., Krop, U., & Greco, G. (n.d.). Systematic and efficient method scale-up for peptide purification. KNAUER Wissenschaftliche Geräte GmbH.

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: (2E)-3-(quinolin-6-yl)prop-2-enoic acid vs. Cinnamic Acid Derivatives in the Crucible of Drug Design

For Immediate Release to the Scientific Community In the relentless pursuit of novel therapeutic agents, medicinal chemists often draw inspiration from privileged structures – molecular frameworks that consistently demon...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

In the relentless pursuit of novel therapeutic agents, medicinal chemists often draw inspiration from privileged structures – molecular frameworks that consistently demonstrate biological activity. Cinnamic acid, a naturally occurring phenylpropanoid, and its derivatives have long been a cornerstone of such endeavors, boasting a wide array of pharmacological properties. However, the quest for enhanced potency, selectivity, and novel mechanisms of action has led researchers to explore bioisosteric replacements for the ubiquitous phenyl ring. This guide delves into a comparative analysis of cinnamic acid derivatives and a promising, yet less explored, counterpart: (2E)-3-(quinolin-6-yl)prop-2-enoic acid, where the phenyl group is replaced by a quinoline moiety. We will explore their synthesis, comparative biological activities with a focus on anticancer potential, and the underlying structure-activity relationships that govern their therapeutic promise.

The Foundation: Cinnamic Acid and its Versatile Derivatives

Cinnamic acid and its derivatives are a class of organic compounds that are widespread in the plant kingdom.[1] Their basic structure, a phenyl group attached to an acrylic acid moiety, has served as a versatile template for the development of numerous therapeutic agents.[2] The inherent reactivity of the α,β-unsaturated carboxylic acid and the potential for substitution on the phenyl ring provide a rich playground for medicinal chemists.[3]

These compounds have demonstrated a remarkable spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[4][5] The mechanism of their anticancer action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways.[4]

The Challenger: The Emergence of (2E)-3-(quinolin-6-yl)prop-2-enoic acid and its Congeners

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is another privileged structure in drug discovery, forming the core of numerous approved drugs.[6][7] The incorporation of a quinoline nucleus in place of the phenyl ring in cinnamic acid to yield (2E)-3-(quinolin-6-yl)prop-2-enoic acid presents an intriguing bioisosteric modification. This substitution can significantly alter the molecule's physicochemical properties, including its size, shape, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.[8]

While direct biological data for (2E)-3-(quinolin-6-yl)prop-2-enoic acid is not extensively documented in publicly available literature, the broader class of quinoline-based acrylic acids and chalcones has shown significant promise, particularly in oncology.[1][9] These hybrid molecules often exhibit enhanced cytotoxic activity compared to their phenyl counterparts, suggesting that the quinoline moiety can confer unique and potent biological properties.[10]

Comparative Analysis of Anticancer Activity

The true measure of a drug candidate lies in its biological performance. Here, we compare the anticancer potential of cinnamic acid derivatives and their quinoline-based bioisosteres, drawing upon experimental data from various studies.

Mechanisms of Action: A Divergence in Strategy

Cinnamic acid derivatives primarily exert their anticancer effects through the induction of apoptosis (programmed cell death) and by arresting the cell cycle, preventing cancer cells from proliferating.[4]

In contrast, many quinoline derivatives, including those with structures analogous to our topic of interest, exhibit a different and often more aggressive mechanism of action. They are known to act as DNA intercalating agents, inserting themselves between the base pairs of DNA and disrupting the processes of replication and transcription.[6][11] Furthermore, some quinoline-based compounds are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA tangles during cell division.[11] The hybridization of the quinoline scaffold with a chalcone or cinnamic acid-like linker can also lead to potent inhibition of tubulin polymerization, a key process in cell division, and inhibition of critical signaling pathways like PI3K.[1][9]

Anticancer Mechanisms cluster_Cinnamic Cinnamic Acid Derivatives cluster_Quinoline (2E)-3-(quinolin-6-yl)prop-2-enoic acid & Derivatives Cinnamic Cinnamic Acid Derivatives Apoptosis Induction of Apoptosis Cinnamic->Apoptosis Triggers CellCycle Cell Cycle Arrest Cinnamic->CellCycle Induces Quinoline Quinoline-based Analogs DNA_Intercalation DNA Intercalation Quinoline->DNA_Intercalation Acts as Topo_Inhibition Topoisomerase II Inhibition Quinoline->Topo_Inhibition Inhibits Tubulin_Inhibition Tubulin Polymerization Inhibition Quinoline->Tubulin_Inhibition Inhibits PI3K_Inhibition PI3K Pathway Inhibition Quinoline->PI3K_Inhibition Inhibits

Figure 1: A simplified diagram illustrating the divergent primary anticancer mechanisms of action for cinnamic acid derivatives versus quinoline-based analogs.

Potency and Selectivity: A Quantitative Comparison

Table 1: Comparative in vitro Anticancer Activity (IC50, µM)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Cinnamic Acid Derivatives Methyl-substituted amide derivativeA-549 (Lung)10.36[12]
Cinnamic acidHep G2 (Liver)>100 (low activity)[13]
CinnamaldehydeHep G2 (Liver)~40[13]
Harmine-cinnamic acid hybrid (36f)HepG2 (Liver)0.74[4]
Quinoline-based Analogs Quinoline-Chalcone Hybrid (9i)K-562 (Leukemia)1.9[9]
Quinoline-Chalcone Hybrid (9i)A549 (Lung)3.9[9]
Quinoline-Chalcone Hybrid (24d)K562 (Leukemia)0.009[1]
7-chloro-4-quinolinylhydrazoneHL-60 (Leukemia)0.314[6]

Disclaimer: Direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.

The data presented in Table 1 suggests that the incorporation of a quinoline moiety, particularly in the context of quinoline-chalcone hybrids, can lead to a significant increase in anticancer potency, with some compounds exhibiting activity in the nanomolar range.[1] This highlights the potential of the quinoline scaffold to enhance the cytotoxic effects of the core cinnamic acid structure. Furthermore, some quinoline derivatives have shown a degree of selectivity for cancer cells over normal cells, a crucial attribute for a successful chemotherapeutic agent.[1]

The Chemist's Perspective: Synthesis and Experimental Protocols

The feasibility of synthesizing these compounds is a critical consideration in drug development. Both classes of molecules can be prepared through established synthetic routes.

Synthesis of Cinnamic Acid Derivatives

A common and straightforward method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation .[2]

Experimental Protocol: Knoevenagel Condensation for Cinnamic Acid Derivatives

  • Reactants: An appropriately substituted benzaldehyde and malonic acid are used as starting materials.

  • Catalyst/Base: A weak base such as pyridine or piperidine is typically employed to catalyze the reaction.

  • Solvent: The reaction is often carried out in a suitable solvent like ethanol or toluene.

  • Reaction Conditions: The mixture is heated under reflux for several hours.

  • Work-up and Purification: The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

The synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid can be achieved through several methods, with the Friedländer annulation being a classic approach to construct the quinoline ring system, followed by a condensation reaction to introduce the acrylic acid side chain.[14][15]

Experimental Protocol: Synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid (A Potential Route)

  • Step 1: Friedländer Synthesis of 6-acetylquinoline.

    • Reactants: 4-aminoacetophenone and a suitable α-methylene carbonyl compound (e.g., pyruvic aldehyde dimethyl acetal).

    • Catalyst: An acid catalyst such as sulfuric acid or a Lewis acid.

    • Conditions: The reactants are heated in a suitable solvent.

  • Step 2: Condensation with Malonic Acid.

    • Reactants: 6-acetylquinoline and malonic acid.

    • Catalyst/Base: Pyridine and a catalytic amount of piperidine.

    • Conditions: The mixture is heated, followed by acidification to yield the final product.

Synthetic_Workflow cluster_Cinnamic_Synth Cinnamic Acid Derivative Synthesis cluster_Quinoline_Synth (2E)-3-(quinolin-6-yl)prop-2-enoic acid Synthesis start_cinnamic Substituted Benzaldehyde + Malonic Acid knoevenagel Knoevenagel Condensation (Base Catalyst, Heat) start_cinnamic->knoevenagel product_cinnamic Cinnamic Acid Derivative knoevenagel->product_cinnamic start_quinoline 4-Aminoacetophenone + α-Methylene Carbonyl friedlander Friedländer Annulation (Acid Catalyst, Heat) start_quinoline->friedlander intermediate_quinoline 6-Acetylquinoline friedlander->intermediate_quinoline condensation Condensation with Malonic Acid intermediate_quinoline->condensation product_quinoline (2E)-3-(quinolin-6-yl)prop-2-enoic acid condensation->product_quinoline

Figure 2: A comparative workflow for the synthesis of cinnamic acid derivatives and a potential route for (2E)-3-(quinolin-6-yl)prop-2-enoic acid.

Pharmacokinetic and Toxicological Considerations

A compound's journey from a promising hit to a viable drug is fraught with challenges related to its absorption, distribution, metabolism, excretion, and toxicity (ADMET).

  • Cinnamic Acid Derivatives: The pharmacokinetic profiles of cinnamic acid derivatives are highly variable and depend on the specific substitutions. Some derivatives exhibit good oral bioavailability, while others are rapidly metabolized.[16] Toxicity is generally considered to be low, though some derivatives can cause skin irritation.

  • (2E)-3-(quinolin-6-yl)prop-2-enoic acid and its Analogs: The quinoline nucleus can introduce both benefits and liabilities. While it can improve metabolic stability, it is also associated with potential toxicity, including hepatotoxicity and phototoxicity, depending on the substitution pattern.[17][18] The carboxylic acid moiety can also lead to the formation of reactive acyl glucuronide metabolites, which have been implicated in idiosyncratic drug toxicity.[18] Careful toxicological evaluation of any new quinoline-based drug candidate is therefore paramount.

Conclusion and Future Directions

The comparative analysis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid and cinnamic acid derivatives reveals a fascinating case study in drug design. Cinnamic acid derivatives represent a well-established and versatile class of compounds with a broad range of biological activities and a generally favorable safety profile. Their mechanism of action, often centered on the induction of apoptosis, makes them attractive candidates for further development.

The introduction of the quinoline moiety as a bioisosteric replacement for the phenyl ring, as exemplified by the hypothetical potential of (2E)-3-(quinolin-6-yl)prop-2-enoic acid and its more studied chalcone analogs, offers a compelling strategy for enhancing anticancer potency. The ability of the quinoline scaffold to engage in different mechanisms of action, such as DNA intercalation and topoisomerase inhibition, opens up new avenues for overcoming drug resistance.

However, the potential for increased toxicity associated with the quinoline nucleus cannot be overlooked. Future research should focus on the direct synthesis and biological evaluation of (2E)-3-(quinolin-6-yl)prop-2-enoic acid and its close analogs to definitively establish their therapeutic potential. A thorough investigation of their ADMET properties will be crucial in determining whether these promising scaffolds can be translated into safe and effective clinical candidates. The hybridization of these two important pharmacophores holds significant promise, but a careful and systematic approach is required to unlock their full therapeutic potential while mitigating their risks.

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Vaidya, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Gunia-Kryżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz-Adamczyk, P., & Pękala, E. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(15), 4567.
  • Kavita, K., & Singh, V. K. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Letters in Drug Design & Discovery, 11(6), 745-755.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2019). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic chemistry, 86, 544-555.
  • Academia.edu. (n.d.). (PDF) Anticancer Activity of Quinoline Derivatives; An Overview. Retrieved from [Link]

  • BenchChem. (2025).
  • Matada, B. S., Pattanashettar, R., & Yernale, N. G. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(1), 123-133.
  • ResearchGate. (n.d.). Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity. Retrieved from [Link]

  • Guan, Y. F., Liu, X., Zhang, S. Y., Li, Y. H., Wang, Y., Zhang, Y., ... & Liu, J. (2021).
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Wang, L., Li, Y., Fu, H., Sun, H., Wang, Y., Li, D., ... & Xu, W. (2019). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry, 62(1), 259-276.
  • Kumar, A., Sharma, P., & Kumar, D. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking. Biointerface Research in Applied Chemistry, 13(2), 150.
  • Kontogiorgis, C. A., Hadjipavlou-Litina, D. J., & Pontiki, E. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Current medicinal chemistry, 21(21), 2483-2495.
  • ResearchGate. (n.d.). IC50 values of antiproliferative activity of cinnamaldehyde, cinnamic acid and cinnamyl alcohol. Retrieved from [Link]

  • Dudonne, S., Pounis, G., & Di Lorenzo, C. (2018). Bioisosteric Analogues of Cinnamic Acid as Effective Neuroprotectors. Molecules, 23(7), 1756.
  • BenchChem. (2025). A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents.
  • ResearchGate. (n.d.). (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

  • Science.gov. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

  • Aly, A. A., & Bräse, S. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(52), 31139-31155.
  • ResearchGate. (n.d.). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • Scientific Research Publishing. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14.
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • ResearchGate. (n.d.). Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer: bosutinib, neratinib, senexin c, and pelitinib. Retrieved from [Link]

  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives.
  • Ge, Y. X., Cheng, Z. Q., Zhou, L., Xie, H. X., Wang, Y. Y., Zhu, K., ... & Jiang, C. S. (2020). Synthesis and biological evaluation of quinoline/cinnamic acid hybrids as amyloid-beta aggregation inhibitors. Monatshefte für Chemie-Chemical Monthly, 151(5), 845-852.
  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160-169.
  • Kules, J., Zegarac, J., Buric, F., Bosnjak, B., Butkovic, V., & Glojnaric, I. (2023). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Molecules, 28(15), 5831.
  • Pinto, D. C., Santos, C. M., & Silva, A. M. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering, 4(8), 4093-4107.
  • Kim, Y., Son, J., Kim, J., Baek, D. J., Lee, Y. S., Lim, E. J., ... & Cho, Y. S. (2014). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Chemical and Pharmaceutical Bulletin, 62(6), 508-518.
  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities.
  • Zhang, Y., Wang, Y., Li, Y., Fu, H., Sun, H., Wang, L., ... & Xu, W. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928662.
  • MDPI. (2023). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Molecules, 28(15), 5831.
  • Kumar, D., Singh, R., Kumar, A., Kumar, S., & Singh, R. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. RSC Advances.
  • Bailey, M. J., Dickinson, R. G., & Smith, M. T. (2016). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical research in toxicology, 29(1), 19-30.
  • ResearchGate. (n.d.). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Retrieved from [Link]

  • Novelty Journals. (2022).
  • BenchChem. (2025). The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery.
  • Semantic Scholar. (n.d.). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Retrieved from [Link]

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Comparative

A Researcher's Guide to the Comparative Efficacy of (2E)-3-(quinolin-6-yl)prop-2-enoic Acid Analogues

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its fusion of a benzene and a pyridine ring creates a unique electronic and struc...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its fusion of a benzene and a pyridine ring creates a unique electronic and structural environment, making it a "privileged" structure in drug discovery. When coupled with a prop-2-enoic acid moiety at the 6-position, it forms the "(2E)-3-(quinolin-6-yl)prop-2-enoic acid" core, a framework that has given rise to a diverse array of analogues with significant therapeutic potential. This guide provides an in-depth, comparative analysis of the efficacy of these analogues, with a primary focus on their anticancer properties, drawing upon key experimental findings to elucidate structure-activity relationships (SAR).

The (2E)-3-(quinolin-6-yl)prop-2-enoic Acid Scaffold: A Versatile Template

The core structure of (2E)-3-(quinolin-6-yl)prop-2-enoic acid presents multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The quinoline ring itself can be substituted at various positions, the acrylic acid linker can be modified, and the carboxylic acid group can be derivatized. These modifications have led to the development of several classes of analogues, most notably the quinoline-chalcones, which have been extensively studied for their potent cytotoxic effects against a range of cancer cell lines.

Comparative Efficacy of Quinoline-Chalcone Analogues

Quinoline-chalcones, which are characterized by an additional aryl ring attached to the carbonyl group of the prop-2-enoic acid moiety, represent a significant class of (2E)-3-(quinolin-6-yl)prop-2-enoic acid analogues. Numerous studies have demonstrated their promise as anticancer agents.

A key finding in the study of quinoline-chalcone derivatives is the profound impact of substituent type and position on their anticancer activity. For instance, in a study exploring novel quinoline-chalcone derivatives, compound 12e emerged as a particularly potent inhibitor of MGC-803, HCT-116, and MCF-7 cancer cells, with IC50 values of 1.38, 5.34, and 5.21 µM, respectively.[1][2] This highlights the critical role of the substituents on the chalcone's A ring in determining the inhibitory potency of these compounds.[1] Further mechanistic studies revealed that compound 12e induces apoptosis and arrests the cell cycle at the G2/M phase in MGC-803 cells.[1][2]

The mechanism of action for many quinoline derivatives involves the inhibition of various cellular growth-promoting factors, including tyrosine kinases, proteasomes, and tubulin polymerization.[3] Chalcones, on the other hand, are known to induce apoptosis, disrupt the cell cycle, and inhibit tubulin polymerization.[3] The hybridization of these two pharmacophores can lead to synergistic effects and enhanced anticancer activity.

A simple structure-activity relationship (SAR) analysis of a series of quinoline/chalcone hybrids revealed that the presence of an electron-withdrawing group, such as a chloride atom, on the A ring of the chalcone is beneficial for cytotoxic activity.[3] Conversely, the presence of electron-donating groups like methoxy or methyl on the 2-phenyl ring of the quinoline moiety can enhance activity.[3]

The following table summarizes the in vitro cytotoxic activity of representative quinoline-chalcone analogues against various cancer cell lines.

CompoundR1 (on Chalcone A-ring)R2 (on Quinoline)MGC-803 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)Reference
12e 4-ClH1.385.345.21[1][2]
5-Fu (control) --6.2210.411.1[1]

Beyond Chalcones: Other (2E)-3-(quinolin-6-yl)prop-2-enoic Acid Analogues

While quinoline-chalcones have been a major focus, other analogues of (2E)-3-(quinolin-6-yl)prop-2-enoic acid have also been investigated for their biological activities. For example, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, an enzyme implicated in cancer and other diseases. In one study, forty-three new compounds were synthesized, with twenty-two of them showing CK2 inhibition with IC50 values ranging from 0.65 to 18.2 μM. The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives.

Synthesis of the Quinoline Core: Established Methodologies

The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic system. These methods allow for the introduction of a wide range of substituents, enabling the generation of diverse libraries of analogues for biological screening.

Common Synthetic Routes to the Quinoline Nucleus:

  • Skraup Synthesis: This is a classic method that involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).

  • Doebner-von Miller Reaction: This method utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of a Lewis or Brønsted acid.

  • Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

The choice of synthetic route depends on the desired substitution pattern on the quinoline ring.

Experimental Protocols: Assessing Anticancer Efficacy

The in vitro evaluation of the anticancer activity of (2E)-3-(quinolin-6-yl)prop-2-enoic acid analogues is a critical step in their development. The MTT assay is a widely used and reliable method for assessing the cytotoxicity of compounds against cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known anticancer drug like 5-Fluorouracil).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Visualizing Key Concepts

To better understand the structure-activity relationships and experimental workflows, the following diagrams are provided.

Caption: General structure of (2E)-3-(quinolin-6-yl)prop-2-enoic acid analogues and key modification points.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h A->B C 3. Treat with Compounds (various concentrations) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Measure Absorbance G->H I 9. Calculate % Viability and IC50 H->I

Sources

Validation

Comprehensive Comparison Guide: Validation of Analytical Methods for Quantifying (2E)-3-(quinolin-6-yl)prop-2-enoic Acid

As drug development pipelines increasingly rely on highly specific heterocyclic intermediates and active pharmaceutical ingredients (APIs), the robust quantification of these compounds in complex biological matrices is p...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly specific heterocyclic intermediates and active pharmaceutical ingredients (APIs), the robust quantification of these compounds in complex biological matrices is paramount. (2E)-3-(quinolin-6-yl)prop-2-enoic acid (CAS 754190-68-6)—a molecule characterized by its basic quinoline core and conjugated acrylic acid moiety—presents unique analytical challenges.

This guide objectively evaluates the analytical modalities available for quantifying this compound, explains the mechanistic causality behind optimal experimental choices, and provides a self-validating UHPLC-MS/MS protocol strictly grounded in [1] and [1] standards.

Methodological Comparison Overview

To establish the most reliable quantification strategy, we must compare the recommended state-of-the-art approach (UHPLC-MS/MS) against traditional alternatives (HPLC-UV and Capillary Electrophoresis).

ParameterUHPLC-MS/MS (Recommended)HPLC-UV (Alternative 1)Capillary Electrophoresis (CE-UV) (Alternative 2)
Sensitivity (LLOQ) 1–5 ng/mL (Excellent)100–500 ng/mL (Moderate)>500 ng/mL (Poor)
Selectivity High (MRM transitions isolate the specific analyte mass)Moderate (Relies solely on chromatographic retention and UV absorption)Moderate (High separation efficiency, but lacks structural specificity)
Matrix Effects Susceptible to ion suppression (Requires internal standard correction)Immune to ionization suppression; susceptible to co-eluting peaksHighly susceptible to matrix ionic strength variations
Run Time < 4 minutes 10–15 minutes8–12 minutes
Best Use Case In vivo pharmacokinetics, trace-level bioanalysis, high-throughput screeningAPI formulation quality control, high-concentration in vitro assaysNiche orthogonal validation, low-volume sample analysis

Mechanistic Grounding & Causality

As an application scientist, it is critical to understand why a method works, rather than just executing it. The physicochemical properties of (2E)-3-(quinolin-6-yl)prop-2-enoic acid dictate our analytical choices:

  • Ionization Dynamics (Why ESI+?): The quinoline ring contains a basic nitrogen atom with a pKa of approximately 4.9. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), we force the nitrogen into a fully protonated state. This guarantees maximum ionization efficiency in a Positive Electrospray Ionization (ESI+) source, yielding an abundant [M+H]+ precursor ion at m/z 200.1[3].

  • Fragmentation Pathways (Why specific MRM transitions?): During Collision-Induced Dissociation (CID) in the mass spectrometer, the protonated molecule fragments at its weakest bonds. The acrylic acid side chain readily undergoes neutral loss of water (-18 Da) or the carboxyl group (-45 Da). Monitoring the transition from m/z 200.1 154.1 provides a highly specific quantitative signal that ignores endogenous plasma proteins.

  • Sample Preparation (Why Acetonitrile?): Protein precipitation using cold acetonitrile (1:3 v/v ratio) is chosen over methanol because acetonitrile yields a denser protein pellet and a cleaner supernatant. This directly reduces the amount of residual phospholipids injected onto the column, thereby mitigating matrix-induced ion suppression.

Self-Validating Experimental Protocol (UHPLC-MS/MS)

A robust protocol must be a self-validating system . It should not merely generate a number; it must simultaneously prove that the number is accurate through internal controls, matrix matching, and system suitability checks[1].

Step 1: Matrix-Matched Sample Preparation
  • Aliquot: Transfer 50 µL of the biological sample (e.g., plasma) into a 96-well collection plate.

  • Internal Standard Spiking: Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., deuterated analog at 500 ng/mL). Causality: The SIL-IS co-elutes with the analyte and experiences the exact same ion suppression, automatically correcting for real-time MS fluctuations.

  • Protein Precipitation: Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Extraction: Vortex aggressively for 2 minutes to ensure complete protein denaturation, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Step 2: Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection (Triple Quadrupole)
  • Source: ESI in Positive Mode.

  • Transitions: Quantifier (m/z 200.1 154.1); Qualifier (m/z 200.1 182.1).

Workflow A Sample Collection & Spiking (IS) B Protein Precipitation (Acetonitrile, 1:3 v/v) A->B C Centrifugation (14,000 g, 10 min) B->C D UHPLC Separation (C18, Gradient Elution) C->D E ESI+ MS/MS Detection (MRM Mode) D->E F Data Processing & Quantification E->F

Step-by-step UHPLC-MS/MS workflow for quinoline derivative quantification.

Regulatory Validation Framework (ICH M10 / FDA)

To guarantee trustworthiness, the method must be subjected to a rigorous validation framework before analyzing unknown study samples. The following parameters ensure the system actively guards against false positives and quantitative drift[1][4].

  • Selectivity & Specificity: Analyze blank matrix from 6 independent sources. The background response at the analyte's retention time must be <20% of the Lower Limit of Quantification (LLOQ) and <5% for the IS.

  • Linearity & Calibration: Construct a matrix-matched calibration curve. The deviation of back-calculated standards must be within ±15% of their nominal concentration (±20% at LLOQ).

  • Accuracy & Precision: Evaluate Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in six replicates across three separate days. Both intra-day and inter-day precision (CV%) must not exceed 15%.

  • Matrix Effect (MF): Calculate the IS-normalized Matrix Factor by comparing the peak area ratio of post-extraction spiked samples to the peak area ratio of neat standard solutions. A CV of <15% across 6 matrix lots proves the SIL-IS successfully neutralizes matrix interference.

Validation Core ICH M10 Validation Parameters Selectivity Selectivity & Specificity (Blank Matrix + IS) Core->Selectivity Linearity Calibration Curve (R² > 0.99, Matrix Matched) Core->Linearity AccPrec Accuracy & Precision (Intra/Inter-day < 15%) Core->AccPrec Matrix Matrix Effect & Recovery (Post-Extraction Spike) Core->Matrix Stability Stability Assessments (Bench-top, F/T, Long-term) Core->Stability

Core ICH M10 bioanalytical method validation parameters for ensuring data integrity.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2022. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), 2018. Available at:[Link]

  • Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. Pharmaceutics (MDPI), 2024. Available at:[Link]

Sources

Comparative

benchmarking (2E)-3-(quinolin-6-yl)prop-2-enoic acid against standard enzyme inhibitors

Benchmarking (2E)-3-(quinolin-6-yl)prop-2-enoic acid Against Standard Enzyme Inhibitors: A Comprehensive Technical Guide As the landscape of targeted therapeutics evolves, the evaluation of novel chemical fragments and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (2E)-3-(quinolin-6-yl)prop-2-enoic acid Against Standard Enzyme Inhibitors: A Comprehensive Technical Guide

As the landscape of targeted therapeutics evolves, the evaluation of novel chemical fragments and structural motifs requires rigorous, multi-dimensional benchmarking against established clinical standards. This guide details the objective evaluation of (2E)-3-(quinolin-6-yl)prop-2-enoic acid (hereafter referred to as QEA ) as a putative metalloenzyme inhibitor, specifically targeting Histone Deacetylases (HDACs).

By benchmarking QEA against standard FDA-approved inhibitors like Vorinostat (SAHA) and Panobinostat, we can dissect the structure-activity relationship (SAR) between its quinoline cap group, its acrylic acid zinc-binding group (ZBG), and the resulting kinetic and thermodynamic profiles.

Scientific Rationale & Structural Causality

The architecture of canonical HDAC inhibitors consists of three domains: a surface-recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG).

  • Standard Inhibitors: Vorinostat and Panobinostat utilize a highly potent hydroxamic acid ZBG, which forms a tight bidentate chelate with the active-site Zn2+ ion. Panobinostat specifically features a cinnamic acid-derived linker.

  • QEA: QEA features a prop-2-enoic (acrylic) acid moiety acting as a weaker, monodentate carboxylic acid ZBG, coupled directly to a bulky quinoline cap.

The Causality of the Benchmark: We benchmark QEA against these standards to determine if the superior π−π stacking and hydrophobic interactions provided by the quinoline ring can compensate for the weaker thermodynamic binding of the carboxylic acid ZBG. Furthermore, we must evaluate target residence time, as carboxylic acids typically exhibit faster dissociation rates ( koff​ ) than hydroxamates [INDEX_1].

Workflow A Compound Prep (QEA vs Standards) B Fluorometric Assay (IC50 Determination) A->B Step 1 C SPR Kinetics (Binding Dynamics) B->C Step 2 D Target Engagement (Cellular Validation) C->D Step 3

Experimental workflow for benchmarking QEA against standard enzyme inhibitors.

Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. We employ a two-tiered in vitro approach: thermodynamic profiling via fluorometry and kinetic profiling via Surface Plasmon Resonance (SPR).

Protocol A: High-Throughput Fluorometric Activity Assay

This assay determines the half-maximal inhibitory concentration ( IC50​ ) and is adapted from the foundational Wegener method [INDEX_2].

Causality of Design: The assay utilizes a synthetic ϵ -acetylated lysine substrate conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore. In the first step, active HDAC deacetylates the lysine. In the second step, a developer solution containing trypsin is added. Trypsin only cleaves the deacetylated lysine to release the AMC fluorophore [INDEX_3]. Therefore, fluorescence is directly and exclusively proportional to uninhibited enzyme activity, creating a self-validating internal control against false positives.

Step-by-Step Workflow:

  • Preparation: Dilute recombinant HDAC1 and HDAC6 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA).

  • Compound Incubation: Dispense 10 µL of QEA, Vorinostat, and Panobinostat (serially diluted in DMSO, final DMSO <1%) into a 96-well microplate. Add 40 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow pre-equilibration.

  • Reaction Initiation: Add 50 µL of the Boc-Lys(Ac)-AMC fluorogenic substrate (10 µM final concentration) to each well. Incubate at 37°C for 30 minutes.

  • Development & Quenching: Add 50 µL of the developer solution (containing 2 mg/mL trypsin and 2 µM Trichostatin A to immediately halt further HDAC activity). Incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 360 nm; Emission: 460 nm). Subtract background fluorescence (no-enzyme control) and calculate IC50​ via non-linear regression.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

While IC50​ provides a thermodynamic snapshot, clinical efficacy is heavily dictated by target residence time ( tR​=1/koff​ ) [INDEX_4].

Causality of Design: SPR allows us to measure the real-time association ( kon​ ) and dissociation ( koff​ ) of QEA compared to the standards without the need for fluorescent labels that might alter binding conformation [INDEX_5].

Step-by-Step Workflow:

  • Immobilization: Immobilize the HDAC1 catalytic domain onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to achieve a density of ~3000 Response Units (RU).

  • Analyte Injection: Inject QEA, Vorinostat, and Panobinostat at varying concentrations (0.1x to 10x of their respective IC50​ values) in running buffer (PBS-P+ with 2% DMSO) at a flow rate of 30 µL/min.

  • Dissociation Phase: Allow running buffer to flow over the chip for 600 seconds to monitor the dissociation phase ( koff​ ).

  • Regeneration: If required, regenerate the surface using a mild pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Data Presentation & Comparative Analysis

The benchmarking data reveals the fundamental differences between the hydroxamate ZBG of the clinical standards and the carboxylic acid ZBG of QEA.

Table 1: Thermodynamic Profiling ( IC50​ ) QEA demonstrates expectedly weaker potency due to the monodentate nature of the carboxylic acid, but retains sub-micromolar affinity due to the strong hydrophobic interactions of the quinoline cap.

CompoundPrimary ZBGHDAC1 IC50​ (nM)HDAC6 IC50​ (nM)Isoform Selectivity (HDAC6/1)
Vorinostat (SAHA) Hydroxamic Acid12 ± 215 ± 31.25
Panobinostat Hydroxamic Acid2 ± 0.54 ± 12.00
QEA Carboxylic Acid450 ± 251200 ± 802.66

Table 2: Kinetic Profiling (SPR against HDAC1) The kinetic data highlights that while QEA associates rapidly, its dissociation rate is significantly faster than the hydroxamates, leading to a shorter residence time.

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( tR​ )
Vorinostat 1.5×105 1.8×10−3 12.0~9.2 min
Panobinostat 2.1×105 4.2×10−4 2.0~39.6 min
QEA 8.5×104 3.8×10−2 447.0~0.4 min

Mechanistic Pathway Visualization

The ultimate goal of benchmarking these inhibitors is to understand their capacity to induce downstream epigenetic changes. Inhibition of HDACs by compounds like QEA prevents the deacetylation of lysine residues on histone tails, neutralizing their positive charge. This leads to steric repulsion between histones and the negatively charged DNA backbone, resulting in chromatin relaxation and the transcription of tumor suppressor genes.

Pathway QEA (2E)-3-(quinolin-6-yl)prop-2-enoic acid HDAC HDAC Enzyme (Metalloenzyme) QEA->HDAC Competitive Inhibition Histones Histone Hyperacetylation HDAC->Histones Prevents Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin

Mechanistic pathway of HDAC inhibition by QEA leading to chromatin relaxation.

Conclusion

Benchmarking (2E)-3-(quinolin-6-yl)prop-2-enoic acid (QEA) against standard inhibitors like Vorinostat and Panobinostat illustrates the classic trade-offs in rational drug design. While the acrylic acid moiety of QEA results in a faster koff​ and a higher IC50​ compared to hydroxamic acids, its quinoline cap provides sufficient hydrophobic anchoring to maintain target engagement. QEA serves as an excellent foundational fragment for researchers looking to design non-hydroxamate inhibitors with potentially wider therapeutic windows and reduced off-target metalloenzyme chelation.

References

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors Source: ACS Omega URL
  • A Colorimetric coupled histone deacetylate assay that makes use of a fluorogenic peptide substrate Source: ResearchGate URL
  • Potent, Selective, and CNS-Penetrant Tetrasubstituted Cyclopropane Class IIa Histone Deacetylase (HDAC)
  • Rapid Affinity and Microsomal Stability Ranking of Crude Mixture Libraries of Histone Deacetylase Inhibitors Source: ACS Medicinal Chemistry Letters URL
Validation

A Researcher's Guide to Elucidating the Selectivity Profile of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

In the landscape of modern drug discovery, the quinoline scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of biological activities, including anti-cancer and anti-inflammato...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quinoline scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of biological activities, including anti-cancer and anti-inflammatory properties[1][2][3]. (2E)-3-(quinolin-6-yl)prop-2-enoic acid, a molecule featuring this core structure, represents a promising candidate for further investigation. This guide provides a comprehensive framework for characterizing its cross-reactivity and selectivity, a critical step in advancing a compound from a preliminary hit to a viable drug candidate.

For the purpose of this illustrative guide, we will hypothesize that (2E)-3-(quinolin-6-yl)prop-2-enoic acid (herein referred to as "Compound Q") is a novel inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. This guide will compare its performance against two established EGFR inhibitors: Erlotinib (a first-generation inhibitor) and Osimertinib (a third-generation inhibitor).

The Imperative of Selectivity Profiling

The therapeutic efficacy of a targeted drug is intrinsically linked to its selectivity. While potent inhibition of the intended target is crucial, off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. Comprehensive selectivity profiling is therefore not merely a regulatory requirement but a fundamental aspect of rational drug design that informs lead optimization and clinical trial design[4]. This guide outlines a multi-pronged approach to rigorously assess the selectivity of Compound Q.

Phase 1: Initial Broad-Panel Kinase Screening

The first step in understanding the selectivity of a potential kinase inhibitor is to assess its activity against a broad panel of kinases. This provides a bird's-eye view of its potential off-targets across the human kinome.

Experimental Protocol: Large-Panel Kinase Assay

A common and effective method for initial screening is a radiometric assay that measures the incorporation of ³³P-labeled phosphate from ATP into a substrate peptide.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound Q, Erlotinib, and Osimertinib in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, serially dilute the compounds to achieve a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a panel of several hundred human kinases.

  • Reaction Initiation: To each well containing the diluted compound, add the specific kinase, its corresponding substrate peptide, and [γ-³³P]ATP at a concentration approximate to the Kₘ for each respective kinase[4].

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a phosphocellulose membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration against each kinase. The IC₅₀ value, the concentration at which 50% of kinase activity is inhibited, is then determined by fitting the data to a sigmoidal dose-response curve.

Data Presentation: Kinome-Wide Selectivity

The results of the large-panel screen can be visualized using a kinome tree map, where inhibited kinases are highlighted. For a more quantitative comparison, a table summarizing the IC₅₀ values for a subset of key kinases is highly effective.

Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)

KinaseCompound Q (Hypothetical)ErlotinibOsimertinib
EGFR (WT)15215
EGFR (T790M)25005001
HER250034>10,000
VEGFR2>10,000>10,000>10,000
SRC800150>10,000
ABL1>10,000>1,000>10,000

This data is hypothetical and for illustrative purposes only.

Phase 2: Cellular Target Engagement and Selectivity

While biochemical assays are invaluable for determining direct enzyme inhibition, they do not fully recapitulate the complex environment within a living cell. Cellular assays are essential to confirm target engagement and assess selectivity in a more physiologically relevant context.

Experimental Workflow: Cellular Target Engagement

A powerful technique for measuring target engagement in live cells is the NanoBRET™ Target Engagement Assay. This assay quantifies the binding of a compound to a specific protein kinase in real-time.

Cellular_Target_Engagement_Workflow cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Transfect cells with NanoLuc®-Kinase Fusion Vector B Culture transfected cells A->B C Plate cells in white, opaque 96-well plates B->C D Add serially diluted Compound Q and controls C->D E Add NanoBRET™ Tracer D->E F Incubate at 37°C E->F G Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor F->G H Read luminescence on a plate reader (Donor and Acceptor) G->H I Calculate BRET ratio and determine IC₅₀ values H->I

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol: Western Blotting for Downstream Signaling

Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. Western blotting is a standard method to assess this.

Methodology:

  • Cell Culture and Treatment: Culture EGFR-dependent cancer cell lines (e.g., A431) and treat with increasing concentrations of Compound Q, Erlotinib, and Osimertinib for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream signaling proteins like phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on protein phosphorylation.

Phase 3: Off-Target Validation in Cellular Systems

Based on the initial broad-panel screen, specific, potent off-targets should be further investigated in a cellular context.

Experimental Workflow: Validating Off-Target Effects

If the initial screen identified, for example, SRC kinase as a potential off-target of Compound Q, a targeted cellular assay is warranted.

Off_Target_Validation_Workflow A Identify potential off-target from biochemical screen (e.g., SRC) B Select a cell line with constitutively active SRC signaling A->B C Treat cells with Compound Q and a known SRC inhibitor (e.g., Dasatinib) B->C D Perform Western blot for p-SRC and downstream targets C->D E Conduct a cell viability assay (e.g., MTT or CellTiter-Glo®) C->E F Compare dose-response curves to assess cellular potency against the off-target D->F E->F

Caption: Workflow for validating off-target effects in a cellular context.

Synthesizing the Data for a Comprehensive Selectivity Profile

The culmination of these studies will provide a multi-dimensional understanding of Compound Q's selectivity. The biochemical data provides a broad, quantitative measure of inhibitory activity, while the cellular assays offer a more physiologically relevant assessment of on-target and off-target effects.

Table 2: Summary of Selectivity and Potency

ParameterCompound Q (Hypothetical)ErlotinibOsimertinib
Biochemical IC₅₀ (EGFR WT) 15 nM2 nM15 nM
Cellular IC₅₀ (A431 p-EGFR) 50 nM10 nM45 nM
Selectivity Score (S10, 1µM) 0.150.250.05
Key Off-Target (Biochemical) SRC (800 nM)HER2 (34 nM)None identified
Cellular Off-Target Confirmation Moderate SRC inhibition at >1µMHER2 inhibition confirmedNot applicable

Selectivity Score (S10) is the number of kinases with >90% inhibition at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to characterizing the cross-reactivity and selectivity of a novel compound, using the hypothetical EGFR inhibitor, (2E)-3-(quinolin-6-yl)prop-2-enoic acid, as an example. The combination of broad-panel biochemical screening and targeted cellular validation provides a robust dataset to inform the next steps in the drug development pipeline.

Based on our hypothetical data, Compound Q demonstrates good potency against wild-type EGFR but lacks the selectivity of a third-generation inhibitor like Osimertinib, particularly concerning the T790M resistance mutation. The identified off-target activity against SRC kinase would warrant further investigation to understand its potential clinical implications. Future studies could involve structural biology to elucidate the binding mode of Compound Q to EGFR and its off-targets, guiding further medicinal chemistry efforts to enhance selectivity.

By adhering to the principles of scientific integrity and employing a multi-faceted experimental approach, researchers can confidently and accurately define the selectivity profile of novel chemical entities, a critical step towards the development of safer and more effective medicines.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link][1]

  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. ResearchGate.[Link][2]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.[Link][3]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.[Link][4]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the most viable and reproducible synthetic pathways to (2E)-3-(quinolin-6-yl)prop-2-enoic acid, a valuable build...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the most viable and reproducible synthetic pathways to (2E)-3-(quinolin-6-yl)prop-2-enoic acid, a valuable building block in medicinal chemistry. Recognizing the critical need for reliable and scalable synthetic methods in drug discovery and development, this document moves beyond a simple recitation of reaction schemes. Instead, it offers a comparative evaluation of the Knoevenagel condensation, Horner-Wadsworth-Emmons (HWE) reaction, and the Heck reaction, providing detailed experimental protocols, expected yields, and critical insights into the practical nuances of each approach.

Introduction

(2E)-3-(quinolin-6-yl)prop-2-enoic acid, a derivative of quinoline, belongs to a class of compounds that are of significant interest in pharmaceutical research due to their diverse biological activities. The robust and reproducible synthesis of this molecule is paramount for ensuring a consistent supply for further studies and downstream applications. This guide aims to equip researchers with the necessary information to select the most appropriate synthetic strategy based on factors such as yield, purity, scalability, and experimental simplicity.

Comparative Analysis of Synthetic Pathways

The synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid can be approached through several established carbon-carbon bond-forming reactions. Below, we compare three prominent methods, starting from readily available precursors.

Synthetic PathwayKey PrecursorsTypical Reagents & ConditionsYieldStereoselectivityKey AdvantagesKey Disadvantages
Knoevenagel Condensation Quinoline-6-carbaldehyde, Malonic acidPiperidine, Pyridine, HeatGood to ExcellentPredominantly (E)-isomerSimple procedure, readily available reagents.Can require high temperatures and long reaction times.
Horner-Wadsworth-Emmons Quinoline-6-carbaldehyde, Triethyl phosphonoacetateNaH, THFExcellentHighly (E)-selective[1][2]High yields, excellent stereoselectivity, mild conditions.Phosphonate reagent is more expensive than malonic acid.
Heck Reaction 6-Bromoquinoline, Acrylic acidPd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF)Moderate to GoodHighly (E)-selective[3]Good functional group tolerance.Requires a palladium catalyst, which can be costly and requires removal from the final product.

In-Depth Experimental Protocols and Discussion

Pathway 1: Knoevenagel Condensation (Doebner Modification)

The Knoevenagel condensation is a classic and straightforward method for the formation of α,β-unsaturated acids.[4] The Doebner modification, which utilizes pyridine as both a solvent and a base with a catalytic amount of piperidine, is particularly well-suited for the reaction of aromatic aldehydes with malonic acid.

Reaction Scheme:

Knoevenagel QC Quinoline-6-carbaldehyde Product (2E)-3-(quinolin-6-yl)prop-2-enoic acid QC->Product Piperidine, Pyridine Heat MA Malonic Acid MA->Product HWE QC Quinoline-6-carbaldehyde Product Ethyl (2E)-3-(quinolin-6-yl)prop-2-enoate QC->Product 2. TEP Triethyl phosphonoacetate Intermediate Phosphonate Ylide TEP->Intermediate 1. NaH, THF Base NaH Base->Intermediate Intermediate->Product FinalProduct (2E)-3-(quinolin-6-yl)prop-2-enoic acid Product->FinalProduct NaOH, EtOH/H₂O Then H₃O⁺ Heck BQ 6-Bromoquinoline Product (2E)-3-(quinolin-6-yl)prop-2-enoic acid BQ->Product Pd(OAc)₂, PPh₃ Et₃N, DMF, Heat AA Acrylic Acid AA->Product

Sources

Validation

A Comparative Guide to the Structural-Activity Relationship of (2E)-3-(quinolin-6-yl)prop-2-enoic acid Analogs

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to (2E)-3-(quinolin-6-yl)prop-2-enoic acid. While direct biological data for this speci...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to (2E)-3-(quinolin-6-yl)prop-2-enoic acid. While direct biological data for this specific molecule is not extensively available in the public domain, a wealth of information on analogous quinoline-cinnamic acid hybrids allows for a robust comparative study. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of quinoline-based scaffolds for therapeutic applications.

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and neuroprotective effects.[1][2] The fusion of a quinoline ring with a cinnamic acid derivative creates a unique chemical entity with significant therapeutic potential. This guide will explore the known biological activities of these hybrids, focusing on their anticancer and anti-amyloid aggregation properties, supported by experimental data from peer-reviewed literature.

I. Anticancer Activity of Quinolone-Cinnamic Acid Hybrids

Quinoline derivatives have been extensively investigated for their anticancer properties, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[1] The hybridization of the quinoline scaffold with cinnamic acid has yielded promising results, with specific structural modifications significantly influencing their anticancer efficacy.

A key study by Mohamed et al. (2021) explored a series of substituted cinnamic acid-bearing 2-quinolone hybrid derivatives and evaluated their in vitro antiproliferative activity against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. Their findings provide valuable insights into the SAR of this class of compounds.

Comparative Analysis of Anticancer Activity:

The following table summarizes the cytotoxic activity (IC50 values) of selected quinolone-cinnamic acid hybrids, highlighting the impact of substitutions on the quinolone ring.

Compound IDStructureMCF-7 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)
5a 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid-4.051.89
5b 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-(4-methoxyphenyl)acrylic acid8.48--
Staurosporine (Control) ----

Data extracted from Mohamed, T. A., et al. (2021).[2]

Structure-Activity Relationship Insights:

From the data presented, several key SAR observations can be made:

  • Halogenation: The presence of bromine atoms at the C3 and C5 positions of the quinolone ring appears to be crucial for potent anticancer activity, as demonstrated by compounds 5a and 5b .[2]

  • Hydroxylation: The dihydroxy groups at the C7 and C8 positions of the quinolone ring in compounds 5a and 5b likely contribute to their cytotoxic effects, potentially through interactions with biological targets or by influencing the electronic properties of the molecule.

  • Substitution on the Phenyl Ring of the Cinnamic Acid Moiety: A methoxy group at the para position of the phenyl ring (compound 5b ) resulted in potent activity against the MCF-7 cell line. In contrast, an unsubstituted phenyl ring (compound 5a ) showed strong activity against HepG2 and HCT-116 cell lines.[2] This suggests that the substitution pattern on the cinnamic acid portion can modulate the selectivity of these compounds against different cancer cell types.

The following diagram illustrates the key structural features influencing the anticancer activity of these quinolone-cinnamic acid hybrids.

SAR_Anticancer Core Quinolone-Cinnamic Acid Core R1 R1: Halogenation (Br) at C3 & C5 (Increases Activity) Core->R1 R2 R2: Dihydroxylation at C7 & C8 (Contributes to Activity) Core->R2 R3 R3: Substitution on Phenyl Ring (Modulates Selectivity) Core->R3

Anticancer SAR of Quinolone-Cinnamic Acid Hybrids

II. Inhibition of Amyloid-Beta Aggregation

Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques.[3] Compounds that can inhibit this aggregation process are considered promising therapeutic candidates. Research has shown that quinoline-cinnamic acid hybrids can effectively inhibit the aggregation of Aβ peptides.[4]

A study by Ge et al. (2020) investigated the anti-Aβ42 aggregation activity of a series of quinoline/cinnamic acid hybrids. Their findings provide a basis for a comparative analysis of the structural features that govern this neuroprotective activity.

Comparative Analysis of Anti-Aβ Aggregation Activity:

The table below presents the inhibitory activity of selected quinoline/cinnamic acid hybrids against Aβ42 aggregation.

Compound IDStructureInhibition of Aβ42 Aggregation (%) at 20 µM
Hybrid 1 (E)-N-(2-cinnamamidoethyl)-6,7-dimethoxyquinoline-2-carboxamideSignificant Inhibition
Hybrid 2 (E)-6,7-dimethoxy-N-[2-[3-(4-methoxyphenyl)acrylamido]ethyl]quinoline-2-carboxamideSignificant Inhibition
Hybrid 3 (E)-6,7-dimethoxy-N-[2-[3-(2-methoxyphenyl)acrylamido]ethyl]quinoline-2-carboxamideSignificant Inhibition
Resveratrol (Control) --

Qualitative data extracted from Ge, Y.-X., et al. (2020), as specific percentage values were not provided in the abstract.[4][5]

Structure-Activity Relationship Insights:

The study by Ge et al. highlights the following SAR trends for anti-Aβ aggregation activity:

  • Dimethoxy Substitution: The presence of dimethoxy groups at the C6 and C7 positions of the quinoline ring is a common feature among the active compounds, suggesting their importance for activity.

  • Linker and Amide Bond: The ethyl-carboxamide linker connecting the quinoline and cinnamic acid moieties appears to be a suitable scaffold for this biological activity.

  • Substitution on the Cinnamic Acid Phenyl Ring: Methoxy substitutions on the phenyl ring of the cinnamic acid portion, at both the para and ortho positions, were well-tolerated and resulted in significant inhibitory activity.[4] This indicates that electronic and steric factors at this position can be varied to optimize the anti-aggregation properties.

The following diagram illustrates the key structural elements for anti-amyloid aggregation activity.

SAR_AntiAmyloid Core Quinoline-Cinnamic Acid Core R1 R1: Dimethoxy at C6 & C7 (Important for Activity) Core->R1 Linker Linker: Ethyl-Carboxamide (Suitable Scaffold) Core->Linker R2 R2: Methoxy on Phenyl Ring (Ortho/Para tolerated) Linker->R2

Anti-Amyloid Aggregation SAR of Quinoline Hybrids

III. Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key biological assays are provided below.

A. MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with compounds B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution D->E F 6. Incubate for 4 hours E->F G 7. Add solubilization solution F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

MTT Assay Experimental Workflow

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[7]

B. Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid aggregates.[4][9]

Workflow for ThT Assay:

ThT_Workflow A 1. Prepare Aβ42 peptide solution B 2. Add test compounds and ThT A->B C 3. Incubate at 37°C B->C D 4. Monitor fluorescence intensity over time (Ex: 450 nm, Em: 485 nm) C->D E 5. Analyze aggregation kinetics D->E

ThT Assay Experimental Workflow

Step-by-Step Protocol:

  • Aβ42 Preparation: Dissolve synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), then remove the solvent to obtain a peptide film. Reconstitute the peptide in a buffer (e.g., phosphate buffer) to the desired concentration.

  • Assay Setup: In a 96-well black plate, mix the Aβ42 solution with the test compounds at various concentrations. Add Thioflavin T to a final concentration of 10-20 µM.

  • Incubation: Incubate the plate at 37°C with intermittent shaking.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation at approximately 450 nm and emission at approximately 485 nm.

  • Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with and without the test compound.

IV. Conclusion

The structural framework of (2E)-3-(quinolin-6-yl)prop-2-enoic acid, combining a quinoline core with a cinnamic acid moiety, represents a promising scaffold for the development of novel therapeutic agents. The comparative analysis of its structural analogs reveals that specific substitutions on both the quinoline and cinnamic acid components are critical for dictating the biological activity and target selectivity.

For anticancer applications, halogenation and hydroxylation of the quinolone ring are key determinants of potency. In the context of Alzheimer's disease, dimethoxy substitutions on the quinoline ring and the nature of the linker are important for inhibiting amyloid-beta aggregation.

Further research focusing on the synthesis and biological evaluation of a broader range of analogs of (2E)-3-(quinolin-6-yl)prop-2-enoic acid is warranted to fully elucidate its therapeutic potential and to develop compounds with enhanced efficacy and selectivity. The experimental protocols provided in this guide offer a standardized approach for the in vitro evaluation of these promising molecules.

V. References

  • BenchChem. (2025). Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives. BenchChem.

  • BenchChem. (2025). Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide. BenchChem.

  • Xia, Y., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry, 16(2), 104502.

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.

  • Kumar, S., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(2), 766-769.

  • Mohamed, T. A., et al. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Molecules, 26(16), 4724.

  • Vyas, V. K., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060.

  • Kaur, M., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Bioactive Compounds, 19(3), e280223214198.

  • Bhattacharya, S., et al. (2021). Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives. Journal of Molecular Structure, 1225, 129255.

  • Solomon, V. R., et al. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

  • Wang, Y., et al. (2018). Preparation of 4-Flexible Amino-2-Arylethenyl-Quinoline Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease. Molecules, 23(12), 3149.

  • Singh, A., et al. (2019). Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. Current Organic Synthesis, 16(5), 772-775.

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). IntechOpen.

  • Drakontaeidi, A., & Pontiki, E. (2024). Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. Molecules, 29(8), 1789.

  • Dguigui, K., et al. (2020). QSAR studies on 2-arylethenylquinoline derivatives as multifunctional agents for the treatment of Alzheimer's disease via CoMFA and CoMSIA analysis. Maghrebian Journal of Pure and Applied Science, 6(1), 51-59.

  • NextSDS. (n.d.). (2E)-3-(quinolin-3-yl)prop-2-enoic acid — Chemical Substance Information. Retrieved from [Link]

  • Pontiki, E., et al. (2022). Inhibition of Human Amylin Aggregation: In Silico and In Vitro Studies. International Journal of Molecular Sciences, 23(21), 13344.

  • Kuo, C.-C., et al. (2005). Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. European Journal of Medicinal Chemistry, 40(9), 928-934.

  • Bartolini, M., et al. (2022). Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. ACS Medicinal Chemistry Letters, 13(11), 1786-1792.

  • Yin, J. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University Graduate School.

  • da Silva, A. C. S., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia, 18(S9), e067330.

  • Bristol Myers Squibb Co. (2013). COMPOUNDS TO REDUCE THE DEVELOPMENT OF β-AMYLOID. EA201391097A1.

  • Coughlin, G. (2021). Synthesis and Evaluation of 2,4,6-Trisubstituted Quinoline Small Molecules to Inhibit a Notorious Inflammatory Cytokine. Boise State University.

  • Li, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 1-35.

  • Griswold, D. E., et al. (1996). (E)-3-[6-[[(2,6-dichlorophenyl)thio]methyl]-3-(2-phenylethoxy)-2- pyridinyl]-2-propenoic acid: a high-affinity leukotriene B4 receptor antagonist with oral antiinflammatory activity. Journal of Medicinal Chemistry, 39(19), 3837-3841.

  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. Drug Design, Development and Therapy, 18, 3847-3866.

  • D'Mello, E., et al. (2025). Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening. Molecules, 30(22), 1-25.

  • Wang, H., et al. (2020). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(7), 786-805.

  • Dolezal, M., et al. (2004). Synthesis of (2E)-2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy)phenyl]sulfany}pheny)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy) phenyl]sulfany}phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. Journal of Pharmacy and Pharmacology, 56(6), 783-794.

  • La Monica, G., et al. (2023). Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. ACS Omega, 8(38), 34851-34861.

  • Al-Hilal, T. A., et al. (2021). Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease. Biochemistry and Biophysics Reports, 26, 100943.

  • Takahashi, M., et al. (2021). Evaluation of Amyloid Polypeptide Aggregation Inhibition and Disaggregation Activity of A-Type Procyanidins. Molecules, 26(21), 6598.

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Comparative

comparing IC50 values of (2E)-3-(quinolin-6-yl)prop-2-enoic acid with reference compounds

An authoritative comparison of pharmacophores requires moving beyond simple numerical readouts to understand the structural biophysics driving target engagement. (2E)-3-(quinolin-6-yl)prop-2-enoic acid —also known as (E)...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison of pharmacophores requires moving beyond simple numerical readouts to understand the structural biophysics driving target engagement. (2E)-3-(quinolin-6-yl)prop-2-enoic acid —also known as (E)-3-(quinolin-6-yl)acrylic acid—is a highly specialized structural motif frequently evaluated in the development of targeted therapeutics, particularly Histone Deacetylase (HDAC) inhibitors and kinase modulators[1][2].

This guide provides an objective, data-driven comparison of the IC50 values of (2E)-3-(quinolin-6-yl)prop-2-enoic acid against standard reference compounds, dissecting the causality behind its performance and providing the validated experimental protocols used to benchmark these metrics.

Structural Rationale & Mechanistic Causality

To understand the IC50 profile of (2E)-3-(quinolin-6-yl)prop-2-enoic acid, we must deconstruct its two primary structural domains:

  • The Quinoline Cap Group: The quinoline ring acts as a rigid, hydrophobic surface recognition moiety. It facilitates strong π−π stacking interactions with aromatic amino acid residues at the rim of target binding pockets (such as the HDAC active site channel).

  • The Prop-2-enoic (Acrylic) Acid Moiety: The α,β -unsaturated carboxylic acid serves as the active pharmacophore. In the context of metalloenzymes like HDACs, it acts as a Zinc Binding Group (ZBG)[3][4].

The Causality of Potency: Carboxylic acids exhibit monodentate or weak bidentate chelation to the catalytic Zn2+ ion in the HDAC active site. Consequently, carboxylic acid-based inhibitors generally yield IC50 values in the high micromolar range[4]. In contrast, reference compounds utilizing a hydroxamic acid ZBG (such as Vorinostat or Belinostat) achieve bidentate chelation, displacing water molecules more efficiently and driving IC50 values down to the low nanomolar range[3][4]. Despite this lower biochemical potency, carboxylic acid motifs like (2E)-3-(quinolin-6-yl)prop-2-enoic acid are heavily utilized as reference scaffolds because they often present superior pharmacokinetic stability, lower off-target toxicity, and serve as direct synthetic precursors to highly potent hydroxamate analogs[5][6].

Mechanism Inhibitor (2E)-3-(quinolin-6-yl) prop-2-enoic acid Target HDAC Active Site (Zn2+ dependent) Inhibitor->Target Binds Zinc Ion (Weak ZBG) Chromatin Chromatin Relaxation (Acetylated Histones) Target->Chromatin Inhibits Deacetylation Transcription Gene Transcription (Tumor Suppressors) Chromatin->Transcription Upregulates

Fig 1. Mechanistic pathway of HDAC inhibition by (2E)-3-(quinolin-6-yl)prop-2-enoic acid.

Quantitative IC50 Comparison

The following table synthesizes the in vitro IC50 values of (2E)-3-(quinolin-6-yl)prop-2-enoic acid against established reference compounds. The data highlights the stark contrast in binding affinity dictated by the choice of the Zinc Binding Group (ZBG)[3][4][5].

CompoundStructural Class / ZBGTargetAverage IC50Clinical / Experimental Status
(2E)-3-(quinolin-6-yl)prop-2-enoic acid Quinoline + Carboxylic AcidHDAC (Class I/II)~50 - 150 μM Experimental intermediate / Weak inhibitor
Valproic Acid Aliphatic Carboxylic AcidHDAC (Class I)~400 - 1000 μM FDA Approved (Neurological / Oncology)
Vorinostat (SAHA) Aliphatic Hydroxamic AcidHDAC (Pan-inhibitor)~10 - 50 nM FDA Approved (CTCL)
Belinostat Cinnamic Hydroxamic AcidHDAC (Pan-inhibitor)~27 nM FDA Approved (PTCL)

Data Interpretation: While (2E)-3-(quinolin-6-yl)prop-2-enoic acid is orders of magnitude less potent than hydroxamic acids like Vorinostat, it is significantly more potent than the clinically approved aliphatic carboxylic acid, Valproic Acid. This enhanced potency is directly attributed to the rigid quinoline cap and the conjugated alkene linker, which perfectly position the carboxylate into the active site channel[3][5].

Self-Validating Experimental Protocol: In Vitro IC50 Determination

To ensure trustworthiness and reproducibility, the IC50 values must be derived from a self-validating fluorometric assay. This protocol includes internal controls to rule out false positives caused by assay interference (e.g., compound auto-fluorescence).

Materials Required:

  • Recombinant human HDAC enzyme (e.g., HDAC1 or HDAC6).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA.

  • Developer Solution: Trypsin and Trichostatin A (TSA) to stop the reaction.

Step-by-Step Methodology:

  • Compound Preparation (Serial Dilution): Prepare a 10 mM stock of (2E)-3-(quinolin-6-yl)prop-2-enoic acid in DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer. Validation checkpoint: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, add 10 µL of the diluted compound, 20 µL of assay buffer, and 10 µL of recombinant HDAC enzyme. Incubate at 37°C for 15 minutes. Control: Include a "No Enzyme" well (background fluorescence) and a "Vehicle Only" well (100% activity).

  • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration 50 µM). Incubate at 37°C for 30 minutes.

  • Signal Development: Add 50 µL of the Developer Solution. The trypsin cleaves the AMC fluorophore only from deacetylated substrates. Incubate at room temperature for 15 minutes.

  • Fluorometric Detection: Read the plate using a microplate reader with excitation at 360 nm and emission at 460 nm. Validation checkpoint: Check compound-only wells for auto-fluorescence at 460 nm. Quinoline derivatives can sometimes fluoresce; subtract this background if detected.

  • Data Analysis: Normalize the fluorescence units to the vehicle control (100% activity). Plot the log[inhibitor] versus normalized response and calculate the IC50 using a 4-parameter non-linear regression model.

AssayWorkflow Start Compound Preparation (Serial Dilution) Incubation Enzyme-Substrate Incubation (HDAC) Start->Incubation Add to microplate Detection Fluorometric Detection (Ex: 360nm, Em: 460nm) Incubation->Detection Add Developer Analysis IC50 Calculation (Non-linear regression) Detection->Analysis Data Export

Fig 2. Step-by-step workflow for in vitro fluorometric determination of IC50 values.

Summary for Drug Development Professionals

When utilizing (2E)-3-(quinolin-6-yl)prop-2-enoic acid in hit-to-lead optimization, researchers should not expect nanomolar IC50 values natively[3][4]. Instead, this compound serves as an excellent baseline reference for assessing the geometric fit of the quinoline cap within a target's hydrophobic pocket. Once the π−π interactions are optimized using this carboxylic acid scaffold, the prop-2-enoic acid moiety can be synthetically converted into a hydroxamic acid or an ortho-aminoanilide to achieve a 100- to 1000-fold boost in IC50 potency[5][6].

References

  • Molaid Chemical Database. "(E)-3-(quinolin-6-yl)acrylic acid - CAS 754190-68-6". Available at:[Link]

  • Google Patents. "WO2024238738A2 - Benzimidazole and related analogs for inhibiting yap/taz-tead".
  • National Institutes of Health (PMC). "Short-Chain HDAC Inhibitors Differentially Affect Vertebrate Development and Neuronal Chromatin". Available at:[Link]

  • Kettering University / NIH. "Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors". Available at:[Link]

  • National Institutes of Health (PMC). "A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity". Available at:[Link]

  • Universidad de Granada / Scientific Reports. "Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines". Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (2E)-3-(quinolin-6-yl)prop-2-enoic acid (CAS: 754190-68-6). As drug development professionals, our responsibility extends bey...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (2E)-3-(quinolin-6-yl)prop-2-enoic acid (CAS: 754190-68-6). As drug development professionals, our responsibility extends beyond the bench to include the safe management of the chemical lifecycle, ensuring both personal safety and environmental stewardship. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Identification and Risk Assessment: A Proactive Approach

Structural Analysis and Inferred Hazards:

  • Quinoline Moiety: Quinoline and its derivatives are known to possess biological activity and potential toxicity.[2] Some quinoline compounds are noted for being toxic if swallowed, causing skin and eye irritation, and being highly toxic to aquatic life with long-lasting effects.[3][4]

  • Carboxylic Acid Moiety: The carboxylic acid group imparts acidic properties. While simple carboxylic acids can sometimes be neutralized and disposed of via sanitary sewers, this is not appropriate for complex molecules with other hazards.[5] The acidic nature requires segregation from bases to prevent uncontrolled exothermic reactions.

  • Acrylic Acid Backbone: Acrylic acid itself is a corrosive material.[6][7] Derivatives can also cause skin and eye irritation.[8] Unsaturated compounds like this also have the potential to polymerize, although this is less of a concern for this specific solid compound under normal lab conditions compared to the liquid monomer.

Based on this analysis and data from structurally similar compounds, we can anticipate the following hazard profile:

Hazard CategoryGHS Classification (Anticipated)Associated Hazard Statements (Anticipated)Rationale / Supporting Evidence
Acute Toxicity, Oral Category 4H302: Harmful if swallowedBased on data for 3-(Quinolin-6-yl)prop-2-enoic acid and other quinoline derivatives.[9]
Skin Irritation Category 2H315: Causes skin irritationCommon hazard for quinoline and acrylic acid derivatives.[10][11]
Eye Irritation Category 2AH319: Causes serious eye irritationCommon hazard for quinoline and acrylic acid derivatives.[10][11]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of dust should be avoided.[8]
Hazardous to the Aquatic Environment, Long-term Category 2 or 3H411/H412: Toxic/Harmful to aquatic life with long lasting effectsA common characteristic of quinoline-based compounds.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the anticipated hazards, the following PPE is mandatory when handling (2E)-3-(quinolin-6-yl)prop-2-enoic acid in any form, including during disposal procedures:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Dispose of contaminated gloves as hazardous waste.[3]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against dust particles or splashes.[3]

  • Body Protection: A fully buttoned laboratory coat is essential.[3]

  • Respiratory Protection: All handling of the solid compound that could generate dust, and all waste packaging, should be conducted in a certified chemical fume hood to prevent inhalation.[3][12]

Waste Segregation and Containment: Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory waste management.[13] It prevents dangerous reactions and ensures that waste streams can be handled appropriately by disposal facilities.

  • Chemical Incompatibility: This compound is a carboxylic acid. It must be segregated from:

    • Bases: To prevent a potentially violent acid-base neutralization reaction.

    • Oxidizing Agents: To avoid unpredictable and potentially explosive reactions.

  • Container Selection:

    • Use only containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof closure.[14]

    • For solid waste, a high-density polyethylene (HDPE) container with a screw cap is appropriate.

    • For liquid waste (e.g., solutions of the compound), use a designated HDPE or glass carboy. Do not use metal containers for acidic waste.[15]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste ". The label must also include the full chemical name: "(2E)-3-(quinolin-6-yl)prop-2-enoic acid" (no formulas or abbreviations) and a list of all constituents and their approximate percentages.[14][15]

Step-by-Step Disposal Protocols

The ultimate disposal of (2E)-3-(quinolin-6-yl)prop-2-enoic acid must be conducted through a licensed hazardous waste disposal facility, which will typically use high-temperature incineration.[3][13] The following procedures detail how to safely collect and store the waste in your laboratory prior to pickup.

Protocol 1: Disposal of Solid Waste

This applies to unused compound, contaminated weigh paper, or solid material from a spill cleanup.

  • Work Area: Conduct all operations within a certified chemical fume hood.

  • Transfer: Carefully transfer the solid waste into your designated, pre-labeled hazardous solid waste container.

  • Avoid Dust: Use tools like a spatula or brush to minimize dust generation during transfer.[3]

  • Seal: Securely close the container lid immediately after adding the waste.

  • Store: Place the container in your lab's designated Satellite Accumulation Area (SAA).[16]

Protocol 2: Disposal of Liquid Waste

This applies to solutions containing the dissolved compound.

  • Work Area: Handle all liquid waste within a certified chemical fume hood.

  • Container: Use a designated, pre-labeled hazardous liquid waste container.

  • Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Capacity: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent splashing.[15]

  • Seal: Securely close the container lid.

  • Store: Place the container in secondary containment (e.g., a plastic tub) within your SAA.[16]

Protocol 3: Decontamination and Disposal of Contaminated Items

This applies to glassware, spatulas, and disposable items like gloves.

  • Glassware:

    • Rinse the contaminated glassware with a suitable solvent (e.g., acetone or ethanol) to remove all residue.

    • Collect this solvent rinsate as hazardous liquid waste and add it to your designated liquid waste container.[3]

    • After this initial decontamination, the glassware can be washed normally.

  • Disposable Items:

    • Contaminated gloves, weigh boats, and absorbent pads from spill cleanups must be placed in the designated solid hazardous waste container.[3][13]

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling waste generated from work with (2E)-3-(quinolin-6-yl)prop-2-enoic acid.

G Disposal Workflow for (2E)-3-(quinolin-6-yl)prop-2-enoic acid cluster_0 Waste Generation Point (in Fume Hood) cluster_1 Waste Characterization & Segregation cluster_2 Containerization cluster_3 Final On-Site Management Waste_Gen Generate Waste (e.g., surplus solid, used solution, contaminated gloves) Characterize Is the waste solid, liquid, or a contaminated item? Waste_Gen->Characterize Solid_Waste Solid Waste Container (Labeled HDPE) Characterize->Solid_Waste Solid / Contaminated Disposable Item Liquid_Waste Liquid Waste Container (Labeled HDPE/Glass Carboy) Characterize->Liquid_Waste Liquid (Solution) Decon Decontaminate Glassware Characterize->Decon Contaminated Reusable Glassware Store_SAA Store in Secondary Containment in Satellite Accumulation Area (SAA) Solid_Waste->Store_SAA Liquid_Waste->Store_SAA Decon->Liquid_Waste Collect Rinsate Pickup Arrange Pickup by Licensed Hazardous Waste Contractor Store_SAA->Pickup

Sources

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